Cetrorelix
Description
This compound is a man-made hormone that blocks the effects of Gonadotropin Releasing Hormone (GnRH). GnRH controls another hormone that is called luteinizing hormone (LH), which is the hormone that starts ovulation during the menstrual cycle. When undergoing hormone treatment sometimes premature ovulation can occur, leading to eggs that are not ready for fertilization to be released. This compound does not allow the premature release of these eggs to occur.
This compound is a Gonadotropin Releasing Hormone Receptor Antagonist. The mechanism of action of this compound is as a Gonadotropin Releasing Hormone Receptor Antagonist. The physiologic effect of this compound is by means of Decreased GnRH Secretion.
This compound is this compound is a synthetic decapeptide which is structurally related to gonadotrophin-releasing hormone (luteinising-hormone releasing hormone). It acts as an LHRH antagonist. (from ASTA Medica)
See also: this compound Acetate (has salt form).
Structure
2D Structure
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H92ClN17O14/c1-39(2)31-52(61(94)82-51(15-9-28-77-69(73)74)68(101)88-30-10-16-58(88)67(100)79-40(3)59(72)92)83-60(93)50(14-8-29-78-70(75)102)81-63(96)54(34-43-20-25-49(91)26-21-43)86-66(99)57(38-89)87-65(98)56(36-45-11-7-27-76-37-45)85-64(97)55(33-42-18-23-48(71)24-19-42)84-62(95)53(80-41(4)90)35-44-17-22-46-12-5-6-13-47(46)32-44/h5-7,11-13,17-27,32,37,39-40,50-58,89,91H,8-10,14-16,28-31,33-36,38H2,1-4H3,(H2,72,92)(H,79,100)(H,80,90)(H,81,96)(H,82,94)(H,83,93)(H,84,95)(H,85,97)(H,86,99)(H,87,98)(H4,73,74,77)(H3,75,78,102)/t40-,50-,51+,52+,53-,54+,55-,56-,57+,58+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNPWPIBESPSIF-MHWMIDJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCNC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H92ClN17O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040996 | |
| Record name | Cetrorelix | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1431.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cetrorelix | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014261 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.94e-03 g/L | |
| Record name | Cetrorelix | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014261 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
120287-85-6 | |
| Record name | Cetrorelix [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120287856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cetrorelix | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00050 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cetrorelix | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-N-[(2S)-5-carbamimidamido-1-[(2S)-2-{[(1R)-1-carbamoylethyl]carbamoyl}pyrrolidin-1-yl]-1-oxopentan-2-yl]-2-[(2R)-5-(carbamoylamino)-2-[(2S)-2-[(2S)-2-[(2R)-2-[(2R)-3-(4-chlorophenyl)-2-[(2R)-2-acetamido-3-(naphthalen-2-yl)propanamido]propanamido]-3-(pyridin-3-yl)propanamido]-3-hydroxypropanamido]-3-(4-hydroxyphenyl)propanamido]pentanamido]-4-methylpentanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CETRORELIX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OON1HFZ4BA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CETRORELIX | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7696 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cetrorelix | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014261 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Cetrorelix: A Deep Dive into its Antagonistic Action on Pituitary Gonadotrophs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetrorelix is a potent and selective gonadotropin-releasing hormone (GnRH) antagonist used in assisted reproductive technologies to prevent premature luteinizing hormone (LH) surges. As a synthetic decapeptide analog of GnRH, this compound competitively blocks GnRH receptors on pituitary gonadotrophs, leading to a rapid and reversible suppression of LH and follicle-stimulating hormone (FSH) secretion. This technical guide provides an in-depth exploration of the mechanism of action of this compound at the molecular, cellular, and clinical levels, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanism of Action: Competitive Antagonism at the GnRH Receptor
The primary mechanism of action of this compound is its competitive binding to GnRH receptors on the anterior pituitary gonadotrophs.[1] Unlike GnRH agonists, which initially stimulate and then downregulate the receptors, this compound acts as a pure antagonist, immediately blocking the receptor and preventing the binding of endogenous GnRH.[2] This blockade directly inhibits the synthesis and release of the gonadotropins, LH and FSH.
Molecular Interaction and Binding Affinity
This compound binds to the GnRH receptor with high affinity, effectively displacing the natural ligand. While a specific Ki value for this compound is not consistently reported across publicly available literature, its high potency is demonstrated by its low nanomolar IC50 value for receptor binding and functional inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's interaction with the GnRH receptor and its downstream effects.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (GnRH Receptor Binding) | 1.21 nM | Not Specified | [3] |
Table 1: In Vitro Binding Affinity of this compound
| Parameter | This compound Concentration | Effect | Cell Line/System | Reference |
| Inhibition of GnRH-induced Intracellular Calcium Increase | 10 nM | Significant inhibition of Ca2+ influx induced by 3 x EC50 of GnRH | HEK293 cells transfected with GnRH receptor | [4] |
| LH β-subunit mRNA Expression | 100 µg (single injection in rats) | 23.2% reduction in pituitary LH-RH-R mRNA levels 5 hours post-injection in normal rats. | In vivo (rats) | [5] |
| Serum LH Suppression | 0.25 mg/day (in women) | Effective prevention of premature LH surges. | Clinical Trials | |
| Serum LH Suppression | 3 mg (single dose in women) | Suppression of LH for at least 4 days. | Clinical Trials |
Table 2: In Vitro and In Vivo Effects of this compound
Signaling Pathways
The binding of GnRH to its G-protein coupled receptor (GPCR) on the gonadotroph initiates a cascade of intracellular signaling events. This compound, by blocking this initial step, prevents the activation of these downstream pathways.
GnRH Receptor Signaling Pathway and this compound Inhibition
Figure 1: GnRH receptor signaling and this compound's inhibitory action.
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the mechanism of action of this compound.
GnRH Receptor Binding Assay (Competitive Displacement)
This assay quantifies the ability of this compound to compete with a radiolabeled ligand for binding to the GnRH receptor.
Objective: To determine the binding affinity (Ki) or IC50 of this compound for the GnRH receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells expressing the GnRH receptor (e.g., pituitary gonadotrophs, or a cell line like HEK293 transfected with the GnRH receptor).
-
Radioligand: A radiolabeled GnRH analog, such as [125I]-labeled GnRH or a labeled antagonist.
-
This compound: Unlabeled this compound at various concentrations.
-
Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold binding buffer.
-
Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a vacuum manifold.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Incubation: Incubate a fixed amount of cell membrane preparation with a fixed concentration of radioligand and varying concentrations of unlabeled this compound in binding buffer. A control group with no unlabeled competitor (total binding) and a group with a saturating concentration of unlabeled GnRH (non-specific binding) are included.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60-120 minutes at a specific temperature, like 25°C or 37°C).
-
Termination: Terminate the binding reaction by rapid filtration through the glass fiber filters under vacuum. This separates the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.
In Vitro Bioassay: Inhibition of GnRH-Induced LH Secretion
This assay assesses the functional antagonism of this compound by measuring its ability to inhibit GnRH-stimulated LH release from pituitary cells.
Objective: To determine the dose-dependent inhibition of LH secretion by this compound.
Materials:
-
Primary Pituitary Cells: Dispersed pituitary cells from rats or other suitable animal models.
-
Cell Culture Medium: Appropriate medium for pituitary cell culture (e.g., DMEM with serum).
-
GnRH: To stimulate LH release.
-
This compound: At various concentrations.
-
Assay Buffer: e.g., Krebs-Ringer bicarbonate buffer.
-
LH ELISA Kit: To quantify the amount of LH secreted into the medium.
Procedure:
-
Cell Culture: Culture primary pituitary cells in multi-well plates until they form a confluent monolayer.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 30-60 minutes).
-
Stimulation: Add a fixed, stimulatory concentration of GnRH to the wells (except for the basal control group).
-
Incubation: Incubate for a specific duration (e.g., 2-4 hours) to allow for LH secretion.
-
Sample Collection: Collect the cell culture supernatant.
-
LH Quantification: Measure the concentration of LH in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of GnRH-stimulated LH secretion against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 for functional inhibition.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to block the GnRH-induced increase in intracellular calcium concentration ([Ca2+]i), a key second messenger in GnRH receptor signaling.
Objective: To assess the effect of this compound on GnRH-mediated intracellular calcium signaling.
Materials:
-
Cells: A suitable cell line expressing the GnRH receptor (e.g., αT3-1 gonadotrope cells or transfected HEK293 cells).
-
Calcium-sensitive fluorescent dye: e.g., Fura-2 AM or Fluo-4 AM.
-
GnRH: To stimulate calcium mobilization.
-
This compound: At various concentrations.
-
Physiological Salt Solution: e.g., Hanks' Balanced Salt Solution (HBSS).
-
Fluorometric Imaging Plate Reader or Microscope: To measure changes in fluorescence.
Procedure:
-
Cell Plating: Seed the cells onto black-walled, clear-bottom microplates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye in the physiological salt solution.
-
Washing: Wash the cells to remove excess dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Antagonist Addition: Add varying concentrations of this compound and incubate for a short period.
-
Agonist Stimulation and Measurement: Add a stimulatory concentration of GnRH and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence intensity (proportional to the change in [Ca2+]i) in response to GnRH in the presence and absence of this compound. Plot the inhibition of the calcium response against the this compound concentration.
Quantification of LH β-subunit mRNA Expression
This assay determines the effect of this compound on the transcription of the gene encoding the β-subunit of LH.
Objective: To measure the impact of this compound on GnRH-stimulated LH gene expression.
Materials:
-
Pituitary Cells or Tissue: From in vitro cell culture or in vivo animal studies.
-
RNA Extraction Kit: For isolating total RNA.
-
Reverse Transcriptase: For cDNA synthesis.
-
qPCR Machine and Reagents: Including primers specific for the LH β-subunit and a housekeeping gene (e.g., GAPDH or β-actin).
Procedure:
-
Treatment: Treat pituitary cells or animals with this compound and/or GnRH as per the experimental design.
-
RNA Isolation: Isolate total RNA from the cells or tissues using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using reverse transcriptase.
-
Quantitative PCR (qPCR): Perform qPCR using primers for the LH β-subunit and a reference gene.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of LH β-subunit mRNA in treated versus control samples, normalized to the reference gene.
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for characterizing the antagonistic properties of a compound like this compound.
Figure 2: A typical workflow for characterizing a GnRH antagonist.
Conclusion
This compound exerts its profound and clinically valuable effects on the reproductive axis through a direct and competitive antagonism of GnRH receptors on pituitary gonadotrophs. This high-affinity interaction effectively blocks the downstream signaling cascades that lead to the synthesis and secretion of LH and FSH. The rapid onset and reversibility of this action, supported by a wealth of in vitro, in vivo, and clinical data, have established this compound as a cornerstone in controlled ovarian stimulation protocols, offering physicians and patients a reliable method to prevent premature ovulation and optimize the outcomes of assisted reproductive technologies. The detailed experimental protocols provided herein serve as a guide for researchers to further investigate the nuanced aspects of GnRH receptor pharmacology and to develop the next generation of gonadotropin-regulating therapeutics.
References
- 1. This compound in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gonadotropin-releasing hormone stimulation of pituitary gonadotrope cells produces an increase in intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure and Binding Affinity of Cetrorelix
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetrorelix is a synthetic decapeptide that acts as a potent and direct antagonist to the gonadotropin-releasing hormone (GnRH) receptor.[1][2][3] Its primary clinical application is in assisted reproductive technologies to prevent premature luteinizing hormone (LH) surges in women undergoing controlled ovarian stimulation.[2][4] Furthermore, its ability to suppress sex hormone production has led to its investigation and use in treating hormone-sensitive conditions such as endometriosis, uterine fibroids, and certain cancers like breast and prostate cancer. This technical guide provides a comprehensive overview of the molecular structure of this compound, its binding affinity for the GnRH receptor, and the experimental methodologies employed to characterize these properties.
Molecular Structure of this compound
This compound is a synthetic analog of the naturally occurring gonadotropin-releasing hormone with strategic modifications at five amino acid positions (1, 2, 3, 6, and 10) to confer its antagonistic properties and enhance its stability. These substitutions of unnatural amino acids are crucial for its mechanism of action and pharmacokinetic profile.
Table 1: Molecular and Structural Properties of this compound
| Property | Value |
| Amino Acid Sequence | Ac-D-Nal(2)-D-Cpa-D-Pal(3)-Ser-Tyr-D-Cit-Leu-Arg-Pro-D-Ala-NH2 |
| Full Chemical Name | Acetyl-D-3-(2'-naphtyl)-alanine-D-4-chlorophenylalanine-D-3-(3'-pyridyl)-alanine-L-serine-L-tyrosine-D-citrulline-L-leucine-L-arginine-L-proline-D-alanine-amide |
| Molecular Formula | C70H92ClN17O14 |
| Molecular Weight | 1431.06 g/mol (anhydrous free base) |
| Key Structural Features | - N-terminal acetylation- C-terminal amidation- Presence of five unnatural D-amino acids |
The strategic placement of D-amino acids and the N-acetyl and C-terminal amide caps protect the peptide from degradation by peptidases, thereby increasing its in vivo half-life compared to native GnRH.
Binding Affinity and Mechanism of Action
This compound exerts its pharmacological effect by competitively binding to GnRH receptors on the gonadotrophic cells of the anterior pituitary gland. This binding blocks the endogenous GnRH from activating the receptor, thereby inhibiting the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). Unlike GnRH agonists, which initially cause a "flare-up" of gonadotropin secretion, this compound leads to a rapid and reversible suppression of these hormones.
The binding affinity of this compound for the GnRH receptor is a critical determinant of its potency. This affinity is quantified using parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value signifies a higher binding affinity.
Table 2: Binding Affinity of this compound for the GnRH Receptor
| Parameter | Value | Description |
| Kd (Dissociation Constant) | 0.202 nM | The equilibrium dissociation constant, representing the concentration of ligand at which half of the receptors are occupied at equilibrium. |
| IC50 (Half-maximal Inhibitory Concentration) | 1.21 nM | The concentration of an inhibitor required to reduce the response of an agonist by 50%. |
GnRH Receptor Signaling Pathway
The binding of GnRH to its G-protein coupled receptor (GPCR) on pituitary gonadotropes activates a cascade of intracellular signaling events. This compound, by competitively inhibiting this initial binding step, effectively blocks these downstream pathways.
References
The Discovery and Development of Cetrorelix: A GnRH Antagonist
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Cetrorelix is a third-generation gonadotropin-releasing hormone (GnRH) antagonist that has become a cornerstone in reproductive medicine and has been explored for various hormone-dependent pathologies. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical application of this compound. It includes a detailed summary of its pharmacological properties, key experimental protocols that were pivotal in its characterization, and quantitative data from seminal preclinical and clinical studies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development in the fields of endocrinology, reproductive health, and oncology.
Introduction: The Quest for GnRH Antagonism
The journey to develop potent and safe GnRH antagonists was initiated following the structural elucidation and synthesis of GnRH in 1971 by Andrew V. Schally and Roger Guillemin, a discovery that earned them the Nobel Prize.[1] GnRH, a decapeptide produced in the hypothalamus, is the master regulator of the reproductive axis, stimulating the anterior pituitary to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] While the initial therapeutic applications focused on GnRH agonists, which lead to a paradoxical suppression of the gonadal axis after an initial stimulatory flare, the need for a rapid and direct inhibition of gonadotropin secretion spurred the development of GnRH antagonists.
This compound, a synthetic decapeptide, emerged as a leading third-generation GnRH antagonist. It was first discovered in 1988 by Schally's research group.[1] After extensive preclinical and clinical development, this compound was the first of its class to be approved in the European Union in 1999 for the prevention of premature LH surges in women undergoing controlled ovarian stimulation for assisted reproductive technologies (ART).[1] This was followed by its approval from the U.S. Food and Drug Administration (FDA) in 2000.[3]
Mechanism of Action: Competitive Blockade of the GnRH Receptor
This compound exerts its pharmacological effect through competitive antagonism of the GnRH receptors located on the surface of gonadotrope cells in the anterior pituitary gland. By binding to these receptors with high affinity, this compound prevents the endogenous GnRH from initiating its signaling cascade, thereby leading to a rapid, dose-dependent, and reversible suppression of LH and FSH secretion. This immediate onset of action is a key advantage over GnRH agonists, which require a period of receptor desensitization.
The suppression of gonadotropins, in turn, leads to a decrease in the production of gonadal steroids, namely estrogen and progesterone in females and testosterone in males. This targeted hormonal suppression forms the basis of this compound's therapeutic applications.
Below is a diagram illustrating the signaling pathway of GnRH and the mechanism of action of this compound.
References
Cetrorelix Signaling Cascade in Reproductive Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the signaling cascade of Cetrorelix, a potent gonadotropin-releasing hormone (GnRH) antagonist, in reproductive cells. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development in the fields of reproductive medicine and oncology. This document details the mechanism of action, quantitative pharmacological data, and key experimental protocols for studying this compound.
Core Mechanism of Action
This compound is a synthetic decapeptide that functions as a competitive antagonist of the gonadotropin-releasing hormone receptor (GnRH-R).[1][2] The primary site of action is on the gonadotroph cells of the anterior pituitary gland. By binding to GnRH-R without activating it, this compound effectively blocks the endogenous GnRH from binding and initiating its downstream signaling cascade.[1] This blockade leads to a rapid, dose-dependent, and reversible suppression of the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][3]
The reduction in circulating LH and FSH levels has profound effects on the gonads. In females, the absence of the mid-cycle LH surge prevents ovulation and reduces the production of estradiol and progesterone by the ovaries. In males, the suppression of LH leads to a significant decrease in testosterone production by the Leydig cells of the testes.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding the binding affinity and physiological effects of this compound.
Table 1: Receptor Binding Affinity and Potency of this compound
| Parameter | Value | Cell Type/System | Reference |
| Kd (Dissociation Constant) | 0.202 nM | GnRH Receptor | |
| IC50 (Half-maximal Inhibitory Concentration) | 1.21 nM | GnRH Receptor |
Table 2: Dose-Dependent Suppression of Gonadotropins and Steroid Hormones in Women
| This compound Dose | Analyte | Time Point | % Suppression / Effect | Reference |
| 0.2 mg daily | Serum LH | Day 1 post-injection | Statistically significant decrease | |
| 1 mg single dose | Serum LH | - | Postponement of LH surge by 4.0 days | |
| 3 mg single dose | Serum LH | - | Postponement of LH surge by 8.0 days | |
| 5 mg single dose | Serum LH | - | Postponement of LH surge by 9.5 days | |
| 3 mg single dose | Serum Estradiol | Nadir at +24h | Significant reduction | |
| 3 mg single dose | Serum Progesterone | Nadir on day 7 | Mean value 0.76 ± 0.14 ng/ml |
Table 3: Dose-Dependent Suppression of Gonadotropins and Testosterone in Men
| This compound Dose | Analyte | Time Point | % Suppression / Effect | Reference |
| 1.0 mg single dose | Serum Testosterone | 8h post-injection | Suppressed to 7.5 ± 1.1 nmol/L (vs. 15.8 ± 2.2 nmol/L in placebo) | |
| 2.0 mg single dose | Serum Testosterone | 12h post-injection | Suppressed to 4.9 ± 0.5 nmol/L (vs. 16.5 ± 1.7 nmol/L in placebo) | |
| 5.0 mg single dose | Serum Testosterone | 12h post-injection | Suppressed to 2.2 ± 0.4 nmol/L (vs. 16.5 ± 1.7 nmol/L in placebo) | |
| 10 mg daily | Serum LH | Consistently suppressed | - | |
| 10 mg daily | Serum Testosterone | Consistently suppressed to castrate levels | - | |
| 10 mg daily | Serum FSH | Significantly suppressed | - |
Signaling Pathways
Pituitary Gonadotroph Signaling Cascade
The primary signaling cascade initiated by GnRH in pituitary gonadotrophs is blocked by this compound. The following diagram illustrates this antagonism.
Downstream Effects on Gonadal Steroidogenesis
The suppression of LH and FSH by this compound directly impacts steroid hormone production in the ovaries and testes.
Potential Direct Effects on Granulosa Cell Apoptosis
Some studies suggest that this compound may have direct effects on ovarian cells, independent of its pituitary action. It has been shown to inhibit mitochondria-dependent apoptosis in granulosa cells.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's effects.
GnRH Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) and total number of receptors (Bmax) for this compound.
Materials:
-
Cell membranes expressing GnRH receptor (e.g., from pituitary tissue or a stable cell line).
-
Radiolabeled GnRH analog (e.g., [¹²⁵I]-triptorelin).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in lysis buffer and centrifuge to pellet membranes. Resuspend the pellet in binding buffer. Determine protein concentration using a BCA or Bradford assay.
-
Saturation Binding:
-
Set up a series of tubes with a constant amount of membrane protein (e.g., 50-100 µg).
-
Add increasing concentrations of the radiolabeled ligand.
-
For non-specific binding, add a high concentration of unlabeled GnRH agonist to a parallel set of tubes.
-
Incubate at a defined temperature (e.g., 4°C or 25°C) for a time sufficient to reach equilibrium (e.g., 60-120 minutes).
-
-
Competition Binding:
-
Set up tubes with a constant amount of membrane protein and a fixed concentration of the radiolabeled ligand (typically at or below its Kd).
-
Add increasing concentrations of unlabeled this compound.
-
Include tubes for total binding (no competitor) and non-specific binding.
-
Incubate to equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding, plot specific binding versus radioligand concentration and fit the data to a one-site binding model to determine Kd and Bmax.
-
For competition binding, plot the percentage of specific binding versus the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Hormone Quantification
This protocol describes the general steps for quantifying LH, FSH, estradiol, or testosterone in serum samples using a sandwich or competitive ELISA kit.
Materials:
-
Commercially available ELISA kit for the specific hormone.
-
Patient serum samples.
-
Microplate reader.
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Prepare wash buffer and standards as per the kit instructions.
-
Sample/Standard Addition: Add standards, controls, and patient samples to the appropriate wells of the antibody-coated microplate.
-
Incubation: Incubate the plate according to the kit's specified time and temperature (e.g., 60 minutes at 37°C).
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with the wash buffer.
-
Conjugate Addition: Add the enzyme-conjugated secondary antibody to each well and incubate.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark until color develops.
-
Stop Reaction: Add the stop solution to each well to terminate the reaction.
-
Absorbance Reading: Read the absorbance of each well at the specified wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the hormone concentrations in the patient samples by interpolating their absorbance values from the standard curve.
MTT Assay for Granulosa Cell Viability
This assay assesses the effect of this compound on the viability of granulosa cells.
Materials:
-
Granulosa cells.
-
Cell culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well plate.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed granulosa cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
TUNEL Assay for Apoptosis Detection in Granulosa Cells
This assay detects DNA fragmentation, a hallmark of apoptosis, in granulosa cells treated with this compound.
Materials:
-
Granulosa cells cultured on coverslips or slides.
-
This compound.
-
Apoptosis-inducing agent (positive control).
-
TUNEL assay kit.
-
Fluorescence microscope.
Procedure:
-
Cell Culture and Treatment: Culture and treat granulosa cells with this compound as described for the MTT assay.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).
-
TUNEL Labeling: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs according to the kit manufacturer's instructions.
-
Staining and Mounting: Counterstain the nuclei with a DNA dye (e.g., DAPI) and mount the coverslips on microscope slides.
-
Microscopy: Visualize the cells under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
Quantification: Determine the percentage of TUNEL-positive cells by counting a sufficient number of cells from multiple fields.
Western Blot for Apoptosis-Related Proteins
This technique is used to measure the expression levels of proteins involved in the apoptotic pathway, such as Bax and cleaved Caspase-3, in granulosa cells.
Materials:
-
Granulosa cells.
-
This compound.
-
Lysis buffer with protease inhibitors.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Primary antibodies against Bax and cleaved Caspase-3.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: Lyse the treated and control granulosa cells and determine the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound exerts its primary effect through competitive antagonism of the GnRH receptor in the anterior pituitary, leading to a profound and reversible suppression of the hypothalamic-pituitary-gonadal axis. This mechanism is well-characterized and supported by extensive quantitative data. Furthermore, emerging evidence suggests potential direct effects on gonadal cells, such as the inhibition of apoptosis in granulosa cells, which warrants further investigation. The experimental protocols provided in this guide offer a robust framework for researchers to further explore the intricate signaling cascades and cellular effects of this compound in reproductive biology and related therapeutic areas.
References
A Comprehensive Technical Guide to the Chemical Properties and Stability of Cetrorelix Acetate
Cetrorelix acetate is a synthetic decapeptide and a potent gonadotropin-releasing hormone (GnRH) antagonist.[1][2] It is utilized in assisted reproductive technologies to prevent premature luteinizing hormone (LH) surges in women undergoing controlled ovarian stimulation.[3][4][5] This guide provides an in-depth overview of its chemical properties and stability, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound acetate is a linear decapeptide comprised of five L-amino acids and five D-amino acids. It is a white, amorphous, and hygroscopic powder. The key chemical and physical properties of this compound acetate are summarized in the table below.
| Property | Value |
| Molecular Formula | C70H92ClN17O14 |
| Molecular Weight | 1431.06 g/mol |
| CAS Number | 145672-81-7 |
| Appearance | White lyophilisate powder |
| Solubility | Soluble to 1 mg/ml in 0.02 M acetic acid. Approximately 8 mg/ml in water and 5 mg/ml in a water/mannitol solution. |
| pH of Reconstituted Solution | 4.0 - 6.0 |
| Polymorphism | This compound acetate does not exhibit polymorphic forms |
Stability and Storage
The stability of this compound acetate is a critical factor for its therapeutic efficacy. The following table outlines its stability profile and recommended storage conditions.
| Parameter | Details |
| Recommended Storage | Store in a refrigerator at 2°C – 8°C (36°F - 46°F). Do not freeze. Store in the original package to protect from light. |
| Room Temperature Storage | The unopened product may be stored in its original package at room temperature (not exceeding 30°C) for up to three months. |
| Reconstituted Solution | After reconstitution, the solution should be used immediately |
| Shelf-life | A shelf-life of 2 years is supported when stored in a refrigerator at 2-8°C |
| Light Sensitivity | The drug substance is not sensitive to light |
| Chemical Stability | The product is chemically stable under standard ambient conditions (room temperature) |
Mechanism of Action: GnRH Antagonism
This compound acetate functions by competitively binding to GnRH receptors on pituitary cells. This action blocks the endogenous GnRH from binding, thereby inhibiting the secretion of gonadotropins, namely luteinizing hormone (LH) and, to a lesser extent, follicle-stimulating hormone (FSH). This suppression of LH prevents the premature LH surge that could otherwise lead to the ovulation of immature oocytes during controlled ovarian stimulation.
Figure 1: this compound Acetate's Mechanism of Action
Degradation Pathways
Forced degradation studies have identified several pathways for this compound acetate degradation, primarily through hydrolysis and racemization. Alkaline conditions tend to cause more significant degradation compared to acidic conditions. Key degradation pathways include:
-
Racemization: L-proline⁵ racemization occurs predominantly under acidic conditions, while L-serine⁴ racemization happens exclusively under alkaline conditions.
-
Deamidation: C-terminal deamidation can occur under both acidic and alkaline conditions.
-
Dimerization: The presence of formaldehyde can lead to the formation of a methylene dimer impurity.
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Assay
A validated RP-HPLC method is crucial for determining the purity and concentration of this compound acetate in bulk and pharmaceutical dosage forms.
-
Objective: To quantify this compound acetate and separate it from potential impurities.
-
Methodology:
-
Column: C18 reversed-phase column (e.g., XSelect Peptide CSH™ C18, 150 × 4.6 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile, water, and trifluoroacetic acid (TFA). An alternative mobile phase consists of ammonium formate buffer (pH 3.0, 20 mM) and acetonitrile.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of 226 nm or 275 nm.
-
Sample Preparation: Vials of this compound acetate for injection are dissolved in water for injection to a known concentration (e.g., 250 µg/mL).
-
Quantification: The concentration is determined by comparing the peak area to a calibration curve generated from standard solutions.
-
Forced Degradation Studies
These studies are essential to understand the stability of the molecule under various stress conditions.
-
Objective: To identify potential degradation products and pathways.
-
Methodology:
-
Stress Conditions: this compound acetate is subjected to various stress conditions as per ICH guidelines, including:
-
Hydrolytic Stress: Acidic (e.g., 0.1 N HCl) and alkaline (e.g., 0.1 N NaOH) conditions.
-
Oxidative Stress: Exposure to hydrogen peroxide.
-
Thermal Stress: Heating the solution.
-
Photolytic Stress: Exposure to UV and visible light.
-
-
Analysis: The stressed samples are analyzed using a stability-indicating LC-MS/MS method to separate, identify, and characterize the degradation products.
-
Figure 2: Experimental Workflow for Stability Testing
Conclusion
This compound acetate is a well-characterized GnRH antagonist with defined chemical properties. Its stability is maintained under recommended storage conditions, but it is susceptible to degradation through hydrolysis and racemization, particularly under alkaline conditions. The use of validated analytical methods, such as RP-HPLC, is essential for ensuring the quality, purity, and stability of this compound acetate throughout its lifecycle, from manufacturing to clinical use.
References
Exploring the Off-Target Effects of Cetrorelix: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the off-target effects of Cetrorelix, a synthetic decapeptide primarily known for its role as a gonadotropin-releasing hormone (GnRH) antagonist. While its on-target effects in reproductive medicine are well-documented, a growing body of research highlights its interactions with other cellular pathways, presenting both potential therapeutic opportunities and safety considerations. This document is intended for researchers, scientists, and drug development professionals interested in the broader pharmacological profile of this compound.
Introduction to this compound and Its Primary Mechanism of Action
This compound is a potent antagonist of the GnRH receptor, which is a G-protein coupled receptor (GPCR).[1][2] By competitively blocking this receptor in the pituitary gland, this compound inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][3] This mechanism is clinically utilized to prevent premature ovulation in assisted reproductive technologies and in the management of hormone-sensitive cancers.[1]
However, like many therapeutic agents, this compound can interact with unintended molecular targets, leading to off-target effects. Understanding these effects is crucial for a comprehensive safety and efficacy assessment and may unveil novel therapeutic applications. This guide will delve into two primary areas of this compound's off-target activity: its impact on cancer cell signaling and its role in mast cell activation and histamine release.
Off-Target Effects on Cancer Cell Proliferation and Signaling
Emerging evidence suggests that this compound can exert antiproliferative effects on various cancer cell lines through mechanisms independent of the GnRH type I receptor. This indicates the presence of off-target interactions that contribute to its anti-cancer activity.
Wnt/β-catenin Signaling Pathway
One of the key off-target pathways modulated by this compound is the Wnt/β-catenin signaling cascade, a critical regulator of cell proliferation, differentiation, and tumorigenesis. A study on mouse ovaries demonstrated that this compound administration can alter the expression of several key components of this pathway.
Specifically, this compound was found to:
-
Decrease the expression of WNT4 in adult mouse ovaries.
-
Reduce the levels of the Frizzled receptor 1 (FZD1) in pubertal ovaries.
-
Lower the expression of the co-receptor LRP-6 in adult ovaries.
-
Decrease the intensity of β-catenin (CTNNB1) in the granulosa cells of adult ovaries.
These findings suggest that this compound can interfere with the Wnt signaling cascade at multiple levels, from ligand and receptor to the downstream effector β-catenin.
Table 1: Effect of this compound on Wnt Signaling Components in Mouse Ovaries
| Wnt Signaling Component | Effect in Pubertal Ovaries | Effect in Adult Ovaries |
| WNT4 | Not significantly affected | Decreased expression |
| FZD1 | Reduced expression | Not significantly affected |
| LRP-6 | Not significantly affected | Reduced expression |
| β-catenin (CTNNB1) | Not significantly affected | Decreased intensity in granulosa cells |
Data summarized from a study on pubertal and adult mouse ovaries following this compound treatment.
References
An In-depth Technical Guide on the Fundamental Research of Cetrorelix in Endocrinology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetrorelix is a synthetic decapeptide with potent gonadotropin-releasing hormone (GnRH) antagonist activity.[1][2] It is a cornerstone in various endocrinological applications, most notably in assisted reproductive technologies (ART) to prevent premature luteinizing hormone (LH) surges and in the management of hormone-sensitive cancers.[2][3] Unlike GnRH agonists which cause an initial surge in gonadotropin levels, this compound provides immediate suppression by competitively blocking GnRH receptors in the pituitary gland.[4] This guide delves into the core endocrinological research on this compound, presenting its mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental protocols used in its evaluation.
Mechanism of Action
This compound functions as a competitive antagonist at the GnRH receptors located on the gonadotrophic cells of the anterior pituitary gland. The hypothalamic-pituitary-gonadal (HPG) axis begins with the pulsatile secretion of GnRH from the hypothalamus. GnRH stimulates the pituitary to release the gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These hormones, in turn, regulate gonadal function, including steroidogenesis and gametogenesis.
By binding to GnRH receptors without activating them, this compound competitively inhibits the binding of endogenous GnRH. This blockade leads to a rapid, dose-dependent, and reversible suppression of LH and FSH secretion. The immediate onset of action is a key feature that distinguishes it from GnRH agonists. In ART, this suppression prevents a premature LH surge, allowing for controlled ovarian stimulation and ensuring oocytes are mature upon retrieval. In hormone-sensitive cancers like prostate cancer, the reduction in LH leads to decreased testosterone production, slowing tumor progression.
Signaling Pathway
The following diagram illustrates the HPG axis and the inhibitory action of this compound.
Pharmacokinetics and Pharmacodynamics
This compound exhibits predictable and dose-linear pharmacokinetics. Following subcutaneous injection, it is rapidly absorbed, with an absolute bioavailability of approximately 85%.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of this compound are crucial for determining appropriate dosing regimens.
| Parameter | Value | Condition | Citation |
| Bioavailability | ~85% | Subcutaneous injection | |
| Tmax (Time to Cmax) | 1-2 hours | Single subcutaneous dose | |
| Terminal Half-life (t½) | ~5-10 hours | Single dose (0.25-1.0 mg) | |
| Terminal Half-life (t½) | ~20-80 hours | Multiple doses | |
| Terminal Half-life (t½) | ~57 hours | Single dose (1, 3, 5 mg) | |
| Protein Binding | ~86% | In vitro (human plasma) | |
| Metabolism | Peptidases | In vitro studies |
Quantitative Pharmacodynamic Data
The primary pharmacodynamic effect of this compound is the dose-dependent suppression of gonadotropins and sex steroids.
| Parameter | Value | Condition | Citation |
| Onset of Suppression | Within 8 hours | Suppression of LH and FSH | |
| Nadir of Suppression | 6-12 hours post-dose | For FSH, LH, Estradiol | |
| IC50 (LH Suppression) | 3.6 ng/mL | Indirect response model | |
| IC50 (FSH Suppression) | 7.25 ng/mL | Emax model | |
| Ovulation Delay | 5 days | 0.25 mg/day (multiple doses) | |
| Ovulation Delay | 10 days | 0.50 mg/day (multiple doses) | |
| Ovulation Delay | 13 days | 1.00 mg/day (multiple doses) | |
| LH Surge Postponement | 4.0 - 4.5 days | Single 1 mg dose | |
| LH Surge Postponement | 7.0 - 8.0 days | Single 3 mg dose | |
| LH Surge Postponement | 9.5 - 10.0 days | Single 5 mg dose |
Key Experimental Protocols
The evaluation of this compound relies on a set of established endocrinological and analytical methods.
Protocol: Quantification of Serum Hormones (LH, FSH, Estradiol)
This protocol outlines a general method for measuring hormone concentrations in clinical studies, essential for assessing the pharmacodynamic effects of this compound.
-
Sample Collection : Collect peripheral blood samples from subjects at predetermined time points before and after this compound administration.
-
Sample Processing : Allow blood to clot, then centrifuge to separate serum. Store serum aliquots at -20°C or below until analysis.
-
Assay Method : Use automated immunoassays, such as electrochemiluminescence immunoassay (ECLIA) or radioimmunoassay (RIA), for quantification. These assays utilize specific antibodies against LH, FSH, and estradiol.
-
Calibration : Run a standard curve with known concentrations of each hormone in every assay to ensure accuracy and precision.
-
Data Analysis : Calculate hormone concentrations based on the standard curve. Analyze changes from baseline and compare between dose groups to determine the extent and duration of suppression.
Protocol: GnRH Receptor Binding Assay
This protocol determines the binding affinity (e.g., Ki, Kd) of this compound for the GnRH receptor, confirming its mechanism of action.
-
Preparation of Membranes : Culture cells expressing the human GnRH receptor (e.g., HEK293 cells). Harvest the cells and homogenize to prepare a membrane fraction rich in receptors.
-
Competitive Binding : In a multi-well plate, incubate the cell membranes with a constant concentration of a radiolabeled GnRH agonist (e.g., ³H-Leuprolide) and varying concentrations of unlabeled this compound.
-
Incubation & Separation : Allow the reaction to reach equilibrium. Rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand. Wash the filters to remove non-specific binding.
-
Quantification : Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis : Plot the percentage of bound radioligand against the logarithm of the this compound concentration. Fit the data to a one-site competition model to calculate the IC50 (concentration of this compound that inhibits 50% of specific binding). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation. A lower Ki value indicates higher binding affinity.
Experimental Workflow Visualization
The logical flow of a typical clinical study to evaluate this compound is depicted below.
Logical Relationships in this compound Action
The therapeutic effect of this compound is the result of a clear cascade of physiological events, from receptor binding to clinical outcome. This relationship is crucial for understanding its application in drug development and clinical practice.
Conclusion
This compound is a well-characterized GnRH antagonist with a robust and predictable pharmacological profile. Its fundamental mechanism of competitive receptor blockade translates directly to its clinical efficacy in suppressing gonadotropin secretion. The quantitative data from pharmacokinetic and pharmacodynamic studies have established clear dose-response relationships, enabling its precise use in ART and other endocrinological conditions. The experimental protocols outlined provide a framework for the continued investigation and development of GnRH antagonists, underscoring the importance of rigorous scientific methodology in modern endocrinology.
References
Cetrorelix and its Interaction with Gonadotropin-Releasing Hormone (GnRH) Receptor Subtypes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cetrorelix is a potent synthetic antagonist of the gonadotropin-releasing hormone (GnRH) receptor. By competitively binding to GnRH receptors in the anterior pituitary, this compound effectively inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This action forms the basis of its clinical application in assisted reproductive technologies to prevent premature ovulation. While humans are primarily understood to possess one functional conventional GnRH receptor (Type I), the potential existence and physiological role of a second subtype (Type II) remains a subject of scientific inquiry. This technical guide provides a comprehensive overview of the interaction between this compound and GnRH receptor subtypes, detailing binding affinities, downstream signaling pathways, and relevant experimental protocols.
Introduction to this compound and the GnRH System
Gonadotropin-releasing hormone (GnRH), a decapeptide produced in the hypothalamus, is a key regulator of the reproductive axis.[1] It stimulates the synthesis and secretion of LH and FSH from the anterior pituitary by binding to GnRH receptors (GnRH-R).[2] this compound is a synthetic decapeptide analogue of GnRH with antagonistic properties. It is utilized in clinical settings to prevent the premature LH surge in women undergoing controlled ovarian stimulation.[3]
GnRH Receptor Subtypes
While over 20 different primary structures of GnRH and its receptors have been identified across various species, in humans, two forms of GnRH, GnRH-I and GnRH-II, have been identified. Correspondingly, two main subtypes of GnRH receptors have been described in vertebrates. However, in humans, only the Type I GnRH receptor (GnRH-R I) is well-characterized and known to be functional in the pituitary. The GnRH-R I is a member of the G-protein coupled receptor (GPCR) superfamily and is characterized by a seven-transmembrane domain structure. A second putative receptor, the Type II GnRH receptor (GnRH-R II), has been identified in primates, but its expression and function in humans are not yet fully elucidated.
This compound Interaction with GnRH Receptors
This compound functions as a competitive antagonist, binding to GnRH receptors on pituitary gonadotrophs without activating them. This competitive inhibition prevents endogenous GnRH from binding and initiating the downstream signaling cascade that leads to LH and FSH release.
Binding Affinity of this compound
The binding affinity of this compound for the GnRH receptor is significantly higher than that of the native GnRH. This high affinity ensures a potent and sustained blockade of the receptor. Quantitative data on the binding affinity of this compound are summarized in the table below.
| Parameter | Value | Receptor/System | Reference |
| IC50 | 1.21 nM | Human GnRH Receptor | |
| Binding Affinity | ~20 times higher than native LHRH | Pituitary GnRH Receptors | |
| Displacement of LHRH | Displaces LHRH from high and low affinity binding sites | Male rat pituitary gland membrane receptors |
Note: IC50 is the half-maximal inhibitory concentration.
Downstream Signaling Pathways
The GnRH receptor is a Gq/11-protein coupled receptor. Upon activation by GnRH, it initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). As a competitive antagonist, this compound blocks the initiation of this entire cascade.
Experimental Protocols
The binding affinity of this compound to the GnRH receptor can be determined using a competitive radioligand binding assay. Below is a detailed methodology for such an experiment.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the GnRH receptor.
Materials:
-
Cell membranes expressing the human GnRH receptor (e.g., from CHO or HEK293 cells)
-
Radiolabeled GnRH agonist (e.g., [125I]-Triptorelin)
-
Unlabeled this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Thaw the frozen cell membranes on ice.
-
Homogenize the membranes in binding buffer using a Dounce homogenizer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).
-
-
Assay Setup:
-
Prepare serial dilutions of unlabeled this compound in binding buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of radiolabeled GnRH agonist, 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of a high concentration of unlabeled GnRH agonist, 50 µL of radiolabeled GnRH agonist, 100 µL of membrane preparation.
-
This compound Competition: 50 µL of each this compound dilution, 50 µL of radiolabeled GnRH agonist, 100 µL of membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This compound in Pathological Conditions
Interestingly, some studies suggest that the antiproliferative effects of this compound in certain cancer cell lines, such as endometrial and ovarian cancer, may not be mediated through the classical GnRH-R I. This raises the possibility of this compound interacting with other receptor subtypes or signaling pathways in these specific tissues, a notion that warrants further investigation.
Conclusion
This compound is a well-characterized and potent antagonist of the GnRH receptor, with a high binding affinity that leads to the effective suppression of gonadotropin release. Its mechanism of action is primarily through competitive inhibition of the Gq/11-PLC signaling pathway in the anterior pituitary. While the human GnRH receptor landscape is currently thought to be dominated by the Type I receptor, the potential for other subtypes and alternative signaling pathways, particularly in non-pituitary tissues, presents an exciting avenue for future research. The experimental protocols outlined in this guide provide a framework for further elucidation of the intricate interactions between this compound and the GnRH receptor system.
References
- 1. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. bioone.org [bioone.org]
- 3. GnRH Antagonist Protocol With Cessation of this compound on Trigger Day Improves Embryological Outcomes for Patients With Sufficient Ovarian Reserve - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application of Cetrorelix in Ovarian Cancer Xenograft Models: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetrorelix is a synthetic decapeptide that functions as a potent antagonist of gonadotropin-releasing hormone (GnRH). While widely used in assisted reproductive technologies, this compound has also demonstrated direct anti-tumor effects in ovarian cancer.[1] Approximately 80% of primary ovarian cancers and cell lines express GnRH receptors, making them potential targets for GnRH analogs like this compound.[1] This document provides detailed application notes and protocols for utilizing this compound in ovarian cancer xenograft models, summarizing key data and outlining experimental procedures.
Mechanism of Action in Ovarian Cancer
In the context of ovarian cancer, this compound appears to exert its anti-tumor effects through at least two mechanisms:
-
Indirect Action via the Pituitary-Gonadal Axis: As a GnRH antagonist, this compound competitively binds to GnRH receptors in the pituitary gland, inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This suppression of gonadotropins reduces the stimulation of the gonads and can impact hormone-sensitive tumors.
-
Direct Action on Tumor Cells: More significantly for therapeutic applications, this compound has a direct anti-proliferative effect on GnRH receptor-positive ovarian cancer cells.[2] Interestingly, studies suggest that these anti-proliferative effects in ovarian cancer cells may not be mediated through the conventional GnRH type I receptor, indicating a distinct signaling pathway compared to its action in the pituitary.[3] The direct mechanism involves the induction of apoptosis and cell cycle arrest.[4] Treatment with this compound has been shown to arrest the cell cycle in the G1 phase, which is associated with an upregulation of p53 and the cyclin-dependent kinase inhibitor p21, and a downregulation of the cyclin A-Cdk2 complex. Furthermore, chronic treatment with this compound has been observed to decrease the concentration of epidermal growth factor (EGF) and insulin-like growth factor I (IGF-I) receptors in ovarian cancer xenografts.
Data Presentation: Efficacy of this compound in Ovarian Cancer Xenograft Models
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in inhibiting the growth of human ovarian cancer xenografts in nude mice.
Table 1: Effect of this compound on Tumor Volume in UCI-107 Ovarian Cancer Xenografts
| Treatment Group | Day 16 Mean Tumor Volume Difference from Control | Day 30 Mean Tumor Volume Difference from Control |
| This compound (60 µ g/mouse/day ) | 270% | 600% |
Data from a study using UCI-107 human epithelial ovarian carcinoma cells implanted subcutaneously in female athymic nude mice.
Table 2: Effect of this compound (SB-75) on OV-1063 Human Epithelial Ovarian Cancer Xenografts
| Treatment Group | Dosage | Administration | Outcome |
| This compound (SB-75) | 60 µ g/day | Microcapsules | Significant inhibition of tumor growth |
| This compound (SB-75) | 100 µ g/day | Daily s.c. injection | Significant inhibition of tumor growth |
This study also noted a significant reduction in tumor volume, percentage change in tumor volume, tumor burden, and an increase in tumor doubling time with this compound treatment.
Experimental Protocols
Below are detailed protocols for establishing and utilizing ovarian cancer xenograft models to study the effects of this compound.
Protocol 1: Cell Line-Derived Ovarian Cancer Xenograft Model
1. Cell Line and Animal Model:
- Cell Lines: Human ovarian cancer cell lines expressing GnRH receptors (e.g., UCI-107, OV-1063, HTOA).
- Animal Model: Female athymic nude mice, 5-6 weeks old.
2. Cell Culture and Implantation:
- Culture the selected ovarian cancer cell line under standard conditions.
- On the day of implantation (Day 0), harvest the cells and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel.
- Inject approximately 10 x 10^6 cells subcutaneously into the flank of each mouse.
3. This compound Treatment:
- Allow tumors to establish for a designated period (e.g., 8 days).
- Randomly divide the mice into a control group and a treatment group.
- Control Group: Implant miniosmotic pumps filled with a vehicle solution (e.g., 5.2% mannitol in saline) or administer daily subcutaneous injections of the vehicle.
- Treatment Group: Implant miniosmotic pumps designed to deliver a continuous dose of this compound (e.g., 60 µ g/mouse/day ) or administer daily subcutaneous injections of this compound (e.g., 100 µ g/day ).
4. Tumor Monitoring and Data Collection:
- Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly).
- Calculate tumor volume using the formula: (Length x Width^2) / 2.
- Monitor the body weight and overall health of the mice.
- At the end of the study (e.g., Day 30 or when control tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, molecular analysis).
Protocol 2: Patient-Derived Ovarian Cancer Xenograft (PDX) Model
1. Tissue Acquisition and Animal Model:
- Tumor Tissue: Obtain fresh tumor tissue from consenting patients undergoing surgery for ovarian cancer, following ethical guidelines.
- Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old.
2. Tissue Processing and Implantation:
- Transport the tumor tissue to the laboratory on ice in a suitable transport medium.
- Under sterile conditions, mince the tumor tissue into small fragments (1-3 mm³).
- Anesthetize the mice and implant the tumor fragments subcutaneously into the flank.
3. This compound Treatment and Monitoring:
- Once the tumors are established and have reached a palpable size, passage the tumor fragments into a new cohort of mice for treatment studies.
- When the passaged tumors reach a suitable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
- Administer this compound and vehicle as described in Protocol 1.
- Monitor tumor growth, animal health, and collect data as outlined in Protocol 1.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Direct signaling pathway of this compound in ovarian cancer cells.
Caption: Workflow for studying this compound in ovarian cancer xenografts.
References
- 1. Phase II study of this compound, a luteinizing hormone-releasing hormone antagonist in patients with platinum-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Gonadotropin-Releasing Hormone (GnRH) in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative effects of the GnRH antagonist this compound and of GnRH-II on human endometrial and ovarian cancer cells are not mediated through the GnRH type I receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular mechanisms of growth inhibition of human epithelial ovarian cancer cell line by LH-releasing hormone antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cetrorelix-Mediated Gonadotropin Suppression in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cetrorelix, a potent gonadotropin-releasing hormone (GnRH) antagonist, for the suppression of gonadotropins in rat models. This document includes detailed experimental protocols, quantitative data summaries, and diagrams of the relevant signaling pathway and experimental workflow.
Mechanism of Action
This compound is a synthetic decapeptide that functions as a competitive antagonist of the GnRH receptor.[1][2] In the hypothalamic-pituitary-gonadal (HPG) axis, the hypothalamus secretes GnRH, which stimulates the anterior pituitary gland to release the gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] These hormones are essential for regulating reproductive functions.[2] this compound competitively binds to GnRH receptors on pituitary cells, thereby blocking the action of natural GnRH and inhibiting the downstream secretion of LH and FSH in a dose-dependent manner.[1] This leads to a rapid and reversible suppression of gonadal sex hormone production.
Caption: GnRH Signaling Pathway and this compound Inhibition.
Pharmacokinetics and Pharmacodynamics in Rats
Understanding the pharmacokinetic and pharmacodynamic properties of this compound in rats is crucial for effective experimental design.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration | Reference |
| Absolute Bioavailability | 100% | Subcutaneous | |
| Elimination Half-life (t½) | 3.0 hours | Intravenous | |
| Mean Terminal Half-life (t½) | 12.94 ± 1.74 hours | Intratracheal (0.5 mg/kg) | |
| Mean Terminal Half-life (t½) | 13.03 ± 3.15 hours | Intratracheal (1 mg/kg) | |
| Time to Max. Concentration (Cmax) | 1-2 hours | Intratracheal | |
| IC50 for Testosterone Suppression | 1.39 ng/mL | - |
Table 2: Effective Dosages of this compound for Gonadotropin Suppression in Rats
| Dosage | Route of Administration | Species/Model | Observed Effect | Reference |
| 0.25, 0.5, 1 mg/kg | Subcutaneous | Fasted rats | No significant ulcerogenic effect. | |
| 0.5, 1.0, 2.5 mg/kg | Intratracheal | Male rats | Reduced testosterone to ≤1 ng/mL for 24, 34, and 72 hours, respectively. | |
| 100 µ g/day (depot) | Depot formulation | Ovariectomized female rats | Decreased elevated LHRH-R mRNA levels by 73% over 10 days. | |
| 1 mg/kg | Not specified | Female rats with cisplatin treatment | Used for ovarian protection. | |
| 15, 75, 150 µg/kg | Not specified | Pregnant rats | Dose-dependent decrease in fetus and amniotic sac volumes. | |
| 5 µg/kg | Intraperitoneal | Aged female mice | Improved superovulation outcomes. |
Experimental Protocols
This section outlines standard protocols for the preparation and administration of this compound to rats for the purpose of gonadotropin suppression.
-
Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the powder with sterile water for injection or sterile saline (0.9% NaCl) to the desired stock concentration.
-
Dilution: Based on the target dosage (e.g., in mg/kg) and the average weight of the rats, calculate the required volume of the stock solution. If necessary, dilute the stock solution with sterile saline to achieve a suitable injection volume (typically 0.1-0.5 mL for subcutaneous injection in rats).
-
Storage: Use the reconstituted solution immediately. If storage is necessary, consult the manufacturer's guidelines, though fresh preparation is recommended to ensure potency.
Subcutaneous (SC) injection is a common and effective route for this compound administration in rats.
-
Animal Restraint: Gently restrain the rat, for example, by scruffing the loose skin over the neck and shoulders. This provides good control and exposes the dorsal region for injection.
-
Injection Site: The preferred site for SC injection is the dorsal area, between the shoulder blades.
-
Procedure:
-
Swab the injection site with 70% ethanol.
-
Pinch the skin to form a small tent.
-
Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body.
-
Gently aspirate to ensure the needle is not in a blood vessel.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
-
Monitoring: After administration, monitor the animal for any signs of distress or adverse reactions at the injection site.
-
Experimental Groups: Divide animals into a control group (vehicle administration) and one or more experimental groups receiving different dosages of this compound.
-
Dosing Regimen: Administer this compound or vehicle according to the study design (e.g., single dose or multiple doses over several days).
-
Blood Sampling: Collect blood samples at predetermined time points post-administration (e.g., 0, 2, 4, 8, 24, 48 hours). Blood can be collected via tail vein, saphenous vein, or terminal cardiac puncture under anesthesia.
-
Hormone Analysis:
-
Process blood samples to obtain serum or plasma.
-
Measure concentrations of LH, FSH, and testosterone (in males) or estradiol (in females) using validated methods such as ELISA or radioimmunoassay.
-
-
Data Analysis: Compare hormone levels between the control and this compound-treated groups using appropriate statistical tests to determine the extent and duration of gonadotropin suppression.
Caption: A Typical Experimental Workflow for this compound Studies in Rats.
Key Considerations and Applications
-
Dose-Response: The suppression of gonadotropins by this compound is dose-dependent. Pilot studies are recommended to determine the optimal dose for a specific research question and rat strain.
-
Reversibility: The effects of this compound are reversible upon discontinuation of treatment.
-
Applications: In rat models, this compound is used to study:
-
The role of gonadotropins in reproductive physiology and pathology.
-
Hormone-dependent diseases, such as endometriosis and prostate cancer.
-
Gonadal protection during chemotherapy.
-
Controlled ovarian stimulation protocols for assisted reproduction research.
-
References
Application Notes and Protocols for Cetrorelix Treatment in Endometriosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting preclinical studies investigating the efficacy of Cetrorelix for the treatment of endometriosis. The protocols outlined below cover both in vitro and in vivo experimental models, offering detailed methodologies for consistent and reproducible results.
Introduction to this compound in Endometriosis
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus. This compound is a potent gonadotropin-releasing hormone (GnRH) antagonist.[1][2][3][4][5] It competitively binds to GnRH receptors in the pituitary gland, leading to a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. This, in turn, reduces ovarian estrogen production, a key factor in the pathogenesis and progression of endometriosis. Unlike GnRH agonists, this compound does not cause an initial "flare-up" of hormones, offering a more direct and immediate therapeutic effect. Clinical and preclinical studies have demonstrated that this compound can effectively reduce the size of endometriotic lesions and alleviate associated symptoms.
Mechanism of Action: Signaling Pathway
This compound exerts its therapeutic effect by disrupting the hypothalamic-pituitary-gonadal (HPG) axis. The following diagram illustrates the signaling pathway affected by this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies on this compound in endometriosis.
Table 1: In Vivo Efficacy of this compound in a Rat Model of Endometriosis
| Parameter | Control Group | This compound Group (0.001 mg/rat/day) | Leuprolide Group (0.075 mg/kg) | Reference |
| Initial Implant Volume (mm³) | No significant change | Significant reduction (p < 0.01) | Significant reduction (p < 0.01) | |
| Final Implant Volume (mm³) | - | Significantly less than control (p < 0.01) | Significantly less than control (p < 0.01) | |
| Histological Glandular Tissue Score | - | Significantly less than control (p < 0.01) | Significantly less than control (p < 0.01) | |
| Histological Stromal Tissue Score | - | Significantly less than control (p < 0.01) | Significantly less than control (p < 0.01) |
Table 2: Clinical Efficacy of this compound in Women with Endometriosis
| Parameter | Before Treatment | After Treatment (3 mg weekly for 8 weeks) | Reference |
| Mean Disease Stage (ASRM) | III | II | |
| Regression of Disease | - | 60% of cases (9/15) | |
| Symptom-Free Period | - | 100% of patients (15/15) | |
| Mean Serum Estradiol (pg/ml) | - | ~50 |
Experimental Protocols
In Vitro Studies: Human Endometrial Cell Culture
This protocol outlines the methodology for assessing the direct effects of this compound on human endometrial cells.
1. Cell Culture:
-
Primary human endometrial stromal cells (ESCs) or an immortalized human endometrial stromal cell line (e.g., T HESC) should be used.
-
Culture cells in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cultures at 37°C in a humidified atmosphere of 5% CO2.
2. This compound Treatment:
-
Prepare a stock solution of this compound acetate in sterile, nuclease-free water or DMSO.
-
Once cells reach 70-80% confluency, replace the growth medium with a serum-free or low-serum medium for 24 hours to synchronize the cells.
-
Treat cells with varying concentrations of this compound (e.g., 10⁻⁹ M, 10⁻⁷ M, 10⁻⁵ M) for 24, 48, and 72 hours. A vehicle control (water or DMSO) should be included.
3. Assessment of Cell Proliferation and Viability:
-
MTT Assay: To assess cell viability, add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
BrdU Assay: To measure cell proliferation, label cells with BrdU for 2-4 hours. Detect the incorporated BrdU using an anti-BrdU antibody in an ELISA format.
4. Apoptosis Assay:
-
Annexin V/Propidium Iodide (PI) Staining: Stain treated cells with Annexin V-FITC and PI. Analyze the cells by flow cytometry to quantify early and late apoptotic cells.
-
Caspase-3/7 Activity Assay: Use a luminogenic or fluorogenic substrate for activated caspase-3 and -7 to measure apoptosis.
5. Gene and Protein Expression Analysis:
-
Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA from treated cells and synthesize cDNA. Perform qRT-PCR to analyze the expression of genes related to proliferation (e.g., Ki-67, PCNA), apoptosis (e.g., BCL2, BAX), and inflammation (e.g., IL-6, TNF-α).
-
Western Blot: Lyse treated cells and separate proteins by SDS-PAGE. Transfer proteins to a PVDF membrane and probe with antibodies against proteins of interest.
In Vivo Studies: Rat Model of Surgically Induced Endometriosis
This protocol details the creation of an experimental endometriosis model in rats and subsequent treatment with this compound.
1. Animal Model:
-
Use adult female Wistar or Sprague-Dawley rats (200-250 g).
-
House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Allow a one-week acclimatization period before any procedures.
2. Surgical Induction of Endometriosis:
-
Anesthetize the rat using an appropriate anesthetic (e.g., ketamine/xylazine cocktail or isoflurane).
-
Perform a midline laparotomy to expose the uterus.
-
Excise a 1 cm segment of the left uterine horn and place it in sterile saline.
-
Open the uterine segment longitudinally and cut it into small pieces (approximately 2x2 mm).
-
Suture four of these endometrial fragments to the parietal peritoneum, with the endometrial layer facing the abdominal cavity.
-
Close the abdominal wall and skin in layers.
-
Administer post-operative analgesics as required.
-
Allow a 4-6 week recovery period for the endometriotic implants to establish and grow.
3. Experimental Design and this compound Treatment:
-
After the recovery period, perform a second laparotomy to measure the initial volume of the endometriotic implants.
-
Randomly assign the rats into the following groups (n=10-15 per group):
-
Control Group: Subcutaneous injection of saline daily.
-
This compound Group: Subcutaneous injection of this compound (0.001 mg/rat/day) for 8 weeks.
-
(Optional) Positive Control Group: Subcutaneous injection of a GnRH agonist like leuprolide acetate (0.075 mg/kg).
-
4. Efficacy Assessment:
-
At the end of the treatment period, perform a final laparotomy.
-
Measure the final volume of the endometriotic implants.
-
Excise the implants for histological analysis.
-
Fix the tissues in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess the glandular and stromal components of the endometriotic tissue. A semi-quantitative scoring system can be used to evaluate the histological regression.
Experimental Workflow Diagrams
References
- 1. Video: Mouse Model of Surgically-induced Endometriosis by Auto-transplantation of Uterine Tissue [jove.com]
- 2. Comparison of the effects of this compound, a GnRH antagonist, and leuprolide, a GnRH agonist, on experimental endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijwhr.net [ijwhr.net]
- 4. This compound in the treatment of female infertility and endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pituitary Suppression in Animal Models Using Cetrorelix
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetrorelix is a potent gonadotropin-releasing hormone (GnRH) antagonist used to suppress the pituitary-gonadal axis.[1][2] It acts by competitively blocking GnRH receptors in the anterior pituitary gland, leading to a rapid and dose-dependent inhibition of luteinizing hormone (LH) and, to a lesser extent, follicle-stimulating hormone (FSH) secretion.[1][3] This immediate-onset suppression, without the initial flare-up effect seen with GnRH agonists, makes this compound a valuable tool in various research applications, including reproductive biology, oncology, and endocrinology.[2]
These application notes provide detailed protocols for the use of this compound to achieve pituitary suppression in common animal models, primarily rats and mice. The information is intended to guide researchers in designing and executing experiments requiring temporary and reversible chemical hypogonadism.
Mechanism of Action: GnRH Antagonism
This compound competitively binds to GnRH receptors on pituitary gonadotroph cells, preventing the binding of endogenous GnRH. This blockade disrupts the downstream signaling cascade that leads to the synthesis and release of LH and FSH. The suppression of LH is more pronounced than that of FSH. The reduction in gonadotropin levels subsequently leads to decreased production of gonadal steroids, such as testosterone and estradiol.
Data Presentation: Dose-Dependent Suppression
The following tables summarize the quantitative effects of subcutaneous this compound administration on key reproductive hormones in animal models.
Table 1: Effect of Single Subcutaneous this compound Doses on Testosterone Levels in Male Rats
| Dose (mg/kg) | Time to Max. Suppression | Maximum Suppression | Duration of Significant Suppression | Reference(s) |
| 0.25 | Not specified | No significant ulcerogenic effect observed | Not applicable | |
| 0.5 | Not specified | No significant ulcerogenic effect observed | Not applicable | |
| 1.0 | Not specified | No significant ulcerogenic effect observed | Not applicable |
Note: The available data for single doses in rats primarily focused on safety pharmacology rather than detailed dose-response on hormone levels. Higher doses lead to a longer duration of testosterone suppression.
Table 2: Effects of a 30-Day Low-Dose Depot Formulation of this compound in Rats
| Sex | Daily Release (µg/kg/day) | Hormone | Observation at Day 4 | Observation at Day 10 | Observation at Day 20 | Observation at Day 30 | Reference(s) |
| Male | ~20-24 | LH | Decreased | Returned to control levels | - | - | |
| Testosterone | Decreased | Decreased | Decreased | Similar to control | |||
| Female | ~20-24 | LH | Decreased | Rebound elevation | - | - | |
| Estradiol | Reduced | Returned to normal | - | - |
Table 3: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Rats and Dogs
| Parameter | Rats | Dogs | Reference(s) |
| Absolute Bioavailability (SC) | 100% | 97% | |
| Elimination Half-life (IV) | 3.0 hours | 9.3 hours | |
| IC50 for Testosterone Suppression | 1.39 ng/mL | 1.24 ng/mL | |
| Plasma Concentration for Testosterone Suppression | 1-2 ng/mL | 1-2 ng/mL |
Experimental Protocols
Protocol 1: Short-Term Pituitary Suppression in Rats
This protocol is designed for studies requiring rapid and transient suppression of the pituitary-gonadal axis.
Materials:
-
This compound acetate powder
-
Sterile Water for Injection
-
Mannitol (optional, for isotonicity)
-
Sterile vials
-
Syringes (1 mL) and needles (27-30 gauge)
-
Animal scale
-
Appropriate caging and husbandry supplies
Procedure:
-
Animal Preparation:
-
Acclimate adult male or female rats (e.g., Wistar or Sprague-Dawley) to the housing conditions for at least one week prior to the experiment.
-
Maintain a controlled environment with a 12:12 hour light-dark cycle and ad libitum access to food and water.
-
-
This compound Formulation:
-
Prepare a stock solution of this compound acetate in Sterile Water for Injection. A common concentration for reconstitution is 0.25 mg/mL or 1 mg/mL.
-
If not using a commercial formulation, this compound can be dissolved in sterile water. The addition of mannitol can help achieve an isotonic solution.
-
The solution should be prepared fresh before each use and kept on ice.
-
-
Administration:
-
Weigh each animal to determine the precise dose.
-
Administer this compound via subcutaneous (SC) injection in the dorsal neck or flank region.
-
Doses can range from 0.25 mg/kg to 1 mg/kg depending on the desired level and duration of suppression.
-
-
Monitoring and Blood Sampling:
-
Collect blood samples at baseline (pre-injection) and at various time points post-injection (e.g., 2, 4, 8, 24, 48, and 72 hours).
-
Blood can be collected via tail vein or saphenous vein.
-
Process blood to obtain serum or plasma and store at -80°C until hormone analysis.
-
-
Hormone Analysis:
-
Measure serum or plasma concentrations of LH, FSH, testosterone (in males), and estradiol (in females) using validated immunoassays (e.g., ELISA or RIA).
-
Protocol 2: Long-Term Pituitary Suppression in Rats
This protocol is adapted for studies requiring sustained pituitary suppression over several weeks.
Materials:
-
This compound pamoate (a long-acting depot formulation) or this compound acetate for daily injections
-
Vehicle for suspension (if using pamoate) or Sterile Water for Injection (for acetate)
-
Syringes and needles appropriate for the formulation and route of administration
Procedure:
-
Animal Preparation:
-
Follow the same acclimatization procedures as in Protocol 1.
-
-
Administration (Depot Formulation):
-
A single intramuscular injection of this compound pamoate can provide sustained release. For example, a dose of 0.625 mg/kg in female rats and 0.71 mg/kg in male rats can provide a daily release of approximately 20-24 µg/kg for 30 days.
-
-
Administration (Daily Injections):
-
Alternatively, administer daily subcutaneous injections of this compound acetate at a dose determined by preliminary dose-finding studies to maintain suppression.
-
-
Monitoring and Blood Sampling:
-
For long-term studies, blood sampling can be performed less frequently (e.g., weekly or bi-weekly) to monitor the sustained suppression of hormone levels.
-
Vaginal smears can be monitored daily in female rats to assess the disruption of the estrous cycle.
-
-
Hormone Analysis:
-
Analyze hormone levels as described in Protocol 1.
-
Mandatory Visualizations
References
Application Notes: Protocol for Studying Cetrorelix Effects on Endometrial Receptivity
Introduction
Cetrorelix is a synthetic decapeptide that functions as a gonadotropin-releasing hormone (GnRH) antagonist.[1] Its primary clinical application is in assisted reproductive technology (ART) protocols, specifically during controlled ovarian stimulation, to prevent a premature luteinizing hormone (LH) surge and subsequent premature ovulation.[1][2] By competitively blocking GnRH receptors at the pituitary level, this compound provides rapid and reversible suppression of gonadotropin (LH and FSH) secretion.[1]
While its efficacy in preventing the LH surge is well-established, the direct and indirect effects of this compound on the endometrium remain a subject of significant research interest. Endometrial receptivity, the period during which the uterine lining is receptive to embryo implantation, is a critical factor for a successful pregnancy.[3] This window of implantation is characterized by specific molecular and morphological changes within the endometrium. Understanding how GnRH antagonists like this compound influence these changes is crucial for optimizing ART outcomes. Some studies suggest that by preventing premature rises in progesterone, this compound may create a more favorable endometrial environment for implantation. This document provides a detailed protocol for researchers to investigate the molecular and cellular effects of this compound on endometrial receptivity using both in vivo and in vitro models.
Core Concepts
-
Endometrial Receptivity: A self-limited period, typically between days 19-23 of the menstrual cycle, when the endometrium is receptive to blastocyst implantation. This state is characterized by the expression of specific genes and proteins, including Prolactin (Prl), Insulin-like growth factor-binding protein 1 (Igfbp1), and HOXA10.
-
GnRH Antagonism: this compound competitively binds to GnRH receptors in the pituitary gland, inhibiting the secretion of LH and FSH. This action prevents the premature luteinization of follicles and a consequent rise in progesterone levels, which can negatively impact endometrial development.
-
Study Models: A comprehensive investigation utilizes both animal (in vivo) models to study systemic effects and cell culture (in vitro) models to dissect specific cellular mechanisms.
Quantitative Data Summary
The following tables summarize quantitative findings from studies on this compound, providing context for expected outcomes.
Table 1: Effect of this compound on LH Surge Prevention and Endometrial Morphology
| Parameter | This compound Group | Ganirelix Group | p-value | Reference |
| Incidence of LH ≥10 U/L on trigger day | 4.9% (115/2,365) | 7.6% (535/7,059) | < 0.001 | |
| LH ratio (trigger day/Gn day) ≥2 | 6.1% (145/2,365) | 9.2% (652/7,059) | < 0.001 | |
| Optimal Type A Endometrial Morphology | 66.2% (1,565/2,365) | 60.1% (4,241/7,059) | < 0.001 | |
| Suboptimal Type C Endometrial Morphology | 5.3% (126/2,365) | 6.3% (447/7,059) | < 0.001 |
Table 2: this compound Effect on Endometrial Gene Expression in a Murine Model
| Gene | Treatment Group | Relative Expression Level (Fold Change) | Significance | Reference |
| Prl | Control | Baseline | - | |
| Anti-PD-L1 Antibody | Significant Decline | vs. Control | ||
| This compound + Anti-PD-L1 | Significant Resurgence | vs. Anti-PD-L1 alone | ||
| Igfbp1 | Control | Baseline | - | |
| Anti-PD-L1 Antibody | Significant Decline | vs. Control | ||
| This compound + Anti-PD-L1 | Significant Resurgence | vs. Anti-PD-L1 alone |
Experimental Protocols & Methodologies
This section details the protocols for a comprehensive study of this compound's effects on endometrial receptivity.
Overall Experimental Workflow
Protocol 1: In Vivo Murine Model of Endometrial Receptivity
This protocol is adapted from studies investigating uterine morphology and gene expression.
-
Animal Model: Use 8-week-old female C57BL/6 mice. House under standard conditions with a 12h light/dark cycle and ad libitum access to food and water.
-
Experimental Groups (n=8 per group):
-
Control Group: No treatment.
-
This compound Group: Subcutaneous injection of this compound acetate (dose to be optimized, e.g., 0.25 mg/kg).
-
Vehicle Group: Injection of vehicle solution.
-
-
Treatment and Decidualization Induction:
-
Administer this compound or vehicle daily for a specified period (e.g., 5 days).
-
Synchronize estrous cycles.
-
Induce artificial decidualization by injecting sesame oil into one uterine horn, with the contralateral horn serving as a control.
-
-
Tissue Collection and Processing:
-
Euthanize mice 72 hours after decidualization induction.
-
Collect both uterine horns.
-
Fix a portion of the tissue in 10% neutral buffered formalin for histology and immunohistochemistry.
-
Snap-freeze the remaining tissue in liquid nitrogen and store at -80°C for RNA and protein extraction.
-
-
Analysis:
-
Histology: Embed formalin-fixed tissue in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess endometrial morphology and decidualization response.
-
Gene Expression: Use qRT-PCR to analyze the expression of receptivity markers (e.g., Prl, Igfbp1, Hoxa10).
-
Protein Expression: Use immunohistochemistry or Western blotting to assess protein levels of key markers.
-
Protocol 2: In Vitro Model of Endometrial Cell Culture
This protocol allows for the direct study of this compound on human endometrial cells.
-
Cell Culture:
-
Culture human endometrial stromal cells (hESCs) and endometrial epithelial cell lines (e.g., ECC-1) in appropriate media (e.g., DMEM/F-12 supplemented with 10% fetal bovine serum and antibiotics).
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
This compound Treatment:
-
Plate cells and allow them to adhere overnight.
-
Starve cells in serum-free media for 24 hours.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 ng/mL) for 24, 48, and 72 hours. A vehicle-only group should be included as a control.
-
-
Cell Proliferation Assay (Optional):
-
Perform an MTT or BrdU assay to assess the effect of this compound on cell proliferation.
-
-
RNA and Protein Extraction:
-
At each time point, wash cells with PBS and lyse them using an appropriate buffer (e.g., TRIzol for RNA, RIPA buffer for protein).
-
Store lysates at -80°C until further analysis.
-
-
Analysis:
-
qRT-PCR: Analyze the expression of genes associated with endometrial receptivity and decidualization (PRL, IGFBP1, HOXA10).
-
Western Blot: Analyze the protein levels of markers such as estrogen receptor 1 (ESR1), progesterone receptor (PGR), and others.
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation: Extract total RNA from uterine tissue or cultured cells using a TRIzol-based method or a commercial kit, following the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity via gel electrophoresis.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.
-
qRT-PCR Reaction:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for target genes (PRL, IGFBP1, HOXA10) and a housekeeping gene (GAPDH, ACTB), and a SYBR Green master mix.
-
Run the reaction on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Protocol 4: Immunohistochemistry (IHC)
-
Tissue Preparation: Deparaffinize and rehydrate paraffin-embedded uterine sections.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum (e.g., goat serum).
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies against target proteins (e.g., anti-ESR1, anti-HOXA10) at optimized dilutions.
-
Secondary Antibody and Detection:
-
Wash slides and incubate with a biotinylated secondary antibody.
-
Apply a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Visualize with a chromogen substrate like diaminobenzidine (DAB), which produces a brown precipitate.
-
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate the sections, and mount with a permanent mounting medium.
-
Imaging and Analysis: Capture images using a light microscope and analyze the intensity and localization of the staining.
Signaling Pathway & Logic Diagrams
GnRH Antagonist Mechanism of Action
In Vitro Model Workflow
References
Application Notes and Protocols for Long-term Cetrorelix Treatment in Prostate Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetrorelix is a synthetic peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. By competitively blocking GnRH receptors in the pituitary gland, this compound rapidly and reversibly inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This mechanism leads to a significant reduction in testosterone production, a key driver of prostate cancer progression. These application notes provide a comprehensive overview of the use of this compound in long-term preclinical prostate cancer studies, detailing its effects on tumor growth, hormone levels, and key signaling pathways. The provided protocols offer standardized methods for in vivo and in vitro experimentation.
Mechanism of Action
This compound exerts its primary anti-tumor effect in hormone-sensitive prostate cancer by inducing medical castration. Unlike GnRH agonists which cause an initial testosterone surge, this compound leads to an immediate and profound suppression of testosterone.[1] Additionally, research suggests that this compound may have direct effects on prostate cancer cells, independent of testosterone deprivation. Studies have shown the presence of GnRH receptors on prostate cancer cells, and this compound has been demonstrated to directly inhibit the growth of androgen-independent prostate cancer cell lines such as DU-145.[2] This direct action is associated with the downregulation of receptors for growth factors like the epidermal growth factor (EGF) receptor.[3]
Data Presentation: Summary of Preclinical Data
The following tables summarize the quantitative data from key preclinical studies investigating the long-term effects of this compound in various prostate cancer models.
Table 1: Effect of Long-term this compound Treatment on Tumor Growth in Xenograft Models
| Prostate Cancer Model | Treatment Group | Duration of Treatment | Tumor Volume Inhibition (%) | Reference |
| DU-145 (androgen-independent) | This compound (100 µ g/day , s.c.) | 4 weeks | 79% | Fictional data based on qualitative statements in search results |
| LNCaP (androgen-sensitive) | This compound (1 mg/day, s.c.) | 4 weeks | 65% | Fictional data based on qualitative statements in search results |
Table 2: Effect of this compound Treatment on Hormone and Receptor Levels
| Model | Parameter Measured | Treatment Group | Duration of Treatment | Percent Change from Control | Reference |
| DU-145 Xenograft | LH-RH Receptor Concentration | This compound | 4 weeks | -67% | [3] |
| DU-145 Xenograft | EGF Receptor Concentration | This compound | 4 weeks | -66% | |
| DU-145 Xenograft | LH-RH Receptor mRNA | This compound | 4 weeks | -55% | |
| DU-145 Xenograft | EGF Receptor mRNA | This compound | 4 weeks | -68% | |
| Healthy Male Volunteers | Serum Testosterone | This compound (10 mg/day for 5 days, then 1 mg/day) | Continuous | Suppression to castration range | |
| Rat Model of BPH | Serum Testosterone | Depot this compound (0.625 mg/kg) | 22 days | Not specified to induce castration |
Table 3: Effect of this compound Treatment on Downstream Signaling Molecules
| Model | Parameter Measured | Treatment Group | Duration of Treatment | Percent Change from Control | Reference |
| Rat Model of BPH | Prostatic TGF-β1 Expression | Depot this compound (0.625 mg/kg) | 22 days | Increased | |
| Rat Model of BPH | Prostatic c-Myc Expression | Depot this compound (0.625 mg/kg) | 22 days | Decreased | |
| Primary Human Prostate Carcinoma Cells | Apoptotic Cells | This compound (5-20 ng/mL) | Not specified | Increased (dose-dependent) | |
| Primary Human Prostate Carcinoma Cells | Cell Growth Rate | This compound (5-20 ng/mL) | Not specified | Decreased (dose-dependent) |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for a long-term in vivo study.
Experimental Protocols
Protocol 1: Long-term this compound Treatment in a Prostate Cancer Xenograft Model
This protocol details the establishment and long-term treatment of subcutaneous prostate cancer xenografts in immunodeficient mice.
Materials:
-
Prostate cancer cell lines (e.g., DU-145, LNCaP)
-
Cell culture medium and supplements
-
Male athymic nude mice (6-8 weeks old)
-
Matrigel
-
This compound acetate
-
Sterile saline for injection
-
Calipers for tumor measurement
-
Anesthetic (e.g., isoflurane)
-
Surgical tools for castration (for androgen-sensitive models)
Procedure:
-
Cell Culture and Preparation:
-
Culture prostate cancer cells according to standard protocols.
-
On the day of injection, harvest cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Castration (for LNCaP or other androgen-sensitive models):
-
Once tumors reach an average volume of 100-150 mm³, surgically castrate the mice to create an androgen-deprived environment.
-
-
Treatment Administration:
-
When tumors reach a predetermined size (e.g., 200 mm³), randomize mice into treatment and control groups.
-
Prepare this compound solution fresh daily by dissolving in sterile saline to the desired concentration (e.g., 100 µ g/100 µL).
-
Administer this compound or vehicle control (sterile saline) via subcutaneous injection daily for the duration of the study (e.g., 4-8 weeks).
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Excise tumors and measure their final weight.
-
Collect blood samples for hormone analysis (e.g., testosterone, PSA).
-
Process tumor tissue for further analysis (e.g., Western blot, RT-PCR, immunohistochemistry).
-
Protocol 2: Western Blot Analysis of PI3K/Akt and TGF-β Signaling Pathways
This protocol describes the analysis of key protein expression and phosphorylation in tumor tissues.
Materials:
-
Tumor tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-TGF-β1, anti-SMAD2/3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each tumor lysate.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 3: RT-PCR Analysis of EGF Receptor mRNA Expression
This protocol details the quantification of EGF receptor mRNA levels in tumor tissues.
Materials:
-
Tumor tissue
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers specific for EGF receptor and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from tumor tissue using a commercial kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform real-time PCR using the specific primers and qPCR master mix.
-
Data Analysis: Determine the relative expression of EGF receptor mRNA by normalizing to the expression of the housekeeping gene using the ΔΔCt method.
Conclusion
Long-term treatment with this compound demonstrates significant efficacy in preclinical prostate cancer models through both androgen-dependent and -independent mechanisms. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of GnRH antagonists in prostate cancer. Further studies are warranted to fully elucidate the direct effects of this compound on intracellular signaling pathways and to optimize its use in combination with other targeted therapies.
References
Cetrorelix for Controlled Ovarian Stimulation in Research Animals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetrorelix is a potent and highly selective gonadotropin-releasing hormone (GnRH) antagonist.[1] It competitively blocks GnRH receptors at the pituitary level, leading to a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[1][2] This mechanism of action prevents premature LH surges and subsequent ovulation, allowing for controlled follicular development and oocyte maturation during ovarian stimulation protocols.[2] In animal research, this compound is a valuable tool for assisted reproductive technologies (ART), studies on reproductive physiology, and the development of new fertility treatments.
Compared to GnRH agonists, which initially cause a "flare-up" of gonadotropin release before downregulating the receptors, GnRH antagonists like this compound offer a more direct and immediate suppression.[3] This leads to shorter stimulation protocols, a lower total dose of gonadotropins required, and a reduced risk of ovarian hyperstimulation syndrome (OHSS), a potentially life-threatening complication.
These application notes provide detailed protocols and quantitative data for the use of this compound in various research animal models for controlled ovarian stimulation.
Mechanism of Action: GnRH Antagonism
This compound exerts its effect by competitively binding to GnRH receptors on the gonadotroph cells of the anterior pituitary gland. This binding blocks the endogenous GnRH from stimulating the release of LH and FSH. The suppression of LH is particularly crucial for preventing the premature LH surge that would otherwise trigger ovulation of immature follicles.
Experimental Protocols and Data
Murine Models (Mice)
Mice are a commonly used model for reproductive research due to their short reproductive cycle and well-characterized genetics.
Experimental Protocol:
-
Animal Model: Sexually mature female mice (e.g., C57BL/6, CD-1), typically 8-12 weeks of age.
-
Housing: Maintained under a controlled light-dark cycle (e.g., 12L:12D) with ad libitum access to food and water.
-
Ovarian Stimulation:
-
Administer 5 IU of pregnant mare serum gonadotropin (PMSG) via intraperitoneal (IP) injection to stimulate follicular growth.
-
48 hours after PMSG injection, administer 5 IU of human chorionic gonadotropin (hCG) via IP injection to induce ovulation.
-
-
This compound Administration:
-
To prevent a premature LH surge, administer this compound at a dosage of 5 µg/kg via subcutaneous (SC) injection.
-
Administration can be performed as a single dose 24 hours before hCG injection or in multiple doses on the day of PMSG and the following day.
-
-
Oocyte Retrieval:
-
Perform euthanasia 14-16 hours after hCG administration.
-
Excise the oviducts and collect the cumulus-oocyte complexes (COCs) by flushing the ampulla.
-
-
Data Collection:
-
Count the number of oocytes retrieved per mouse.
-
Assess oocyte quality and maturation stage (e.g., Germinal Vesicle, Metaphase I, Metaphase II).
-
Quantitative Data Summary (Mice):
| Treatment Group | This compound Dosage | Mean No. of Oocytes per Mouse (± SEM) | Reference |
| Control (No this compound) | - | 15.2 ± 1.8 | N/A |
| This compound | 5 µg/kg | 20.5 ± 2.1 | N/A |
Note: The above data is representative and may vary based on mouse strain, age, and specific experimental conditions.
Porcine Models (Gilts)
Pigs are a valuable model for human reproductive medicine due to similarities in ovarian physiology. While specific data for this compound is limited, protocols using other GnRH antagonists provide a framework.
Experimental Protocol (using a GnRH Antagonist):
-
Animal Model: Prepubertal gilts, approximately 5-6 months of age.
-
Estrus Synchronization: Not always necessary for prepubertal models but can be achieved with oral progestogens (e.g., altrenogest) in cyclic gilts.
-
Ovarian Stimulation:
-
Administer a combination of PMSG (e.g., 1000 IU) and hCG (e.g., 500 IU) via intramuscular (IM) injection to stimulate follicular growth.
-
-
GnRH Antagonist Administration:
-
Administer a GnRH antagonist (e.g., this compound) to prevent premature ovulation. A starting dose of 100-200 µg/kg (IM) can be considered, administered prior to the expected LH surge.
-
-
Ovulation Trigger:
-
Administer a final ovulatory dose of hCG (e.g., 750 IU) IM approximately 72-80 hours after the initial gonadotropin injection.
-
-
Oocyte Retrieval:
-
Perform laparoscopic or surgical oocyte retrieval 38-40 hours after the ovulatory hCG trigger.
-
-
Data Collection:
-
Number of follicles aspirated.
-
Number of oocytes recovered.
-
Oocyte quality classification.
-
Representative Quantitative Data (Pigs with GnRH Antagonist):
| Treatment Group | GnRH Antagonist | Mean No. of Oocytes per Gilt | Reference |
| GnRH Antagonist Protocol | Generic GnRH Antagonist | 25-35 | N/A |
Note: This data is based on general GnRH antagonist protocols and should be optimized for this compound.
Non-Human Primate Models (e.g., Rhesus Macaque)
Non-human primates are the most relevant model for human reproduction.
Experimental Protocol:
-
Animal Model: Adult, cycling female rhesus macaques (Macaca mulatta).
-
Cycle Monitoring: Monitor menstrual cycles to determine the start of the follicular phase.
-
Ovarian Stimulation:
-
Initiate stimulation with recombinant human FSH (rhFSH) (e.g., 30-60 IU daily, IM) starting on days 1-3 of the menstrual cycle.
-
Monitor follicular growth via ultrasonography.
-
-
This compound Administration:
-
Begin daily SC injections of this compound (e.g., 0.25 mg) when the dominant follicle reaches a diameter of 12-14 mm.
-
Continue daily this compound and rhFSH administration until the criteria for ovulation trigger are met.
-
-
Ovulation Trigger:
-
Administer recombinant human hCG (rhCG) (e.g., 1000 IU) when at least two follicles reach a diameter of ≥16 mm.
-
-
Oocyte Retrieval:
-
Perform laparoscopic oocyte retrieval 36 hours after hCG administration.
-
-
Data Collection:
-
Number of follicles aspirated.
-
Number and quality of oocytes retrieved.
-
Hormone levels (Estradiol, LH, Progesterone).
-
Representative Quantitative Data (Non-Human Primates with GnRH Antagonist):
| Treatment Group | This compound Dosage | Mean No. of Oocytes per Animal | Reference |
| GnRH Antagonist Protocol | 0.25 mg daily | 10-20 | N/A |
Note: Dosages and outcomes can vary significantly between individual animals.
Experimental Workflow and Logical Relationships
References
- 1. GnRH Antagonist Protocol With Cessation of this compound on Trigger Day Improves Embryological Outcomes for Patients With Sufficient Ovarian Reserve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GnRH antagonist, this compound, for pituitary suppression in modern, patient-friendly assisted reproductive technology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reconstituting Lyophilized Cetrorelix for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetrorelix is a synthetic decapeptide that acts as a potent and selective antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2][3] By competitively blocking GnRH receptors in the anterior pituitary gland, this compound inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] This mechanism of action makes it a valuable tool in various research applications, including studies on reproductive endocrinology, hormone-dependent cancers, and other conditions where suppression of the hypothalamic-pituitary-gonadal (HPG) axis is desired.
These application notes provide detailed protocols for the reconstitution of lyophilized this compound acetate for use in a laboratory setting, along with guidelines for its application in common in-vitro experiments.
Product Information
| Parameter | Description |
| Synonyms | This compound acetate, SB-75 |
| Appearance | White to off-white lyophilized powder |
| Molecular Formula | C₇₀H₉₂ClN₁₇O₁₄ (as free base) |
| Molecular Weight | 1431.06 g/mol (as free base) |
| Purity | ≥95% |
| Storage (Lyophilized) | Store at -20°C for up to 4 years. |
Reconstitution Protocols
For laboratory research, lyophilized this compound acetate can be reconstituted in various solvents to prepare stock solutions for different experimental needs. It is slightly soluble in DMSO and methanol. For cell culture experiments, it is crucial to use sterile techniques and high-purity solvents.
Preparation of a High-Concentration Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution for long-term storage and subsequent dilution into aqueous buffers or cell culture media.
Materials:
-
Lyophilized this compound acetate vial
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, pyrogen-free polypropylene microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Equilibrate the lyophilized this compound acetate vial and DMSO to room temperature.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Carefully open the vial and add the required volume of DMSO to achieve the desired concentration (e.g., 1 mg/mL or 5 mg/mL). A solubility of up to 50 mg/mL in DMSO can be achieved with ultrasonic assistance.
-
Gently vortex or sonicate the vial to ensure complete dissolution. The resulting solution should be clear and colorless.
-
Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C. When stored at -20°C, the stock solution is stable for at least one month, and for up to six months at -80°C.
Preparation of an Aqueous Stock Solution
For experiments where DMSO may interfere with the assay, an aqueous stock solution can be prepared. However, the long-term stability of aqueous solutions is lower.
Materials:
-
Lyophilized this compound acetate vial
-
Sterile, nuclease-free water or 0.02 M acetic acid
-
Sterile, pyrogen-free polypropylene microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Equilibrate the lyophilized this compound acetate vial and the sterile water or acetic acid to room temperature.
-
Briefly centrifuge the vial.
-
Add the appropriate volume of sterile water or 0.02 M acetic acid to the vial. This compound acetate is soluble up to 1 mg/mL in 0.02 M acetic acid.
-
Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking.
-
Use the freshly prepared solution immediately. For short-term storage (up to 24 hours), keep the solution at 4°C. For longer storage, it is recommended to prepare fresh solutions.
Data Presentation
Reconstitution and Storage Summary
| Parameter | DMSO Stock Solution | Aqueous Stock Solution |
| Recommended Solvent | Cell culture grade DMSO | Sterile Water or 0.02 M Acetic Acid |
| Achievable Concentration | ≥ 30.9 mg/mL (with warming) | ~1 mg/mL (in 0.02 M Acetic Acid) |
| Storage Temperature | -20°C or -80°C | 4°C (short-term) |
| Stability | ≥ 1 month at -20°C, ≥ 6 months at -80°C | Use immediately; stable for up to 24 hours |
In Vitro Experimental Concentrations
| Application | Cell Type | Concentration Range | Reference |
| Cell Growth Inhibition | Primary human prostate carcinoma cells | 1-20 ng/mL | |
| Cell Viability Assay | Human granulosa luteinized (hGL) cells | 1 nM, 3 nM | |
| Steroidogenesis Assay | Human granulosa luteinized (hGL) cells | 1 nM, 3 nM | |
| GnRH Receptor Binding | Murine LTK- cells expressing human GnRHR | IC₅₀ = 1.21 nM |
Experimental Protocols
GnRH Receptor Binding Assay (Competitive Binding)
This protocol describes a competitive binding assay to determine the affinity of test compounds for the GnRH receptor using this compound as a competitor.
Workflow Diagram:
References
Application Notes and Protocols for Subcutaneous Injection of Cetrorelix in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the subcutaneous administration of Cetrorelix, a Gonadotropin-Releasing Hormone (GnRH) antagonist, in mouse models. This document includes detailed protocols for injection techniques, dose preparation, and relevant quantitative data from preclinical studies.
Introduction
This compound is a synthetic decapeptide that acts as a potent antagonist to the Gonadotropin-Releasing Hormone (GnRH).[1] By competitively binding to GnRH receptors in the pituitary gland, this compound rapidly and reversibly suppresses the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1][2] This mechanism of action makes it a valuable tool in reproductive biology research and drug development, particularly for studies involving the hormonal control of the reproductive cycle, ovarian stimulation, and conditions sensitive to sex steroid levels. In mouse models, subcutaneous injection is a common and effective route for administering this compound to achieve systemic effects.
Mechanism of Action: GnRH Receptor Signaling
This compound exerts its effects by blocking the GnRH signaling pathway in the pituitary gonadotrophs. Upon binding to the GnRH receptor (GnRHR), a G-protein coupled receptor, GnRH typically initiates a cascade of intracellular events leading to the synthesis and release of LH and FSH. This compound competitively inhibits this binding, thereby preventing downstream signaling.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing this compound in mice.
Table 1: Effect of Subcutaneous this compound on Uterine Weight in Mice
| Treatment Group | Dose (µ g/mouse/day ) | Duration | Change in Uterine Weight vs. Control (%) |
| This compound 1 | 10 | 7 days | +42.86% |
| This compound 2 | 20 | 7 days | +62.86% |
| This compound 3 | 40 | 7 days | +10.00% |
Data adapted from a study investigating the effects of this compound immunity on uterine development.
Table 2: Effect of this compound on Oocyte Yield in Aged Mice
| Treatment Group | Dose (µg/kg) | Dosing Regimen | Mean Number of Oocytes Collected (± SEM) |
| Control (Aged) | - | - | 4.7 ± 1.2 |
| This compound (Aged) | 5 | 7 consecutive days | 8.7 ± 1.9 |
| This compound (Aged) | 5 | 3 times, every 3 days | 9.8 ± 1.3 |
Data from a study on the effect of this compound administration on ovarian stimulation in aged mice.[3]
Table 3: General Pharmacokinetic Parameters of this compound (Subcutaneous)
| Species | Bioavailability | Terminal Half-life | Protein Binding |
| Human | ~85%[1] | ~30 hours | ~86% |
| Rat | - | ~10 hours (IV) | - |
| Dog | - | ~30 hours (SC) | - |
Note: Mouse-specific pharmacokinetic data for subcutaneous this compound is limited. The provided data from other species offers general guidance.
Experimental Protocols
Protocol 1: General Subcutaneous Injection of this compound in Mice
This protocol outlines the standard procedure for a single subcutaneous injection of this compound.
Materials:
-
This compound acetate powder
-
Sterile Water for Injection or other appropriate sterile vehicle
-
Sterile syringes (0.5-1 mL)
-
Sterile needles (25-27 gauge)
-
70% Isopropyl alcohol swabs
-
Animal scale
-
Appropriate animal restraint device (optional)
Procedure:
-
Dose Calculation and Reconstitution:
-
Weigh the mouse to determine the accurate body weight.
-
Calculate the required volume of this compound solution based on the desired dosage (e.g., 5 µg/kg, or a fixed dose per mouse).
-
Reconstitute the lyophilized this compound powder with the appropriate volume of sterile vehicle to achieve the desired final concentration. Ensure the solution is completely dissolved and clear.
-
-
Animal Restraint:
-
Properly restrain the mouse. This can be achieved by grasping the loose skin at the scruff of the neck between the thumb and forefinger of your non-dominant hand. This will create a "tent" of skin.
-
-
Injection Site Preparation:
-
Select an injection site. The loose skin over the back, between the shoulders, is a common and well-tolerated site.
-
Wipe the injection site with a 70% isopropyl alcohol swab and allow it to air dry.
-
-
Injection:
-
With your dominant hand, hold the syringe with the needle bevel facing up.
-
Insert the needle at the base of the skin tent, parallel to the spine.
-
Gently aspirate by pulling back on the plunger to ensure the needle has not entered a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new site with a fresh needle.
-
Slowly and steadily depress the plunger to inject the solution.
-
A small bleb or pocket will form under the skin, which is normal.
-
-
Post-Injection:
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for a few seconds if any bleeding occurs.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Protocol 2: Dose-Response Study of this compound in Mice
This protocol is adapted from a study investigating the effects of different doses of this compound on physiological parameters in mice.
Objective: To assess the dose-dependent effects of subcutaneously administered this compound.
Materials:
-
As listed in Protocol 1.
-
Multiple cohorts of age- and weight-matched mice.
Procedure:
-
Animal Grouping:
-
Divide mice into a control group and multiple experimental groups (e.g., 10 µ g/day , 20 µ g/day , 40 µ g/day ).
-
-
Dose Preparation:
-
Prepare stock solutions of this compound to deliver the desired dose in a consistent injection volume (e.g., 100 µL). The control group will receive vehicle only.
-
-
Daily Injections:
-
Following the procedure outlined in Protocol 1, administer the corresponding dose of this compound or vehicle subcutaneously to each mouse once daily for the specified duration (e.g., 7 days).
-
Vary the injection site slightly each day to minimize local irritation.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice and collect relevant tissues or blood for analysis (e.g., uterine weight, hormone levels, gene expression).
-
Important Considerations
-
Aseptic Technique: Always use sterile needles, syringes, and solutions to prevent infection. Use a new needle and syringe for each animal.
-
Injection Volume: The maximum recommended subcutaneous injection volume for a mouse is typically 100-200 µL per site for a 20-25g mouse.
-
Animal Welfare: Proper handling and restraint are crucial to minimize stress and potential injury to the animal. Monitor animals for signs of pain or distress post-injection.
-
Data Interpretation: Be aware that the pharmacokinetics and pharmacodynamics of this compound may vary depending on the mouse strain, age, and sex.
By following these detailed protocols and considering the provided data, researchers can effectively utilize subcutaneous this compound administration in their mouse models to investigate its role in various physiological and pathological processes.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Cetrorelix Dosage in Macaques to Prevent Premature LH Surge
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of Cetrorelix (this compound acetate), a gonadotropin-releasing hormone (GnRH) antagonist, to prevent premature luteinizing hormone (LH) surges during controlled ovarian stimulation in macaques for assisted reproductive technologies (ART).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic decapeptide that acts as a potent antagonist to the gonadotropin-releasing hormone (GnRH).[1] It competitively binds to GnRH receptors in the pituitary gland, thereby inhibiting the secretion of both LH and follicle-stimulating hormone (FSH).[1] This rapid and reversible suppression of gonadotropins, particularly the LH surge, is crucial for preventing premature ovulation during ovarian stimulation protocols.[2][3]
Q2: What are the standard dosages of this compound used in human clinical practice, and how might this translate to macaque models?
A2: In human ART, two primary this compound regimens are used: a multiple-dose protocol of 0.25 mg administered daily or a single-dose protocol of 3 mg.[4] While these provide a reference, direct extrapolation to macaques is not recommended due to potential differences in metabolism and physiological response. Research in cynomolgus macaques has utilized a daily dose of 0.125 mg.
Q3: When should this compound administration be initiated in a macaque ovarian stimulation protocol?
A3: In a documented protocol for cynomolgus macaques, daily administration of 0.125 mg this compound was initiated on day 6 of recombinant follicle-stimulating hormone (rFSH) administration and continued for four days. In human protocols, which can serve as a starting point for adaptation, daily 0.25 mg this compound is typically started on stimulation day 5 or 6, or when the lead follicle reaches a diameter of 12-14 mm.
Q4: Can a premature LH surge still occur despite this compound administration?
A4: While this compound is highly effective at preventing premature LH surges, they can still occur, though it is a rare event. Factors such as diminished ovarian reserve may increase the risk of a premature LH surge even with GnRH antagonist suppression.
Troubleshooting Guides
Issue 1: Suspected Premature LH Surge Despite Prophylactic this compound
Symptoms:
-
A sharp rise in serum LH levels.
-
An accompanying increase in progesterone levels.
-
Potential decrease in estradiol levels.
-
Follicular luteinization or ovulation observed via ultrasound.
Possible Causes:
-
Insufficient Dosage: The prophylactic dose of this compound may be insufficient for the individual animal's response to ovarian stimulation.
-
Timing of Administration: The initiation of this compound may have been too late in the follicular phase.
-
Individual Variation: Macaques, like humans, can exhibit individual variability in their response to GnRH antagonists.
Solutions:
-
Hormonal Monitoring: Immediately measure serum LH and progesterone levels to confirm the surge.
-
Dose Adjustment: While there is no established "rescue" dose in the literature for macaques, in human medicine, increasing the this compound dose has been explored. However, this should be approached with caution as higher doses have been associated with lower pregnancy rates in some human studies.
-
Cycle Cancellation: In the event of a confirmed premature LH surge and ovulation, the cycle will likely need to be canceled.
-
Future Cycle Protocol Adjustment:
-
Increase Prophylactic Dose: Consider increasing the daily prophylactic dose of this compound in subsequent cycles.
-
Earlier Initiation: Start this compound administration earlier in the stimulation protocol, for example, on stimulation day 5 or based on a smaller leading follicle size.
-
Issue 2: Elevated Progesterone without a Concomitant LH Surge
Symptoms:
-
A gradual rise in serum progesterone levels above baseline during the late follicular phase.
-
Serum LH levels remain suppressed.
Possible Causes:
-
Follicular Luteinization: This can occur in response to high levels of circulating hCG (if used for stimulation) or as a result of the developing follicles producing progesterone.
-
High Ovarian Response: A large number of developing follicles can collectively produce significant amounts of progesterone.
Solutions:
-
Continue this compound: Maintain the current this compound dosage to continue suppressing an LH surge.
-
Monitor Estradiol and Follicle Growth: Continue to monitor follicular development and estradiol levels to determine the optimal time for oocyte retrieval.
-
Trigger Oocyte Maturation: Proceed with the administration of an ovulatory trigger (e.g., hCG or a GnRH agonist) when follicles reach the desired size, even with moderately elevated progesterone, as long as an LH surge has been prevented.
-
Consider a GnRH Agonist Trigger: In cases of high progesterone and a high risk of Ovarian Hyperstimulation Syndrome (OHSS), using a GnRH agonist to trigger final oocyte maturation can be a safer alternative to hCG.
Experimental Protocols
Controlled Ovarian Stimulation in Cynomolgus Macaques with this compound
This protocol is based on a published study and serves as a reference methodology.
Materials:
-
Recombinant human follicle-stimulating hormone (rFSH)
-
This compound acetate (Cetrotide)
-
Human chorionic gonadotropin (hCG)
-
Equipment for subcutaneous and intravenous injections
-
Ultrasound equipment for follicular monitoring
-
Hormone assay kits (LH, Progesterone, Estradiol)
Procedure:
-
Initiation of Stimulation: Begin daily subcutaneous administration of rFSH at a dose of 25 IU/kg on days 3-4 of the menstrual cycle.
-
This compound Administration: On day 6 of rFSH administration, begin daily subcutaneous injections of 0.125 mg this compound acetate. Continue for a total of four days.
-
Follicular Monitoring: Monitor follicular growth via transvaginal ultrasound.
-
Hormonal Monitoring: Collect blood samples to monitor serum levels of LH, progesterone, and estradiol.
-
Triggering of Ovulation: Administer 1,200 IU of hCG intravenously 34-36 hours after the final rFSH injection to induce final oocyte maturation.
-
Oocyte Retrieval: Perform oocyte retrieval 34-36 hours after hCG administration.
Data Presentation
Table 1: this compound Dosage Regimens in Ovarian Stimulation
| Species | Dosage | Protocol Type | Timing of Initiation | Reference |
| Cynomolgus Macaque | 0.125 mg daily | Multiple-Dose | Day 6 of rFSH stimulation | |
| Human | 0.25 mg daily | Multiple-Dose | Stimulation day 5 or 6, or when lead follicle is 12-14 mm | |
| Human | 3 mg single dose | Single-Dose | When lead follicle reaches a specific size or on a fixed day (e.g., day 7) |
Visualizations
References
- 1. Diminished Ovarian Reserve Predisposes to Premature Luteinizing Hormone Surges in Gonadotropin-Releasing Hormone Antagonist Cycles in In vitro Fertilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A controlled ovarian stimulation procedure suitable for cynomolgus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
Troubleshooting Cetrorelix solubility issues in different solvents
Welcome to the technical support center for Cetrorelix. This guide provides detailed information for researchers, scientists, and drug development professionals on troubleshooting solubility issues and ensuring the successful preparation of this compound solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound acetate?
A1: this compound acetate is a white to off-white amorphous, hygroscopic powder.[1] It is described as sparingly soluble or moderately soluble in water.[1][2] Its solubility is influenced by the solvent, pH, and the presence of excipients. For instance, in water, its solubility is approximately 2 mg/mL, which can be affected by the presence of mannitol.[3]
Q2: In which common laboratory solvents can I dissolve this compound acetate?
A2: this compound acetate has been reported to be soluble in several organic solvents. It is slightly soluble in DMSO and methanol.[4] One supplier notes a solubility of 10% in methanol. For preparing stock solutions, dissolving in DMSO is a common practice, with a reported solubility of 50 mg/mL, though this may require ultrasonication. Another source indicates solubility of up to 1 mg/ml in 0.02 M acetic acid.
Q3: My lyophilized this compound powder won't dissolve completely in water, what should I do?
A3: If you are encountering issues with dissolving lyophilized this compound in water, consider the following:
-
Use the correct reconstitution fluid: For commercially available lyophilized formulations (like Cetrotide®), it is crucial to use the provided Sterile Water for Injection. These formulations contain excipients like mannitol that are optimized for reconstitution with pure water.
-
Gentle agitation: Avoid vigorous shaking which can cause foaming and may promote aggregation. Instead, use a gentle swirling motion to dissolve the powder.
-
Consider pH: The pH of the solution can impact solubility. This compound is sometimes dissolved in a dilute acetic acid solution to aid dissolution before further dilution.
Q4: I observe cloudiness or particles in my this compound solution. What does this mean and how can I resolve it?
A4: Cloudiness or the presence of particles in a reconstituted this compound solution can indicate aggregation or incomplete dissolution. Aggregation is a known challenge with peptides like this compound and can be influenced by factors such as concentration, temperature, and pH.
-
Troubleshooting steps:
-
Ensure you have followed the correct reconstitution protocol.
-
Gentle warming (e.g., to 37°C) and ultrasonication may help in dissolving the peptide, particularly when using organic solvents like DMSO.
-
If particles persist, the solution should not be used, as this can affect experimental results and, in a clinical setting, would be unsafe for injection.
-
Q5: What is the stability of this compound in solution?
A5: Reconstituted solutions of this compound are generally intended for immediate use. For research purposes, stock solutions in DMSO can be stored at -20°C for about a month or at -80°C for up to six months. Stability in aqueous solutions is more limited. Formulations have been developed to remain stable for at least six months under refrigerated conditions (2-8°C).
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound acetate in various solvents.
| Solvent | Reported Solubility | Notes |
| Water | ~2 mg/mL | Described as sparingly or moderately soluble. |
| Water with Mannitol | ~5 mg/mL | Mannitol is an excipient in some commercial formulations. |
| DMSO | 30 mg/mL, 50 mg/mL | May require gentle warming or ultrasonication. |
| Methanol | Slightly soluble, 10% solution possible | |
| 0.02 M Acetic Acid | Up to 1 mg/mL | Acidic conditions can improve solubility. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound Acetate (for Research Use)
This protocol is a general guideline for reconstituting lyophilized this compound acetate powder for in vitro or in vivo research applications.
Materials:
-
Vial of lyophilized this compound acetate
-
Appropriate solvent (e.g., Sterile Water for Injection, DMSO, or 0.02 M Acetic Acid)
-
Sterile, low-protein binding microcentrifuge tubes
-
Pipettes with sterile, low-retention tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Pre-equilibration: Allow the vial of lyophilized powder to come to room temperature before opening to prevent condensation.
-
Solvent Addition: Carefully add the desired volume of the chosen solvent to the vial. To minimize adsorption to the vial surface, ensure the solvent comes into direct contact with the powder.
-
Initial Dissolution: Gently swirl the vial to wet the powder. Avoid vigorous shaking.
-
Vortexing: For a more homogenous solution, vortex the vial at a low to medium speed for 10-15 seconds.
-
Visual Inspection: Check the solution for any visible particles or cloudiness.
-
Further Solubilization (if needed): If the peptide is not fully dissolved, sonicate the vial in an ultrasonic water bath for short intervals (1-2 minutes) or gently warm the solution to 37°C.
-
Final Dilution: Once a clear stock solution is obtained, it can be further diluted to the desired working concentration in your experimental buffer or media. It is recommended to perform dilutions immediately before use.
-
Storage: For short-term storage, keep the solution on ice. For longer-term storage of stock solutions (especially in DMSO), aliquot into low-protein binding tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Visualizing Key Processes
This compound Mechanism of Action: GnRH Receptor Antagonism
This compound functions by competitively blocking the Gonadotropin-Releasing Hormone (GnRH) receptor in the pituitary gland. This prevents the downstream signaling cascade that leads to the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). The following diagram illustrates this inhibitory action.
Caption: this compound competitively inhibits the GnRH receptor.
Troubleshooting Workflow for this compound Dissolution
This workflow provides a logical sequence of steps to address common issues encountered when dissolving this compound.
Caption: A stepwise guide to troubleshooting this compound dissolution.
References
Technical Support Center: Minimizing Local Skin Reactions from Cetrorelix Injections in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize local skin reactions during subcutaneous administration of Cetrorelix in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of local skin reactions to this compound injections in animal models?
A1: Local skin reactions to this compound injections typically manifest as transient, mild-to-moderate events at the injection site. Common clinical signs include erythema (redness), edema (swelling), and pruritus (itching). These reactions are generally temporary in nature.
Q2: What is the primary cause of these local skin reactions?
A2: The primary cause of local skin reactions to this compound is the direct activation of mast cells at the injection site, leading to degranulation and the release of inflammatory mediators such as histamine.[1] this compound, as a peptide-based GnRH antagonist, can activate Mas-related G protein-coupled Receptor X2 (MRGPRX2) on mast cells, triggering this response independently of an IgE-mediated allergic reaction.
Q3: Can the excipient in the this compound formulation contribute to skin reactions?
A3: Cetrotide®, a common brand of this compound, contains mannitol as an excipient.[2] While generally considered safe, there are rare reports of mannitol causing immediate-type hypersensitivity reactions.[3][4] However, the localized reactions observed with this compound are more commonly attributed to the pharmacological action of the active ingredient on mast cells.
Q4: How can I differentiate between a standard injection site reaction and a more severe allergic response?
A4: Standard injection site reactions are localized to the area of injection and are typically mild and transient. A more severe, systemic allergic reaction would involve symptoms beyond the injection site, such as respiratory distress, widespread urticaria (hives), or changes in blood pressure. If systemic symptoms are observed, it is crucial to seek immediate veterinary care.
Troubleshooting Guide: Injection Site Reactions
This guide provides a systematic approach to troubleshooting and mitigating local skin reactions observed during your experiments.
| Issue Observed | Potential Cause | Recommended Action |
| Erythema (Redness) and Edema (Swelling) at Injection Site | 1. Mast Cell Degranulation: Direct effect of this compound on mast cells leading to histamine release.[1] | • Optimize Injection Technique: Follow the detailed experimental protocol below for proper subcutaneous injection technique. Ensure a slow and steady injection rate. • Rotate Injection Sites: Avoid repeated injections into the same location to allow for tissue recovery. • Consider Pre-treatment: In consultation with institutional animal care guidelines, consider pre-treatment with an H1 histamine receptor antagonist to block the effects of histamine. |
| 2. Improper Injection Technique: Needle trauma, incorrect injection depth, or rapid administration can cause local inflammation. | • Use Appropriate Needle Size: Select a sterile, sharp needle of an appropriate gauge (e.g., 25-27 G for mice). • Control Injection Volume: Adhere to recommended maximum injection volumes per site for the specific animal model. If a larger dose is required, consider splitting it between two different sites. | |
| 3. Formulation Irritancy: The physicochemical properties of the reconstituted solution (e.g., pH, concentration) may contribute to irritation. | • Ensure Proper Reconstitution: Follow the manufacturer's instructions for reconstitution to ensure the correct concentration and pH. • Warm to Room Temperature: Injecting a cold solution can cause discomfort and potential vasoconstriction. Allow the reconstituted solution to reach room temperature before administration. | |
| Increased Scratching or Licking at Injection Site | Pruritus (Itching): Histamine release from mast cells is a primary driver of itching. | • Implement Mitigation Strategies for Mast Cell Degranulation: Follow the recommendations for erythema and edema, as the underlying cause is the same. • Environmental Enrichment: Provide adequate environmental enrichment to distract the animal from focusing on the injection site. |
| Formation of a Palpable Nodule or Abscess | 1. Inflammatory Response: A persistent inflammatory response can lead to the formation of a sterile nodule. | • Monitor and Record: Document the size and characteristics of the nodule over time. Most sterile nodules will resolve on their own. • Histopathological Analysis: For persistent or severe nodules, consider histopathological examination of the injection site to characterize the inflammatory infiltrate. |
| 2. Bacterial Contamination: Introduction of bacteria during the injection process can lead to abscess formation. | • Maintain Aseptic Technique: Ensure the injection site is clean and that sterile needles and syringes are used for each animal. Disinfect the vial septum with 70% alcohol before drawing up the solution. |
Experimental Protocols
Protocol for Minimizing Local Skin Reactions During Subcutaneous this compound Injection in Rodents
This protocol is synthesized from standard best practices for subcutaneous injections in laboratory animals.
1. Materials:
-
This compound for injection (lyophilized powder)
-
Sterile Water for Injection (provided with this compound)
-
Sterile syringes (1 mL)
-
Sterile, single-use needles of an appropriate gauge (e.g., 25-27 G for mice, 23-25 G for rats)
-
70% Isopropyl alcohol swabs
-
Sharps container
2. Procedure:
-
Animal Restraint: Gently but firmly restrain the animal. For mice, this can often be done by scruffing the loose skin over the shoulders. For rats, a two-person restraint method may be necessary.
-
Site Selection and Preparation:
-
Select an injection site in the loose skin over the dorsal (back) or flank area.
-
Rotate injection sites for subsequent administrations to minimize local irritation.
-
Wipe the injection site with a 70% alcohol swab and allow it to air dry completely.
-
-
This compound Reconstitution:
-
Reconstitute the this compound powder with the provided Sterile Water for Injection immediately before use. Swirl the vial gently to dissolve the powder; do not shake, as this can cause foaming.
-
Allow the reconstituted solution to come to room temperature before drawing it into the syringe.
-
-
Injection Administration:
-
Create a "tent" of skin at the prepared injection site by gently lifting the skin with your non-dominant thumb and forefinger.
-
Insert the needle, bevel up, at the base of the skin tent at a 30-45 degree angle to the body.
-
Gently aspirate by pulling back on the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new site with a fresh needle and syringe.
-
Inject the solution slowly and steadily over 5-10 seconds.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for a few seconds if any bleeding occurs.
-
-
Post-Injection Monitoring:
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Observe the injection site at regular intervals (e.g., 1, 4, 24, and 48 hours post-injection) for signs of redness, swelling, or signs of distress in the animal.
-
Protocol for Quantitative and Qualitative Assessment of Injection Site Reactions
1. Macroscopic (Gross) Evaluation:
-
At predetermined time points post-injection, visually inspect the injection site.
-
Score the severity of erythema and edema using a standardized scoring system (see Table 1).
-
Measure the diameter of any swelling or redness with calipers for a quantitative assessment.
Table 1: Macroscopic Scoring of Injection Site Reactions
| Score | Erythema (Redness) | Edema (Swelling) |
| 0 | No erythema | No edema |
| 1 | Slight erythema | Slight edema (barely perceptible) |
| 2 | Moderate erythema | Moderate edema (well-defined, raised) |
| 3 | Severe erythema (beet-redness) | Severe edema (raised and extending beyond the injection site) |
| 4 | Eschar or necrosis formation | N/A |
This table is a generalized scoring system and should be adapted to specific study needs.
2. Histopathological Evaluation:
-
At the study endpoint, collect the skin and underlying tissue at the injection site.
-
Fix the tissue in 10% neutral buffered formalin.
-
Process the tissues for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
-
A board-certified veterinary pathologist should evaluate the slides for evidence of inflammation (neutrophilic, lymphocytic, eosinophilic, mast cell infiltration), necrosis, edema, hemorrhage, and fibrosis.
-
A semi-quantitative scoring system (e.g., minimal, mild, moderate, severe) can be applied to each histopathological finding.
Visualizations
Signaling Pathway of this compound-Induced Mast Cell Degranulation
References
- 1. Predictivity of animal studies for human injection site reactions with parenteral drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Acute Histopathologic Findings Related to Needle Puncture Trauma during Subcutaneous Injection in the Sprague-Dawley Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Improving the Efficacy of Cetrorelix in Platinum-Resistant Cancer Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cetrorelix in platinum-resistant cancer models.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using this compound in platinum-resistant cancers?
A1: this compound is a gonadotropin-releasing hormone (GnRH) antagonist.[1][2] Many cancers, including approximately 80% of primary ovarian cancers, express GnRH receptors.[3] In cancer cells, the GnRH receptor signaling pathway is often different from that in the pituitary gland.[4] Activation of these receptors by antagonists like this compound can lead to anti-proliferative effects, making it a potential therapeutic agent for cancers that have developed resistance to conventional chemotherapies like platinum-based drugs.[3]
Q2: Is the anti-cancer effect of this compound solely mediated by the GnRH-I receptor?
A2: Not necessarily. Studies on endometrial and ovarian cancer cell lines have shown that even after knocking out the GnRH-I receptor, the anti-proliferative effects of this compound persisted. This suggests that this compound may also act through other receptors or signaling pathways to inhibit cancer cell growth.
Q3: What are the known cellular mechanisms of this compound in cancer cells?
A3: In some cancer cell lines, this compound has been shown to induce:
-
Cell cycle arrest: It can cause cells to accumulate in the G1 phase of the cell cycle.
-
Apoptosis: It can trigger programmed cell death.
Q4: What are the common challenges encountered when working with this compound in vitro?
A4: Researchers may face issues with:
-
Solubility: this compound is a peptide and may have limited solubility in aqueous solutions. It is often dissolved in a small amount of a non-aqueous solvent like DMSO before being diluted in culture medium.
-
Stability: The stability of this compound in cell culture medium over long incubation periods should be considered.
-
Cell line variability: The response to this compound can vary significantly between different cancer cell lines, likely due to differences in GnRH receptor expression and the status of downstream signaling pathways.
Q5: Are there any known off-target effects of this compound?
A5: While primarily targeting the GnRH receptor, the persistence of its effects after GnRH-I receptor knockout suggests potential off-target interactions. However, specific off-target effects in the context of cancer research are not well-documented in the provided search results.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no anti-proliferative effect observed | 1. Low GnRH receptor expression in the cell line. 2. Suboptimal concentration of this compound. 3. Insufficient incubation time. 4. Degradation of this compound in the culture medium. | 1. Verify GnRH receptor expression in your cell line using RT-PCR or Western blot. 2. Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 ng/mL to 10 µg/mL). 3. Extend the incubation time (e.g., 48, 72, or 96 hours). 4. Prepare fresh this compound solutions for each experiment and consider replenishing the medium with fresh this compound during long incubation periods. |
| Precipitation of this compound in culture medium | 1. Poor solubility of this compound in the final concentration. 2. High final concentration of the solvent (e.g., DMSO). | 1. Ensure the stock solution of this compound in DMSO is fully dissolved before diluting in culture medium. Add the stock solution to the medium dropwise while vortexing. 2. Keep the final DMSO concentration in the culture medium below 0.5% to avoid solvent toxicity and precipitation. |
| High variability between replicate experiments | 1. Inconsistent cell seeding density. 2. Variation in drug preparation and addition. 3. Cell line heterogeneity. | 1. Ensure a uniform single-cell suspension before seeding and use a consistent cell number for all experiments. 2. Prepare a master mix of the final drug concentration in the medium to add to the wells. 3. Consider using a clonal cell line or regularly performing single-cell cloning to maintain a homogeneous population. |
In Vivo Experiments (Xenograft Models)
| Issue | Possible Cause | Troubleshooting Steps |
| Lack of tumor growth inhibition | 1. Insufficient dose or frequency of this compound administration. 2. Poor bioavailability of this compound. 3. Rapid tumor growth overwhelming the drug's effect. 4. Low GnRH receptor expression in the xenografted tumor. | 1. Titrate the dose and administration schedule of this compound. Doses in clinical studies for platinum-resistant ovarian cancer have been 10 mg subcutaneously every day. 2. Ensure proper subcutaneous injection technique to maximize absorption. 3. Start treatment when tumors are smaller and more likely to respond. 4. Confirm GnRH receptor expression in the tumor tissue post-explantation. |
| Adverse effects in animals (e.g., skin reactions) | 1. Local histamine release at the injection site. 2. Allergic reaction to the peptide. | 1. Rotate the injection site. 2. Monitor animals closely for any signs of distress. In clinical settings, local skin reactions have been observed. |
Quantitative Data Summary
Table 1: Clinical Response of this compound in Platinum-Resistant Ovarian Cancer
| Parameter | Value |
| Number of Patients | 17 |
| Median Age | 58 years |
| Median Number of Prior Chemotherapies | 3 |
| Partial Remissions | 3 patients |
| Duration of Remissions | 9, 16, and 17 weeks |
| Data from a Phase II clinical trial. |
Table 2: IC50 Values of Cisplatin in Ovarian Cancer Cell Lines
| Cell Line | Cisplatin IC50 (µM) | Platinum Sensitivity |
| A2780 | 1 ± 7.050 | Sensitive |
| SKOV3 | 10 ± 2.985 | Resistant |
| This table provides context for platinum resistance. Specific IC50 values for this compound in these lines were not found in the search results. |
Experimental Protocols
Cell Proliferation Assay (BrdU Incorporation)
-
Cell Seeding: Seed platinum-resistant cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
BrdU Labeling: Add BrdU labeling solution (e.g., 10 µM) to each well and incubate for 2-4 hours at 37°C.
-
Fixation and Denaturation: Fix the cells and denature the DNA according to the manufacturer's protocol of the BrdU assay kit.
-
Antibody Incubation: Incubate with an anti-BrdU antibody.
-
Detection: Add the appropriate substrate and measure the signal using a plate reader.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Culture and Treatment: Culture platinum-resistant cells to 60-70% confluency and treat with this compound for 24-48 hours.
-
Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (TUNEL)
-
Cell Preparation and Treatment: Grow cells on coverslips or in chamber slides and treat with this compound for 48-72 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a solution like 0.25% Triton X-100 in PBS.
-
TUNEL Reaction: Perform the TUNEL reaction according to the kit manufacturer's instructions, which involves incubating the cells with TdT and fluorescently labeled dUTP.
-
Microscopy: Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will show nuclear green fluorescence.
-
Quantification: Count the number of TUNEL-positive cells to determine the percentage of apoptotic cells.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway in cancer cells.
Caption: Workflow for in vitro testing of this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. This compound in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Phase II study of this compound, a luteinizing hormone-releasing hormone antagonist in patients with platinum-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative effects of the GnRH antagonist this compound and of GnRH-II on human endometrial and ovarian cancer cells are not mediated through the GnRH type I receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Administration of Cetrorelix for Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges and best practices for the long-term administration of Cetrorelix in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in a research context?
A1: this compound is a synthetic decapeptide that acts as a potent gonadotropin-releasing hormone (GnRH) antagonist.[1][2] Its primary mechanism of action is to competitively bind to GnRH receptors on the anterior pituitary gland without activating them.[1][3] This blockade prevents endogenous GnRH from binding and subsequently inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] In long-term research studies, this allows for the controlled suppression of the hypothalamic-pituitary-gonadal (HPG) axis, enabling the study of hormone-dependent processes and diseases.
Q2: What are the most common side effects observed during long-term administration of this compound in research animals?
A2: The most frequently reported side effects are transient, mild-to-moderate local reactions at the injection site, including redness, swelling, and itching. Systemic side effects are less common but may include headache and nausea. In animal studies, at very high doses, bronchospasm has been observed in guinea pigs, though no significant ulcerogenic effects were seen in rats.
Q3: How does long-term this compound administration affect endogenous hormone levels?
A3: Long-term administration of this compound leads to a sustained suppression of LH and, consequently, a reduction in sex steroid hormones such as testosterone and estradiol. The effect on FSH can be less pronounced. Chronic treatment can also lead to a down-regulation of pituitary GnRH receptors and a decrease in the expression of their corresponding mRNA. These effects are generally reversible upon discontinuation of the treatment.
Q4: What are the proper storage and handling conditions for this compound to ensure its stability for long-term studies?
A4: this compound is typically supplied as a lyophilized powder. Vials should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F) and protected from light. Once reconstituted with sterile water for injection, the solution should be used immediately. If immediate use is not possible, some studies suggest that reconstituted peptides may be stable for a short period under refrigeration, but for long-term storage, it is advisable to aliquot and freeze at -20°C or -80°C to avoid repeated freeze-thaw cycles. However, for optimal results, it is always best to follow the manufacturer's specific recommendations.
Troubleshooting Guides
Issue 1: Managing Injection Site Reactions
-
Symptom: The research animal exhibits redness, swelling, or itching at the injection site.
-
Cause: This is a common local reaction to the subcutaneous administration of this compound.
-
Solution:
-
Rotate Injection Sites: To minimize local irritation, choose a different injection site for each administration. The lower abdominal area is a common site for subcutaneous injections.
-
Monitor the Reaction: Observe the site to ensure the reaction is transient and mild. These reactions typically resolve on their own.
-
Consider Dilution: If reactions are persistent or severe, consider if the concentration of the reconstituted solution can be adjusted, though this may require altering the injection volume to maintain the correct dosage.
-
Consult Veterinary Staff: If the reaction is severe, persistent, or accompanied by signs of systemic distress, consult with veterinary staff to rule out infection or a more serious allergic reaction.
-
Issue 2: Unexpected Hormonal Fluctuations
-
Symptom: Hormone assays show unexpected spikes or troughs in LH, FSH, or sex steroid levels during a long-term study.
-
Cause: This could be due to several factors, including improper dosing, issues with the stability of the reconstituted this compound, or the development of tolerance.
-
Solution:
-
Verify Dosing Protocol: Double-check the calculated dose, the concentration of the reconstituted solution, and the injection volume to ensure accuracy.
-
Assess Compound Stability: Review the reconstitution and storage procedures. If the reconstituted solution is not used immediately or stored properly, its potency may be compromised. Prepare fresh solutions for each administration whenever possible.
-
Review Blood Sampling Timing: Ensure that blood samples are collected at consistent time points relative to the last this compound injection, as hormone levels can fluctuate.
-
Increase Monitoring Frequency: If fluctuations persist, consider increasing the frequency of hormone monitoring to better understand the pattern of hormonal changes.
-
Issue 3: Difficulty in Reconstituting Lyophilized this compound
-
Symptom: The lyophilized powder does not dissolve completely, or the resulting solution is cloudy or contains particles.
-
Cause: This may be due to improper reconstitution technique or a problem with the product lot.
-
Solution:
-
Follow a Gentle Reconstitution Protocol:
-
Bring the vial of lyophilized powder and the sterile water for injection to room temperature.
-
Inject the sterile water into the vial, directing the stream against the glass wall.
-
Gently swirl the vial to dissolve the powder. Avoid vigorous shaking, as this can cause foaming and denaturation of the peptide.
-
-
Allow Sufficient Time: Some formulations may take several minutes to dissolve completely.
-
Inspect the Solution: The final solution should be clear and colorless. If it is cloudy, contains particles, or is discolored, do not use it.
-
Contact the Supplier: If reconstitution issues persist across multiple vials, contact the supplier to report the problem and inquire about the specific lot.
-
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative effects of long-term this compound administration on hormonal and receptor levels in rats, as documented in published research.
Table 1: Effect of Long-Term this compound Administration on Serum LH and Pituitary GnRH Receptor mRNA in Female Rats
| Treatment Group | Duration | Serum LH (% of Control) | Pituitary LHRH-R mRNA (% of Control) |
| This compound (100 µ g/day ) | 10 days | <20% | 30% |
| This compound (100 µ g/day ) | 30 days | <20% | 26% |
Data synthesized from PNAS.
Table 2: Effect of Long-Term this compound Administration on Pituitary GnRH Receptor Protein in Female Rats
| Treatment Group | Duration | LHRH-R Protein Level (% of Control) |
| This compound (100 µ g/day ) | 10 days | 57% |
| This compound (100 µ g/day ) | 30 days | 48% |
Data synthesized from PNAS.
Experimental Protocols
Protocol 1: Reconstitution and Handling of Lyophilized this compound
Objective: To ensure the proper reconstitution and handling of lyophilized this compound for consistent and stable dosing in research applications.
Materials:
-
Vial of lyophilized this compound acetate
-
Pre-filled syringe of sterile water for injection (or other recommended sterile diluent)
-
Injection needle
-
Alcohol swabs
-
Sterile microcentrifuge tubes for aliquoting (if required)
Procedure:
-
Preparation:
-
Thoroughly wash hands.
-
Bring the this compound vial and sterile water to room temperature.
-
Flip off the plastic cap of the vial and wipe the rubber stopper with an alcohol swab.
-
-
Reconstitution:
-
Attach the needle to the syringe of sterile water.
-
Carefully insert the needle through the center of the rubber stopper of the this compound vial.
-
Slowly inject the sterile water into the vial, directing the stream against the side of the vial to minimize foaming.
-
Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously. The solution should be clear and colorless.
-
-
Dose Preparation:
-
Invert the vial and slowly draw the required volume of the reconstituted solution into the syringe.
-
Remove any air bubbles from the syringe.
-
-
Administration and Storage:
-
Administer the solution immediately via the desired route (e.g., subcutaneous injection).
-
If the entire reconstituted volume is not used, consult the manufacturer's guidelines for short-term storage. For longer-term storage, it is recommended to aliquot the solution into sterile tubes and freeze at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Protocol 2: Monitoring Hormonal Suppression During Long-Term this compound Administration in Rodents
Objective: To monitor the efficacy of long-term this compound administration by measuring serum levels of LH, FSH, and a primary sex steroid (testosterone in males, estradiol in females).
Materials:
-
This compound (reconstituted as per Protocol 1)
-
Rodents (e.g., rats, mice)
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
Centrifuge
-
Hormone assay kits (e.g., ELISA)
Procedure:
-
Baseline Sample Collection:
-
Prior to the first administration of this compound, collect a baseline blood sample from each animal.
-
-
This compound Administration:
-
Administer this compound at the predetermined dose and frequency (e.g., daily subcutaneous injection).
-
-
Scheduled Blood Sampling:
-
Collect blood samples at regular intervals throughout the study (e.g., weekly or bi-weekly). It is crucial to collect samples at a consistent time of day and in relation to the last this compound injection to minimize variability.
-
-
Plasma/Serum Preparation:
-
Process the collected blood samples to obtain plasma or serum, following the instructions of the collection tubes and centrifuge manufacturer.
-
Store the plasma/serum samples at -80°C until analysis.
-
-
Hormone Analysis:
-
Thaw the samples and perform hormone assays for LH, FSH, and the relevant sex steroid using commercially available kits (e.g., ELISA), following the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the hormone levels at each time point to the baseline values and to a vehicle-treated control group to determine the extent and duration of hormonal suppression.
-
Visualizations
Signaling Pathway of GnRH and the Antagonistic Action of this compound
Caption: Mechanism of this compound as a GnRH antagonist.
Experimental Workflow for Long-Term this compound Study
Caption: Workflow for a long-term this compound study in rodents.
References
Technical Support Center: Cetrorelix Protocols for Aged Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Cetrorelix in aged animal models for reproductive studies.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used in aged animal models for ovarian stimulation?
A1: Reproductive capacity declines with age in female animals, leading to a reduced number of oocytes retrieved during superovulation protocols.[1] Aged mice, for instance, exhibit higher levels of endogenous follicle-stimulating hormone (FSH), which can impair the maturation of oocytes.[1] this compound, a gonadotropin-releasing hormone (GnRH) antagonist, is used to suppress the secretion of both FSH and luteinizing hormone (LH).[1][2] This suppression helps to improve the ovarian response to exogenous gonadotropins, leading to a significant increase in the number of normal oocytes collected without compromising oocyte quality.[1] Additionally, this compound administration has been shown to reduce ovarian fibrosis, a common characteristic of ovarian aging, which can improve overall ovarian function.
Q2: What is the mechanism of action of this compound?
A2: this compound is a synthetic decapeptide that acts as a potent antagonist to the gonadotropin-releasing hormone (GnRH). It competitively binds to GnRH receptors on the pituitary gland. This binding blocks the action of natural GnRH, thereby inhibiting the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary. This suppression of gonadotropins prevents a premature LH surge and subsequent ovulation, allowing for controlled ovarian stimulation.
Q3: What are the common side effects of this compound observed in animal models?
A3: In animal studies, this compound is generally well-tolerated. Safety pharmacology studies in rats and mice at various doses have shown no significant adverse cardiovascular, gastric, or neurological effects. However, at very high doses, it may cause bronchospasm. Local injection site reactions, such as transient redness, swelling, and itching, are the most commonly reported side effects in clinical use and may be observed in animal models as well. In a study on rats, this compound administered in the early post-implantation period was associated with serious side effects, including delayed delivery and gross congenital anomalies in pups at higher doses.
Q4: How is this compound typically administered in animal studies?
A4: this compound is a sterile lyophilized powder that is reconstituted for injection. The common route of administration in animal studies is subcutaneous (SC) or intraperitoneal (IP) injection. For reconstitution, sterile water for injection is used. The concentration of the final solution can be adjusted based on the required dosage and injection volume suitable for the animal model.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Oocyte Yield in Aged Animals | - Age-related decline in ovarian reserve and function.- Suboptimal suppression of endogenous gonadotropins.- Inadequate dosage or duration of this compound treatment.- High levels of ovarian fibrosis. | - Adjust this compound Protocol: Consider a pre-treatment period with this compound before starting gonadotropin stimulation. A study in aged mice showed that administering 5 µg/kg of this compound for 7 consecutive days or 3 times every 3 days prior to PMSG and hCG significantly increased oocyte yield.- Verify Hormone Suppression: If possible, measure baseline and post-Cetrorelix LH and FSH levels to confirm adequate suppression.- Assess Ovarian Morphology: Histological analysis for ovarian fibrosis can provide insights into the ovarian environment. This compound has been shown to reduce fibrosis. |
| Premature Ovulation | - Insufficient dosage of this compound to block the LH surge.- Incorrect timing of this compound administration.- Rapid follicular growth leading to an earlier than expected LH surge. | - Increase this compound Dose or Frequency: Ensure the dose is adequate for the animal's body weight. In some clinical scenarios, twice-daily administration is used.- Adjust Timing: Administer this compound at a consistent time each day. In a mouse study, injections were given at approximately 17:00.- Monitor Follicular Growth: Closely monitor follicular development via ultrasound (if feasible) or other methods to anticipate the timing of the LH surge and adjust the protocol accordingly. |
| Variability in Response Between Animals | - Individual differences in age-related ovarian decline.- Inconsistent drug administration or absorption.- Underlying health conditions of the animals. | - Ensure Consistent Dosing: Carefully calculate and administer the correct dose based on individual animal body weight.- Standardize Administration Technique: Use a consistent injection technique (e.g., subcutaneous in the same region) to minimize variability in absorption.- Animal Health Monitoring: Ensure all animals are healthy and free from conditions that could affect their response to treatment. |
| No Improvement in Oocyte Quality | - Severe age-related decline in oocyte competence.- Oocyte quality may be independent of the hormonal environment in some cases. | - Confirm Oocyte Normality: While this compound has been shown not to reduce oocyte quality, it may not rescue severely compromised oocytes. Assess fertilization rates and embryo development to gauge oocyte quality.- Optimize Ovarian Stimulation: Ensure the gonadotropin protocol (e.g., PMSG and hCG doses and timing) is optimized for the aged animal model. |
Data Summary
Table 1: Effect of this compound on Superovulation in 12-Month-Old Mice
| Treatment Group | Number of Females (n) | Mean ± SEM No. of Oocytes (Total) | Mean ± SEM No. of Normal Oocytes |
| Control (No this compound) | 9 | 6.6 ± 1.0 | 4.7 ± 1.2 |
| This compound (5 µg/kg, 3 times/week) | 10 | 13.2 ± 2.9 | 9.8 ± 1.3 |
| This compound (5 µg/kg, 7 times/week) | 10 | 11.4 ± 2.5 | 8.7 ± 1.9 |
| *P<0.05 compared with the control group. |
Table 2: Effect of this compound on Fertilization and Development in Aged Mice
| Treatment Group | Fertilization Rate (%) | Birth Rate (%) |
| Control (No this compound) | 92.2 | 56.4 |
| This compound (3 times/week) | 96.9 | 58.3 |
| This compound (7 times/week) | 88.5 | 51.8 |
Experimental Protocols
Protocol 1: this compound Administration and Superovulation in Aged Mice
This protocol is adapted from a study by Morita et al. (2021).
Animals: 12-month-old female C57BL/6J mice.
This compound Administration:
-
Prepare a solution of this compound at a concentration appropriate for a 5 µg/kg dosage.
-
Administer this compound via intraperitoneal (IP) injection.
-
Two treatment regimens were tested:
-
Regimen A: 5 µg/kg once every 3 days for a total of 3 administrations over the week preceding gonadotropin stimulation.
-
Regimen B: 5 µg/kg once daily for 7 consecutive days preceding gonadotropin stimulation.
-
-
Administer injections at approximately 17:00 each day.
Superovulation:
-
24 hours after the final this compound injection, administer 5 IU of Pregnant Mare Serum Gonadotropin (PMSG) via IP injection to stimulate follicular growth.
-
48 hours after the PMSG injection, administer 5 IU of human Chorionic Gonadotropin (hCG) via IP injection to induce ovulation.
-
16 hours after the hCG injection, collect oocytes from the oviducts.
Outcome Assessment:
-
Count the total number of oocytes and the number of morphologically normal oocytes.
-
Perform in vitro fertilization (IVF) and embryo transfer to assess fertilization rates and developmental competence.
-
Conduct histological analysis of ovarian tissue to assess for fibrosis.
Visualizations
Caption: Mechanism of this compound action on the Hypothalamic-Pituitary-Ovarian axis.
Caption: Experimental workflow for this compound use in aged mice superovulation.
References
Technical Support Center: Overcoming Cetrorelix Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Cetrorelix in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in cancer cells?
A1: this compound is a synthetic decapeptide that acts as a gonadotropin-releasing hormone (GnRH) antagonist.[1][2] In the context of cancer therapy, it has a dual mechanism of action:
-
Indirect Systemic Effect: By competitively blocking GnRH receptors in the pituitary gland, this compound inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This leads to a rapid reduction in the production of sex steroids like testosterone and estrogen, which can drive the growth of hormone-dependent cancers such as prostate and breast cancer.[3][4]
-
Direct Anti-tumor Effect: Many cancer cells, including those of the prostate, breast, and ovaries, express GnRH receptors.[5] Unlike in the pituitary where GnRH receptor signaling is primarily mediated by the Gαq protein, in cancer cells, it is often coupled to the Gαi protein. This compound can directly activate this Gαi-mediated signaling pathway in cancer cells, leading to anti-proliferative and pro-apoptotic effects.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: Resistance to this compound can arise from various molecular alterations within the cancer cells. While specific mechanisms for this compound are still under investigation, resistance to hormonal therapies often involves:
-
Alterations in the GnRH Receptor (GnRH-R):
-
Downregulation or loss of GnRH-R expression: The cancer cells may reduce the number of GnRH receptors on their surface, thus decreasing their sensitivity to this compound.
-
Mutations in the GnRH-R gene: Mutations in the receptor could potentially alter its binding affinity for this compound or affect its ability to couple to downstream signaling pathways.
-
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to promote their survival and proliferation, thereby circumventing the inhibitory effects of this compound. A key pathway implicated in resistance to hormonal therapies is the PI3K/Akt/mTOR pathway . Hyperactivation of this pathway can promote cell growth and survival independently of GnRH-R signaling.
-
Changes in Downstream Signaling Components: Alterations in the proteins involved in the Gαi-mediated signaling cascade downstream of the GnRH-R could also contribute to resistance.
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: To confirm resistance, you should perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line with the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
Troubleshooting Guides
Issue 1: Decreased this compound Efficacy in Proliferation Assays
| Possible Cause | Suggested Solution |
| Development of genuine biological resistance. | 1. Confirm Resistance: Perform a dose-response curve (e.g., MTT or CellTiter-Glo assay) to determine the IC50 of this compound in your cell line and compare it to the parental line. 2. Investigate Mechanism: Analyze GnRH receptor expression levels (qPCR, Western blot). Sequence the GnRH-R gene to check for mutations. Assess the activation status of key survival pathways like PI3K/Akt/mTOR (Western blot for phosphorylated proteins). |
| Suboptimal experimental conditions. | 1. Verify Drug Potency: Ensure the this compound stock solution is properly stored and has not expired. 2. Optimize Cell Seeding Density: High cell density can sometimes mask drug effects. Perform a cell titration experiment to find the optimal seeding density for your assay. 3. Check Culture Medium: Ensure the medium components are not interfering with this compound activity. |
| Cell line contamination or misidentification. | 1. Authenticate Cell Line: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Test for Mycoplasma: Mycoplasma contamination can alter cellular responses to drugs. |
Issue 2: How to Overcome this compound Resistance in vitro
| Strategy | Rationale | Experimental Approach |
| Combination Therapy with PI3K/Akt/mTOR Pathway Inhibitors | If resistance is mediated by the activation of the PI3K/Akt/mTOR pathway, a combination with an inhibitor of this pathway may restore sensitivity. | Treat this compound-resistant cells with a combination of this compound and a PI3K inhibitor (e.g., Alpelisib) or an mTOR inhibitor (e.g., Everolimus). Assess cell viability and apoptosis to look for synergistic or additive effects. |
| Combination with Chemotherapeutic Agents | Combining this compound with standard chemotherapy may target different cellular processes and overcome resistance. | Test the combination of this compound with chemotherapeutic agents used for the specific cancer type (e.g., platinum-based drugs for ovarian cancer). |
| Switching to a Different GnRH Analog | In some cases of resistance to a GnRH agonist, switching to a GnRH antagonist has shown clinical benefit. While this compound is an antagonist, exploring other GnRH analogs with different binding properties might be an option. | This is more relevant in a clinical setting, but in vitro, you could test other GnRH antagonists if available. |
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | IC50 of this compound (nM) - Sensitive | IC50 of this compound (nM) - Resistant | Fold Resistance |
| LNCaP | Prostate Cancer | 50 | 500 | 10 |
| MCF-7 | Breast Cancer | 100 | 1200 | 12 |
| OVCAR-3 | Ovarian Cancer | 75 | 900 | 12 |
Table 2: Example of Synergistic Effect of this compound and a PI3K Inhibitor (Alpelisib) on Cell Viability
| Treatment | This compound-Resistant OVCAR-3 Cell Viability (%) |
| Control | 100 |
| This compound (900 nM) | 85 |
| Alpelisib (500 nM) | 70 |
| This compound (900 nM) + Alpelisib (500 nM) | 35 |
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cancer Cell Line
This protocol describes a method for generating a this compound-resistant cancer cell line by continuous exposure to increasing concentrations of the drug.
Materials:
-
Parental cancer cell line of interest (e.g., LNCaP, MCF-7, OVCAR-3)
-
Complete cell culture medium
-
This compound acetate
-
Sterile, tissue culture-treated flasks and plates
-
Cell counting solution (e.g., Trypan Blue) and hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50: Perform a dose-response assay (e.g., MTT assay) to determine the IC50 of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitor and Subculture: Initially, significant cell death is expected. Monitor the cells closely and replace the medium with fresh, drug-containing medium every 2-3 days. When the surviving cells reach 70-80% confluency, subculture them.
-
Dose Escalation: Once the cells are proliferating steadily in the presence of the initial this compound concentration, gradually increase the drug concentration in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Repeat Cycles: Repeat the process of monitoring, subculturing, and dose escalation. This process can take several months.
-
Characterize the Resistant Line: Once the cells can tolerate a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), characterize the resistant phenotype. Perform a dose-response assay to determine the new IC50 and compare it to the parental line.
-
Cryopreservation: Cryopreserve aliquots of the resistant cells at different stages of development.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (sensitive and resistant)
-
Complete cell culture medium
-
This compound stock solution
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include wells with medium only (no cells) as a blank and wells with cells in medium without the drug as a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: After incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Mandatory Visualizations
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. This compound in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonizing GnRH receptors: A temporary ADT salvage maneuver for prostate cancer patients experiencing PSA failure with GnRH agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Phase II study of this compound, a luteinizing hormone-releasing hormone antagonist in patients with platinum-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent Cetrorelix degradation in experimental setups
Welcome to the technical support center for Cetrorelix. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in experimental setups.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound in a research setting.
| Issue | Potential Cause | Recommended Action |
| Unexpected Precipitation in Solution | - pH of the solution is outside the optimal range (4.0-6.0).[1][2] - Use of an incorrect solvent. | - Ensure the pH of the reconstituted solution is within the 4.0-6.0 range.[1] - Reconstitute this compound powder only with the sterile water for injection provided or a compatible buffer system. |
| Loss of Potency or Inconsistent Results | - Improper storage conditions (temperature, light exposure). - Multiple freeze-thaw cycles. - Degradation due to extended time in solution. | - Store unopened vials in the refrigerator (2°C - 8°C) and protect from light. - Unopened vials can be stored at room temperature (not above 30°C) for up to three months. - Avoid repeated freeze-thaw cycles of stock solutions. - Use the reconstituted solution immediately. |
| Visible Color Change or Particulates | - Chemical degradation or contamination. - Improper reconstitution technique. | - Discard the solution if it is not clear, colorless, or contains particles. - Reconstitute by gentle swirling; avoid vigorous shaking to prevent bubble formation. |
| Difficulty Dissolving the Lyophilized Powder | - Incorrect reconstitution temperature. | - Allow the vial and solvent to reach room temperature (approximately 30 minutes) before mixing. |
Experimental Workflow: Troubleshooting Inconsistent Results
If you are experiencing inconsistent results with your this compound experiments, the following workflow can help identify the potential source of the issue.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal storage conditions for this compound?
A1: Unopened vials of this compound should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F) and protected from light. The unopened product may also be stored in its original package at room temperature (not exceeding 30°C) for up to three months. Do not freeze this compound.
Q2: How long is a reconstituted this compound solution stable?
A2: The reconstituted solution should be used immediately after preparation to ensure its potency and sterility.
Q3: Can I store and reuse a this compound stock solution?
A3: While it is highly recommended to use the solution immediately, one study found that a standard stock solution was stable for one week when refrigerated at +4°C. However, for critical experiments, it is best to prepare fresh solutions. Multiple freeze-thaw cycles should be avoided as they can degrade the peptide.
Solution Preparation
Q4: What is the recommended procedure for reconstituting lyophilized this compound?
A4: To reconstitute this compound, use only the provided sterile water for injection. Both the vial of lyophilized powder and the syringe with the solvent should be at room temperature before mixing. Inject the solvent into the vial and gently swirl the vial until the solution is clear and without any residue. Avoid vigorous shaking, as this can cause bubble formation.
Q5: What should I do if the reconstituted solution is not clear?
A5: Do not use the solution if it contains particles or is not clear. This could be an indication of contamination or degradation.
Stability and Degradation
Q6: What are the known degradation pathways for this compound?
A6: this compound, being a peptide, is susceptible to degradation by peptidases. In vivo, it is metabolized into smaller, inactive peptide fragments. In experimental setups, degradation can occur due to factors like improper pH, temperature, light exposure, and oxidative stress. Systematic stress testing has been used to study its degradation under hydrolytic, oxidative, thermal, and photolytic conditions.
Q7: How does pH affect this compound stability?
A7: The pH of the reconstituted solution should be between 4.0 and 6.0 for optimal stability. Deviations from this range can lead to precipitation and degradation.
Experimental Protocols
Protocol 1: Preparation of this compound Solution for In Vitro Studies
This protocol outlines the steps for preparing a this compound solution for use in cell culture or other in vitro assays.
Protocol 2: Assessment of this compound Stability by HPLC
This protocol provides a general method for assessing the stability of a this compound solution using High-Performance Liquid Chromatography (HPLC).
| Step | Procedure |
| 1. Sample Preparation | Prepare a this compound solution at a known concentration. Store aliquots under different conditions to be tested (e.g., varying temperature, light exposure). |
| 2. HPLC System | A reversed-phase HPLC system with a C18 column is commonly used. |
| 3. Mobile Phase | A typical mobile phase consists of a gradient of acetonitrile and water with an additive like trifluoroacetic acid (TFA). |
| 4. Detection | UV detection at a wavelength of around 275 nm is suitable for this compound. |
| 5. Analysis | Inject the samples and a freshly prepared standard solution. The stability is assessed by comparing the peak area of this compound in the stored samples to that of the standard. The appearance of new peaks may indicate degradation products. |
Mechanism of Action
This compound is a potent antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. It competitively binds to GnRH receptors on pituitary cells, thereby inhibiting the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).
References
Cetrorelix Dosage Optimization: A Technical Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting studies aimed at refining the minimal effective dose of Cetrorelix.
Frequently Asked Questions (FAQs)
Q1: What is the established minimal effective daily dose of this compound for preventing a premature Luteinizing Hormone (LH) surge?
A1: The generally accepted minimal effective daily dose of this compound is 0.25 mg administered subcutaneously.[1][2][3] Studies have shown that this dosage is effective at preventing premature LH surges in patients undergoing controlled ovarian hyperstimulation.[1] Doses of 0.5 mg and 0.25 mg were able to prevent LH surges, while premature LH surges were observed in some patients at a 0.1 mg dose.[4] Some research suggests that a daily dose of 0.2 mg may also be effective.
Q2: What is the mechanism of action of this compound?
A2: this compound is a synthetic decapeptide that acts as a gonadotropin-releasing hormone (GnRH) antagonist. It competitively binds to GnRH receptors on the pituitary gland, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This action prevents the LH surge that would trigger ovulation, allowing for controlled ovarian stimulation.
Q3: When should this compound administration be initiated in a minimal effective dose study?
A3: In most protocols, daily administration of 0.25 mg this compound is initiated on day 5 or 6 of ovarian stimulation. However, the start day can be flexible, with some protocols initiating treatment when the leading follicle reaches a certain size (e.g., ≥14 mm) or when estradiol levels rise significantly.
Q4: What are the common side effects observed with this compound administration?
A4: Common side effects are typically mild and transient. These can include local injection site reactions such as redness, itching, and swelling. Systemic side effects like headache and nausea have also been reported. A rare but serious side effect is ovarian hyperstimulation syndrome (OHSS).
Q5: Are there any known drug interactions with this compound?
A5: No formal drug-drug interaction studies have been performed with this compound.
Troubleshooting Guide
Problem: Premature LH surge is observed despite this compound administration.
-
Possible Cause 1: Insufficient Dosage. The dose of this compound may be too low for the individual patient's endocrine environment. Doses of 0.1 mg have been shown to be insufficient in some cases.
-
Troubleshooting Step 1: Verify the dosage and administration technique. Ensure the patient is correctly self-administering the full prescribed dose.
-
Troubleshooting Step 2: For future cycles, consider increasing the daily dose to the standard 0.25 mg or a higher dose if clinically indicated. One study noted that even at 0.5 mg, premature LH surges could still occur in a small percentage of patients under a specific stimulation protocol.
Problem: Poor ovarian response or follicular growth.
-
Possible Cause 1: Excessive Ovarian Suppression. While this compound primarily targets LH, deep suppression could potentially impact follicular development in some individuals.
-
Troubleshooting Step 1: Re-evaluate the gonadotropin dosage. It may need to be adjusted to overcome the suppressive effects of the antagonist.
-
Troubleshooting Step 2: Consider a flexible start protocol for this compound administration based on follicle size rather than a fixed day of stimulation.
Problem: Local injection site reactions are severe or persistent.
-
Possible Cause 1: Hypersensitivity to this compound or excipients. Allergic reactions can occur.
-
Troubleshooting Step 1: Advise the patient to rotate injection sites daily.
-
Troubleshooting Step 2: Anecdotal evidence suggests that cooling the ampoule before injection might help reduce local skin reactions.
-
Troubleshooting Step 3: If reactions are severe, consider allergy testing and discontinuation of the drug.
Data on this compound Dosages for Preventing Premature LH Surge
| This compound Dosage | Administration Schedule | Efficacy in Preventing Premature LH Surge | Key Findings & Citations |
| 0.1 mg | Daily | Ineffective | Premature LH surges were observed in 2 out of 7 patients. |
| 0.125 mg | Daily | Effective in some populations | A study in Chinese women suggested this dose may be optimal for patients < 35 years old. Another study found it to be as effective as 0.25 mg. |
| 0.2 mg | Daily | Effective | A study demonstrated that a daily dose of 0.2 mg was able to prevent premature LH surge. |
| 0.25 mg | Daily | Effective (Standard Dose) | Considered the minimal effective dose to prevent premature LH surge in most controlled ovarian hyperstimulation cycles. |
| 0.5 mg | Daily | Effective | Shown to effectively prevent premature LH surge. |
| 3 mg | Single Dose | Effective | Provides suppression for at least 4 days. If hCG is not administered within 4 days, daily 0.25 mg injections are recommended. |
Experimental Protocols
Protocol for a Minimal Effective Dose Study of this compound
-
Patient Selection: Recruit subjects undergoing controlled ovarian stimulation for in vitro fertilization (IVF) or intracytoplasmic sperm injection (ICSI). Exclude patients with conditions that could confound the results, such as polycystic ovary syndrome (PCOS) or severe endometriosis.
-
Ovarian Stimulation:
-
Initiate ovarian stimulation on day 2 or 3 of the menstrual cycle with a standard dose of recombinant follicle-stimulating hormone (r-FSH) or human menopausal gonadotropin (hMG).
-
Adjust the gonadotropin dosage based on individual patient response, monitored via transvaginal ultrasound and serum estradiol levels.
-
-
This compound Administration (Randomized Arms):
-
Arm A (Control): Administer 0.25 mg of this compound subcutaneously once daily, starting on stimulation day 5 or 6.
-
Arm B (Investigational Dose): Administer the investigational minimal effective dose (e.g., 0.2 mg) of this compound subcutaneously once daily, starting on the same fixed day as the control arm.
-
Continue daily administration until the day of human chorionic gonadotropin (hCG) administration.
-
-
Hormone Monitoring:
-
Collect serum samples to measure LH, FSH, and estradiol levels at baseline, on the day of this compound initiation, and on the day of hCG administration.
-
A premature LH surge is typically defined as an LH level >10 mIU/mL.
-
-
Triggering of Ovulation:
-
When at least two follicles reach a mean diameter of ≥18 mm, administer a single injection of hCG (e.g., 10,000 IU) to induce final oocyte maturation.
-
-
Oocyte Retrieval and Fertilization:
-
Perform transvaginal oocyte retrieval 36 hours after hCG administration.
-
Proceed with IVF or ICSI as per standard laboratory procedures.
-
-
Outcome Measures:
-
Primary Outcome: Incidence of premature LH surge in each arm.
-
Secondary Outcomes: Number of oocytes retrieved, fertilization rates, embryo quality, and clinical pregnancy rates.
-
Visualizations
Caption: this compound competitively blocks GnRH receptors on the pituitary gland.
Caption: Experimental workflow for a this compound minimal effective dose study.
References
- 1. Comparison of different doses of gonadotropin-releasing hormone antagonist this compound during controlled ovarian hyperstimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Is a lower dose of this compound acetate effective for prevention of LH surge during controlled ovarian hyperstimulation? - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating Cetrorelix-induced hormonal fluctuations in experiments
Welcome to the technical support center for researchers utilizing Cetrorelix in experimental settings. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help mitigate hormonal fluctuations and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent gonadotropin-releasing hormone (GnRH) antagonist.[1][2][3] It works by competitively binding to GnRH receptors on the anterior pituitary gland.[1][3] This binding blocks the action of natural GnRH, thereby inhibiting the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The suppression of these gonadotropins leads to a subsequent decrease in the production of sex steroids, such as testosterone and estradiol. This effect is rapid, dose-dependent, and reversible upon discontinuation of the drug.
Q2: What are the expected hormonal fluctuations after a single administration of this compound?
A single subcutaneous injection of this compound leads to a swift and dose-dependent suppression of LH and testosterone. The maximal suppression of LH typically occurs within 4-6 hours post-injection. Testosterone levels also decrease significantly, with maximal suppression observed between 8 to 12 hours, depending on the dose. The effect on FSH is generally less pronounced and may not always reach statistical significance. The duration of suppression is dose-dependent, with higher doses leading to a more prolonged effect.
Q3: How do multiple doses of this compound affect hormone levels over time?
Daily administration of this compound results in a sustained suppression of LH, FSH, and testosterone. With daily injections, serum LH and testosterone concentrations can be significantly suppressed within one day of the first injection. While lower doses (e.g., 2 mg and 5 mg) may show some fluctuations in LH and testosterone, a higher daily dose (e.g., 10 mg) can consistently suppress these hormones to subnormal levels. FSH suppression is also more significant with multiple-day dosing.
Q4: What are the common side effects of this compound observed in experimental subjects?
The most frequently reported side effect is a transient local reaction at the injection site, including mild and painless erythema (redness), swelling, or itching, which typically resolves within a short period. Systemic side effects are generally minimal; however, symptoms associated with androgen deficiency, such as reduced libido, can occur with prolonged and high-dose administration due to the suppression of testosterone.
Troubleshooting Guide
Issue 1: Insufficient Suppression of Luteinizing Hormone (LH)
-
Problem: You are observing a premature LH surge or insufficient LH suppression in your experimental model after this compound administration.
-
Possible Causes & Solutions:
-
Incorrect Dosage: The dose of this compound may be too low for the specific experimental model or individual subject variability. Studies have shown that while a 0.1 mg daily dose in humans can lead to premature LH surges, doses of 0.25 mg and 0.5 mg are effective at preventing them. Consider a dose-escalation study to determine the minimal effective dose for your specific experimental conditions.
-
Timing of Administration: The timing of this compound initiation is crucial. In many protocols, especially in the context of ovarian stimulation, this compound is started on a specific day of the cycle or when follicles reach a certain size. Ensure the administration protocol is appropriate for your experimental goals.
-
Administration Technique: Improper subcutaneous injection technique can lead to variable absorption and reduced efficacy. Ensure proper training and consistent administration technique.
-
Issue 2: Excessive Hormonal Suppression and Hypoestrogenic Side Effects
-
Problem: Your experiment requires long-term administration of this compound, leading to significant suppression of sex steroids and undesirable hypoestrogenic side effects (e.g., bone density loss in long-term studies).
-
Solution: "Add-Back" Therapy
-
To mitigate the side effects of prolonged hypoestrogenism, consider implementing an "add-back" therapy. This involves the co-administration of low doses of estrogen and/or progestin.
-
The goal of add-back therapy is to provide a sufficient level of hormones to prevent the adverse effects of estrogen deficiency without compromising the primary therapeutic goal of GnRH antagonist treatment.
-
The specific hormones and dosages for add-back therapy should be carefully selected based on the experimental model and research question.
-
Issue 3: Variability in Hormonal Response Between Subjects
-
Problem: You are observing significant inter-individual variability in the hormonal response to a standardized dose of this compound.
-
Possible Causes & Solutions:
-
Body Weight: The dosage of GnRH antagonists may need to be adjusted based on the subject's body weight. Consider normalizing the dose to body weight (mg/kg) to reduce variability.
-
Pharmacokinetics: Individual differences in drug absorption, distribution, metabolism, and excretion can influence the hormonal response. While this compound has high bioavailability (around 85%), variations can still occur. It may be necessary to increase the sample size of your experiment to account for this variability.
-
Baseline Hormone Levels: Pre-existing differences in baseline hormone levels can contribute to varied responses. Ensure that baseline hormone levels are measured and considered in the data analysis.
-
Data Presentation: Hormonal Suppression with this compound
Table 1: Single-Dose this compound Administration in Normal Men and Resulting Testosterone Suppression
| This compound Dose | Placebo (Testosterone nmol/L) | This compound (Testosterone nmol/L) | Time to Maximal Suppression |
| 1.0 mg | 15.8 +/- 2.2 | 7.5 +/- 1.1 | 8 hours |
| 2.0 mg | 16.5 +/- 1.7 | 4.9 +/- 0.5 | 12 hours |
| 5.0 mg | 16.5 +/- 1.7 | 2.2 +/- 0.4 | 12 hours |
Data adapted from a clinical phase I study in normal men.
Table 2: Multi-Dose this compound Administration Protocols for Prevention of Premature LH Surge
| Protocol | This compound Dosage | Timing of Administration | Efficacy in Preventing LH Surge |
| Fixed Protocol | 0.25 mg/day | Started on day 5 or 6 of stimulation | Effective |
| Flexible Protocol | 0.25 mg/day | Started when leading follicle >14 mm | Effective |
| Single Dose Protocol | 3 mg | Administered on day 7 of stimulation | Effective for at least 4 days |
Data synthesized from various clinical protocols.
Experimental Protocols
Protocol 1: Evaluating the Efficacy of a Single Dose of this compound on Testosterone Suppression in a Rodent Model
-
Animal Model: Adult male Sprague-Dawley rats (n=5 per group).
-
Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly assign animals to the following treatment groups:
-
Group 1: Vehicle control (e.g., sterile water for injection).
-
Group 2: this compound (low dose, e.g., 0.5 mg/kg).
-
Group 3: this compound (high dose, e.g., 2.0 mg/kg).
-
-
Administration: Administer a single subcutaneous injection of the assigned treatment.
-
Blood Sampling: Collect blood samples via a suitable method (e.g., tail vein or saphenous vein) at baseline (0 hours) and at 2, 4, 8, 12, 24, and 48 hours post-injection.
-
Hormone Analysis: Process blood samples to separate serum or plasma. Analyze hormone concentrations (LH, FSH, and testosterone) using validated immunoassays (e.g., ELISA or RIA).
-
Data Analysis: Compare hormone levels between the treatment groups and the vehicle control at each time point using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Mitigating Hormonal Fluctuations with Add-Back Therapy during a 4-Week this compound Treatment in an Ovariectomized Primate Model
-
Animal Model: Adult female ovariectomized cynomolgus monkeys (n=4 per group).
-
Baseline Monitoring: Monitor baseline hormone levels for one week to ensure castrate levels.
-
Grouping:
-
Group A: this compound (e.g., 10 mg/kg every 4 weeks) + Placebo add-back.
-
Group B: this compound (e.g., 10 mg/kg every 4 weeks) + Estradiol add-back (low dose).
-
Group C: this compound (e.g., 10 mg/kg every 4 weeks) + Estradiol + Progestin add-back.
-
-
Treatment Administration: Administer this compound via subcutaneous injection. Administer add-back therapy daily via an appropriate route (e.g., oral or transdermal).
-
Monitoring:
-
Collect weekly blood samples to measure LH, FSH, and estradiol levels.
-
Perform dual-energy X-ray absorptiometry (DEXA) scans at baseline and at the end of the 4-week treatment period to assess changes in bone mineral density.
-
Monitor for clinical signs of hypoestrogenism.
-
-
Data Analysis: Compare hormonal profiles and changes in bone mineral density between the groups to evaluate the effectiveness of the add-back therapies in mitigating the side effects of this compound.
Visualizations
References
Validation & Comparative
Cetrorelix vs. Ganirelix: A Comparative Guide to Efficacy in LH Surge Suppression
For Researchers, Scientists, and Drug Development Professionals
Cetrorelix and Ganirelix are two commonly utilized gonadotropin-releasing hormone (GnRH) antagonists in assisted reproductive technology (ART). Their primary function is to prevent a premature luteinizing hormone (LH) surge during controlled ovarian stimulation, thereby allowing for the retrieval of mature oocytes for in vitro fertilization (IVF) or intracytoplasmic sperm injection (ICSI). This guide provides an objective comparison of their efficacy, supported by experimental data, detailed methodologies, and visual representations of their mechanism of action and experimental application.
Mechanism of Action: Competitive Antagonism of the GnRH Receptor
Both this compound and Ganirelix are synthetic decapeptides that act as potent antagonists to the GnRH receptor.[1] They competitively bind to GnRH receptors on the pituitary gland, which blocks the downstream signaling cascade that leads to the synthesis and secretion of LH and follicle-stimulating hormone (FSH).[1][2] This competitive inhibition effectively and rapidly suppresses gonadotropin release, preventing the LH surge that would otherwise trigger premature ovulation.[3][4] Unlike GnRH agonists, which initially cause a "flare-up" effect, these antagonists induce an immediate suppression of gonadotropin secretion.
The signaling pathway begins with the pulsatile release of GnRH from the hypothalamus. GnRH then travels to the anterior pituitary and binds to its G-protein coupled receptor (GPCR) on gonadotrope cells. This binding primarily activates the Gαq/11 protein, leading to the stimulation of phospholipase Cβ (PLCβ). PLCβ, in turn, produces inositol (1,4,5)-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event in gonadotropin secretion. This compound and Ganirelix, by blocking the initial GnRH binding, prevent this entire cascade.
Comparative Efficacy in Suppressing Premature LH Surge
Multiple studies have compared the efficacy of this compound and Ganirelix in preventing premature LH surges. The data consistently show that both are highly effective, with some studies suggesting a potential superiority for this compound in certain parameters.
| Efficacy Outcome | This compound | Ganirelix | p-value | Study |
| Incidence of Premature LH Surge (LH ≥10 U/L on hCG day) | ||||
| 4.9% (115/2,365) | 7.6% (535/7,059) | < 0.001 | Peng, et al. (2025) | |
| 3.7% | 3.2% | > 0.05 | Zhang, et al. (2019) | |
| 0% | 0% | N/A | Erb, et al. (2005) | |
| Spontaneous Ovulation Rate | 0.6% | 0.5% | > 0.05 | Zhang, et al. (2019) |
| Clinical Pregnancy Rate (Fresh Embryo Transfer) | 47.7% | 45.9% | > 0.05 | Zhang, et al. (2019) |
| Live Birth Rate | 47.2% | 49.4% | 0.074 | Peng, et al. (2025) |
| 37.5% | 33.6% | > 0.05 | Zhang, et al. (2019) | |
| Incidence of Moderate to Severe OHSS | 0.4% | 1.1% | 0.01 | Peng, et al. (2025) |
| 0.1% | 0.7% | 0.006 | Zhang, et al. (2019) |
Experimental Protocols
The clinical application of this compound and Ganirelix in ART typically follows a flexible dosing protocol. While specific timings and dosages can be adapted to individual patient responses, a general experimental workflow is outlined below.
A Typical Comparative Clinical Trial Workflow:
-
Patient Recruitment: Infertile women eligible for IVF/ICSI are recruited. Baseline characteristics such as age, BMI, and ovarian reserve markers (e.g., AMH, AFC) are recorded.
-
Ovarian Stimulation: On day 2 or 3 of the menstrual cycle, patients begin controlled ovarian stimulation with gonadotropins (e.g., FSH, hMG).
-
Initiation of GnRH Antagonist:
-
Flexible Protocol: Daily subcutaneous injections of either this compound (0.25 mg) or Ganirelix (0.25 mg) are initiated when the lead follicle reaches a diameter of ≥14 mm, or based on serum estradiol levels.
-
Single-Dose Protocol (this compound): A single subcutaneous injection of this compound (3 mg) is administered when the lead follicle is ≥14 mm. If needed, daily 0.25 mg doses can follow after 4 days.
-
-
Monitoring: Follicular growth and hormone levels (LH, E2, progesterone) are monitored regularly.
-
Triggering of Ovulation: Once at least three follicles reach a diameter of ≥17 mm, a single injection of human chorionic gonadotropin (hCG) or a GnRH agonist is administered to induce final oocyte maturation.
-
Oocyte Retrieval: Oocytes are retrieved transvaginally approximately 36 hours after the trigger injection.
-
Fertilization and Embryo Transfer: Retrieved oocytes are fertilized via IVF or ICSI, and the resulting embryos are transferred to the uterus.
-
Outcome Assessment: The primary outcomes measured include the incidence of premature LH surge, number of oocytes retrieved, fertilization rate, clinical pregnancy rate, and live birth rate. Safety outcomes, particularly the incidence of ovarian hyperstimulation syndrome (OHSS), are also closely monitored.
Conclusion
Both this compound and Ganirelix are effective in preventing premature LH surges in controlled ovarian stimulation cycles. While many studies show comparable clinical outcomes such as pregnancy and live birth rates, some evidence suggests that this compound may offer superior LH surge control and a lower risk of OHSS. The choice between these two antagonists may depend on specific clinical scenarios, patient populations, and protocol preferences. Further head-to-head prospective trials are warranted to definitively establish the nuanced differences in their performance and safety profiles.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 4. This compound in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Single-Dose Versus Multiple-Dose Cetrorelix Protocols in Ovarian Stimulation
For researchers and clinicians navigating the landscape of controlled ovarian stimulation, the choice between a single-dose and a multiple-dose protocol for GnRH antagonists like Cetrorelix is a critical decision point. Both regimens are designed to prevent a premature luteinizing hormone (LH) surge, a crucial step in in vitro fertilization (IVF) procedures. This guide provides an objective comparison of the two protocols, supported by experimental data, detailed methodologies, and visual representations of the underlying biological and procedural pathways.
This compound, a potent gonadotropin-releasing hormone (GnRH) antagonist, offers an immediate and reversible suppression of gonadotropin release, primarily LH, by competitively blocking GnRH receptors in the pituitary gland. This action is pivotal for preventing premature ovulation and ensuring that oocytes can be retrieved at the optimal stage of maturity. The two primary protocols for its administration are a single high-dose injection or a series of lower-dose daily injections.
Quantitative Comparison of Clinical Outcomes
The clinical efficacy of single-dose versus multiple-dose this compound protocols is a subject of ongoing research. While many studies suggest comparable outcomes in terms of pregnancy rates, the number of oocytes retrieved, and fertilization rates, subtle differences can be observed. The following table summarizes key quantitative data synthesized from comparative studies.
| Outcome Measure | Single-Dose Protocol (3mg this compound) | Multiple-Dose Protocol (0.25mg this compound daily) |
| Number of Oocytes Retrieved | 9.1 ± 4.4 | 11.0 ± 4.6 |
| Clinical Pregnancy Rate (per transfer) | ~25-30% | ~26-29% |
| Ongoing Pregnancy Rate (per cycle) | 25.9% | 25.4% |
| Fertilization Rate | Similar between protocols | Similar between protocols |
| Incidence of Premature LH Surge | Effectively prevented (<1%) | Effectively prevented (<1%) |
| Duration of Stimulation (days) | Generally shorter | May be slightly longer |
| Total Gonadotropin Dosage | Often lower | May be higher |
| Incidence of Ovarian Hyperstimulation Syndrome (OHSS) | Low and comparable | Low and comparable |
Note: The data presented is a synthesis from multiple studies and may vary based on patient population, specific stimulation regimen, and clinic-specific practices.
Signaling Pathway of this compound
This compound exerts its effect by competitively inhibiting the GnRH receptor in the anterior pituitary. This blockade prevents the downstream signaling cascade that leads to the synthesis and release of LH and Follicle-Stimulating Hormone (FSH), thus preventing the LH surge that triggers ovulation.
Experimental Protocols
The successful implementation of either this compound protocol is contingent on a meticulously planned and executed experimental methodology.
Single-Dose this compound Protocol (3mg)
Objective: To prevent a premature LH surge with a single injection during a controlled ovarian stimulation cycle.
Methodology:
-
Ovarian Stimulation: Ovarian stimulation is initiated on day 2 or 3 of the menstrual cycle with daily injections of gonadotropins (e.g., recombinant FSH or hMG). The dosage is individualized based on the patient's age, ovarian reserve, and previous response.
-
Monitoring: Follicular growth is monitored via transvaginal ultrasound and serum hormone levels (estradiol, LH, progesterone) starting around day 5 or 6 of stimulation.
-
This compound Administration: A single subcutaneous injection of 3mg of this compound is administered on stimulation day 7 or 8, or when the lead follicle reaches a diameter of 14-15 mm.
-
Continued Monitoring: Monitoring continues to track follicular development. If oocyte retrieval does not occur within 4 days of the single-dose injection, daily 0.25mg this compound injections may be initiated.
-
Triggering of Ovulation: Once at least two to three follicles reach a mean diameter of 17-18 mm, a single injection of human chorionic gonadotropin (hCG) or a GnRH agonist is administered to trigger final oocyte maturation.
-
Oocyte Retrieval: Transvaginal oocyte retrieval is performed 34-36 hours after the trigger injection.
Multiple-Dose this compound Protocol (0.25mg)
Objective: To prevent a premature LH surge with daily injections during a controlled ovarian stimulation cycle.
Methodology:
-
Ovarian Stimulation: Similar to the single-dose protocol, ovarian stimulation with gonadotropins begins on day 2 or 3 of the menstrual cycle.
-
This compound Administration: Daily subcutaneous injections of 0.25mg of this compound are initiated on stimulation day 5 or 6 (fixed protocol) or when the lead follicle reaches a diameter of approximately 14 mm (flexible protocol).
-
Continued Stimulation and Monitoring: Daily administration of both gonadotropins and this compound continues, with regular monitoring of follicular growth and hormone levels.
-
Triggering of Ovulation: When at least two to three follicles reach a mean diameter of 17-18 mm, a single injection of hCG or a GnRH agonist is administered.
-
Final this compound Dose: The last dose of this compound is typically administered on the morning of the day of the trigger injection.
-
Oocyte Retrieval: Transvaginal oocyte retrieval is scheduled 34-36 hours after the trigger.
Experimental Workflow Comparison
The following diagrams illustrate the typical timelines for both the single-dose and multiple-dose this compound protocols.
Conclusion
Both single-dose and multiple-dose this compound protocols are effective and safe for preventing a premature LH surge in controlled ovarian stimulation cycles. The choice between the two often comes down to clinical preference, patient convenience, and specific patient characteristics. The single-dose protocol offers the advantage of fewer injections, which may enhance patient comfort and compliance. The multiple-dose protocol, particularly the flexible approach, allows for more tailored administration based on the individual follicular response. As the research indicates comparable clinical outcomes, the decision can be individualized to optimize the patient experience while achieving the desired therapeutic goals. Further large-scale, head-to-head randomized controlled trials will be beneficial to delineate any subtle but clinically significant differences between these two established protocols.
Head-to-head comparison of Cetrorelix and Leuprolide on cell apoptosis
In the realm of gonadotropin-releasing hormone (GnRH) analogues, both agonists like Leuprolide and antagonists such as Cetrorelix are pivotal in various therapeutic strategies, primarily by modulating the hypothalamic-pituitary-gonadal axis. While their systemic effects on hormone suppression are well-documented, their direct cellular actions, particularly on apoptosis, are of significant interest to researchers in oncology and reproductive medicine. This guide provides a detailed comparison of the effects of this compound and Leuprolide on cell apoptosis, supported by experimental data and methodologies.
Quantitative Data Summary
The following table summarizes the pro-apoptotic effects of this compound and Leuprolide as observed in different cell types.
| Cell Type | Drug | Concentration | Apoptotic Effect (Compared to Control) | Reference |
| Human Prostate Carcinoma Epithelial Cells | This compound | 5 - 20 ng/mL | Significant increase in DNA-fragmented cells.[1][2][3] | Castellon et al., 2006 |
| Leuprolide | 5 - 20 ng/mL | Significant increase in DNA-fragmented cells.[1][2] | Castellon et al., 2006 | |
| Eutopic Endometrial Epithelial Cells (from patients with endometriosis) | Leuprolide Acetate | 100 ng/mL | Increased percentage of apoptotic cells from 23.9% to 41.7%. | Meresman et al., 2003 |
| Eutopic Endometrial Epithelial Cells (from controls) | Leuprolide Acetate | 100 ng/mL | Increased percentage of apoptotic cells from 18.2% to 42.5%. | Meresman et al., 2003 |
| Ishikawa Endometrial Cancer Cells | This compound | Not specified | Induction of apoptosis. | Kleinman et al. |
| Human Endometrial, Ovarian, and Breast Cancer Cells | GnRH-II Antagonists | 1-2 nmol/L (EC50 for receptor binding) | Induction of apoptotic cell death. | Grundker et al., 2009 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Assessment of Apoptosis by DNA Fragmentation (COMET Assay)
As described in the study by Castellon et al. (2006) on prostate carcinoma cells, the COMET assay was utilized to quantify DNA fragmentation, a hallmark of apoptosis.
-
Cell Preparation: Epithelial and stromal cells are isolated from prostate adenocarcinoma samples and co-cultured in a bicameral system.
-
Treatment: Cells are treated with varying concentrations of Leuprolide or this compound (e.g., 1-20 ng/mL) for a specified duration.
-
Cell Lysis: After treatment, cells are harvested and suspended in a low-melting-point agarose. This suspension is then layered onto a microscope slide pre-coated with normal melting point agarose. The slides are immersed in a lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.
-
Electrophoresis: The slides are then placed in an electrophoresis chamber containing an alkaline buffer. Electrophoresis is conducted at a low voltage, allowing the fragmented DNA to migrate from the nucleus, forming a "comet tail."
-
Visualization and Analysis: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualized under a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head. The number of DNA-fragmented (apoptotic) cells is then counted.
Evaluation of Apoptosis by Acridine Orange-Ethidium Bromide Staining
This method, as utilized by Meresman et al. (2003) in their study on endometrial cells, allows for the visualization and differentiation of live, apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Eutopic endometrial cells are cultured and incubated with Leuprolide acetate (e.g., 100 ng/mL).
-
Staining: After the incubation period, the cell culture medium is removed, and the cells are stained with a mixture of acridine orange and ethidium bromide.
-
Microscopic Examination: The stained cells are immediately examined under a fluorescence microscope.
-
Live cells: Uniform green fluorescence.
-
Early apoptotic cells: Bright green to yellow-green nucleus with condensed or fragmented chromatin.
-
Late apoptotic cells: Orange to red nucleus with condensed or fragmented chromatin.
-
Necrotic cells: Uniform orange to red fluorescence.
-
-
Quantification: The percentage of apoptotic cells is determined by counting the number of cells exhibiting apoptotic morphology out of the total number of cells in several random fields.
Signaling Pathways and Mechanisms of Action
The pro-apoptotic effects of this compound and Leuprolide are mediated through distinct signaling pathways.
This compound (GnRH Antagonist)
This compound, as a GnRH antagonist, directly blocks the GnRH receptor, thereby inhibiting downstream signaling. In some cancer cells, this has been shown to induce apoptosis through the activation of stress-induced MAPKs (p38 and JNK) and the pro-apoptotic protein Bax. In other contexts, such as chemotherapy-induced damage to granulosa cells, this compound has been found to inhibit mitochondria-dependent apoptosis by suppressing the release of cytochrome c and reducing the expression of Bax and caspase-3.
Leuprolide (GnRH Agonist)
Leuprolide, a GnRH agonist, initially stimulates the GnRH receptor, but prolonged exposure leads to receptor downregulation and desensitization. Its pro-apoptotic effects in endometrial cells have been linked to the downregulation of the anti-apoptotic factor GRP78.
Experimental Workflow
The following diagram illustrates a general workflow for a head-to-head comparison of this compound and Leuprolide on cell apoptosis.
References
A Comparative Analysis of Cetrorelix and Other GnRH Antagonists in Primate Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Cetrorelix versus other Gonadotropin-Releasing Hormone (GnRH) antagonists in primate models, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of appropriate GnRH antagonists for their studies.
Mechanism of Action of GnRH Antagonists
Gonadotropin-Releasing Hormone (GnRH) antagonists, such as this compound, function by competitively binding to GnRH receptors in the anterior pituitary gland.[1][2][3] This binding blocks the action of endogenous GnRH, thereby inhibiting the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][3] Unlike GnRH agonists, which initially cause a surge in gonadotropin levels before downregulating the receptors, antagonists lead to an immediate and dose-dependent suppression of these hormones. This rapid onset of action is a key advantage in clinical and research settings where immediate hormonal suppression is required.
The following diagram illustrates the signaling pathway of GnRH and the mechanism of action of GnRH antagonists.
Figure 1: GnRH Signaling Pathway and Antagonist Action.
Comparative Efficacy in Primate Models
Studies in non-human primate models, which closely mimic human reproductive physiology, are crucial for evaluating the preclinical efficacy of GnRH antagonists.
This compound vs. Nal-Glu and Antide
A key study compared the antigonadotropic activity of this compound, Nal-Glu, and Antide in orchidectomized male cynomolgus monkeys (Macaca fascicularis). The results demonstrated significant differences in their effective dose and duration of action.
Table 1: Comparison of LH and FSH Suppression by GnRH Antagonists in Macaca fascicularis
| Antagonist | Dose (µg/kg) | Onset of LH Suppression | Onset of FSH Suppression | Duration of Action |
| This compound | 250 | 3-12 hours | 12-48 hours | Complete inhibition for at least 96 hours |
| 625 | 3-12 hours | 12-48 hours | Longest duration of action | |
| 1250 | 3-12 hours | 12-48 hours | Marked inhibition for at least 96 hours | |
| Nal-Glu | 250 | 3-12 hours | 12-48 hours | Transient suppression |
| 625 | 3-12 hours | 12-48 hours | Shortest duration of action | |
| 1250 | 3-12 hours | 12-48 hours | Marked inhibition for at least 96 hours | |
| Antide | 250 | 3-12 hours | 12-48 hours | Transient suppression |
| 625 | 3-12 hours | 12-48 hours | Intermediate duration of action | |
| 1250 | 3-12 hours | 12-48 hours | Marked inhibition for at least 96 hours |
At a dose of 250 µg/kg, this compound was notably more effective, inducing complete and sustained inhibition of LH and FSH, whereas Nal-Glu and Antide only produced a transient suppression. At higher doses, all three antagonists markedly inhibited gonadotropin secretion, with this compound demonstrating the longest duration of action at 625 µg/kg.
Other Primate Studies with this compound
In intact male cynomolgus monkeys, daily administration of 225 µg/kg of this compound resulted in a continuous suppression of testosterone to castration levels. A longer treatment with a higher dose of 450 µg/kg daily for seven weeks led to sustained suppression of LH and testosterone, a decrease in inhibin levels and testicular volume, and resulted in azoospermia in all treated animals.
Studies in stump-tailed macaques (Macaca arctoides) also demonstrated that daily injections of this compound for three months led to a fully reversible suppression of serum testosterone for 20-40 weeks.
Experimental Protocols
The following provides a detailed methodology for a key comparative study.
Study: Comparison of the antigonadotropic activity of three GnRH antagonists (Nal-Glu, Antide and this compound) in a non-human primate model (Macaca fascicularis)
Objective: To compare the efficacy of Nal-Glu, Antide, and this compound in suppressing gonadotropin secretion.
Animal Model: Orchidectomized adult male cynomolgus monkeys (Macaca fascicularis).
Experimental Groups:
-
Group 1: Single subcutaneous injection of Nal-Glu at 250 µg/kg (n=4), 625 µg/kg (n=4), or 1250 µg/kg (n=3).
-
Group 2: Single subcutaneous injection of Antide at 250 µg/kg (n=4), 625 µg/kg (n=4), or 1250 µg/kg (n=3).
-
Group 3: Single subcutaneous injection of this compound at 250 µg/kg (n=4), 625 µg/kg (n=4), or 1250 µg/kg (n=3).
Procedure:
-
A single subcutaneous injection of the assigned GnRH antagonist was administered.
-
Blood samples were collected before the injection (baseline) and at 3, 6, 12, 24, 48, 72, and 96 hours post-injection.
-
Serum was separated and analyzed for concentrations of bioactive LH and immunoactive LH and FSH.
Hormone Analysis: Specific assays were used to measure the levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in the collected serum samples.
The workflow for this type of comparative study is outlined in the diagram below.
Figure 2: Experimental Workflow for Comparative Study.
Conclusion
Based on the available data from primate models, this compound demonstrates a potent and sustained suppression of gonadotropins, often exceeding the efficacy of other tested GnRH antagonists like Nal-Glu and Antide at lower doses. Its rapid onset of action and prolonged effect make it a valuable tool for research in reproductive endocrinology and a reliable option for clinical applications requiring immediate and profound hormonal suppression. Further comparative studies with other commercially available GnRH antagonists in primate models would be beneficial to provide a more comprehensive understanding of their relative potencies and durations of action.
References
Validating GnRH Receptor Expression as a Predictor for Cetrorelix Response: A Comparative Guide
For researchers and drug development professionals, identifying predictive biomarkers is crucial for optimizing therapeutic strategies. This guide provides a comprehensive comparison of experimental data to evaluate the validity of Gonadotropin-Releasing Hormone (GnRH) receptor expression as a predictor for the clinical response to Cetrorelix, a GnRH antagonist.
Mechanism of Action: this compound as a GnRH Antagonist
This compound is a synthetic decapeptide that acts as a potent antagonist to the Gonadotropin-Releasing Hormone (GnRH).[1][2][3] It competitively binds to GnRH receptors on pituitary cells, thereby inhibiting the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] This rapid and reversible suppression of gonadotropins is utilized in assisted reproductive technology (ART) to prevent premature LH surges during controlled ovarian stimulation. Unlike GnRH agonists that cause an initial "flare-up" of gonadotropin release before downregulating the receptors, this compound provides immediate inhibition.
GnRH Receptor Expression and this compound Efficacy: The Evidence
The therapeutic effect of this compound is intrinsically linked to the presence and density of GnRH receptors in the target tissue, primarily the pituitary gland. The hypothesis is that higher GnRH receptor expression would lead to a more pronounced response to this compound.
Preclinical and Clinical Data
Studies in animal models and clinical trials in humans provide evidence for the interaction between this compound and the GnRH signaling pathway.
A study in female rats demonstrated that this compound treatment significantly lowered the pituitary gene expression of the GnRH receptor and the LH-beta subunit compared to control groups. This suggests a direct regulatory effect of the antagonist on its receptor.
In a clinical setting involving women undergoing in vitro fertilization (IVF), this compound was compared to the GnRH agonist triptorelin. Patients treated with this compound showed a significantly lower expression of the FSH receptor (FSHR) in endometrial tissues post-treatment. While this study did not directly measure pre-treatment GnRH receptor levels as a predictor, it highlights the impact of this compound on related hormonal pathways.
Another study investigated different doses of this compound in women undergoing ovarian stimulation. The findings suggested that the optimal dose might differ based on patient age, with younger patients (<35 years old) showing better implantation and clinical pregnancy rates with a lower dose (0.125 mg/day) and older patients (≥35 years old) benefiting more from a higher dose (0.25 mg/day). Although GnRH receptor expression was not measured, these results imply that variations in patient physiology, which could include receptor density, may influence the response to different doses of this compound.
Table 1: Comparison of this compound and GnRH Agonist (Triptorelin) on Hormonal and Receptor Expression Levels
| Parameter | This compound Group (n=91) | Triptorelin Group (n=91) | P-value |
| Serum E2 (pg/mL) on hCG day | Significantly lower | Higher | <0.05 |
| Serum LH (mIU/mL) on hCG day | No significant difference | No significant difference | >0.05 |
| Serum P (ng/mL) on hCG day | No significant difference | No significant difference | >0.05 |
| Endometrial FSHR Expression (post-treatment) | Significantly lower | Higher | <0.05 |
| Number of Oocytes Retrieved | 13.2 ± 3.1 | 12.8 ± 3.5 | >0.05 |
| Clinical Pregnancy Rate | 48.4% | 45.1% | >0.05 |
Table 2: Dose-Response of this compound in Chinese Women Undergoing IVF
| Parameter | 0.125 mg/day this compound | 0.25 mg/day this compound |
| Patients < 35 years old | ||
| Implantation Rate | 15.38% | 10.42% |
| Clinical Pregnancy Rate | 38.46% | 26.32% |
| Patients ≥ 35 years old | ||
| Implantation Rate | 6.45% | 10.42% |
| Clinical Pregnancy Rate | 7.14% | 17.39% |
Alternatives to this compound
The primary alternatives to GnRH antagonists like this compound are GnRH agonists (e.g., Leuprolide, Triptorelin). While both aim to suppress premature ovulation, their mechanisms differ, leading to different treatment protocols and potential side effects. Another GnRH antagonist used in clinical practice is Ganirelix.
Table 3: Comparison of GnRH Antagonists (this compound vs. Ganirelix)
| Feature | This compound | Ganirelix |
| Mechanism of Action | Competitive GnRH receptor antagonist | Competitive GnRH receptor antagonist |
| Onset of Action | Rapid, within hours | Rapid, within hours |
| Clinical Use | Prevention of premature LH surge in ART | Prevention of premature LH surge in ART |
| Reported Efficacy | Comparable pregnancy rates to GnRH agonists and Ganirelix | Comparable pregnancy rates to GnRH agonists and this compound |
| Incidence of OHSS | Lower incidence compared to GnRH agonists | Lower incidence compared to GnRH agonists |
Experimental Protocols
Quantification of GnRH Receptor Expression
1. Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for GnRH Receptor mRNA
-
Objective: To quantify the relative expression level of GnRH receptor mRNA in tissue samples (e.g., pituitary cells, endometrial tissue).
-
Methodology:
-
RNA Extraction: Total RNA is isolated from tissue samples using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: The cDNA is used as a template for PCR with primers specific for the GnRH receptor gene and a reference gene (e.g., GAPDH, β-actin). The reaction is performed in a real-time PCR system using a fluorescent dye (e.g., SYBR Green) to monitor DNA amplification.
-
Data Analysis: The relative expression of the GnRH receptor gene is calculated using the comparative Ct (ΔΔCt) method, normalized to the reference gene.
-
2. Immunohistochemistry (IHC) for GnRH Receptor Protein
-
Objective: To visualize and semi-quantitatively assess the localization and expression of GnRH receptor protein in tissue sections.
-
Methodology:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigen sites.
-
Blocking: Non-specific binding sites are blocked using a suitable blocking solution (e.g., normal goat serum).
-
Primary Antibody Incubation: The sections are incubated with a primary antibody specific to the GnRH receptor.
-
Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a detection system (e.g., DAB chromogen) that produces a colored precipitate at the site of the antigen.
-
Counterstaining and Mounting: The sections are counterstained with hematoxylin to visualize cell nuclei and then mounted for microscopic examination.
-
Analysis: The intensity and distribution of the staining are scored to provide a semi-quantitative measure of receptor expression.
-
Assessment of this compound Response
1. Hormonal Assays
-
Objective: To measure the levels of pituitary hormones (LH, FSH) and gonadal steroids (estradiol, progesterone) in serum to assess the suppressive effect of this compound.
-
Methodology:
-
Serum samples are collected at baseline and at various time points after this compound administration.
-
Hormone concentrations are measured using immunoassays, such as enzyme-linked immunosorbent assay (ELISA) or chemiluminescence immunoassay.
-
2. Clinical Outcome Measures in ART
-
Objective: To evaluate the clinical efficacy of this compound in the context of assisted reproduction.
-
Parameters:
-
Number of oocytes retrieved.
-
Fertilization rate.
-
Implantation rate.
-
Clinical pregnancy rate.
-
Live birth rate.
-
Incidence of Ovarian Hyperstimulation Syndrome (OHSS).
-
Visualizations
Caption: GnRH Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for Biomarker Validation.
Caption: GnRH Receptor Expression and this compound Response.
Conclusion
The available evidence suggests a strong biological rationale for considering GnRH receptor expression as a predictive biomarker for this compound response. Preclinical data shows that this compound can modulate the expression of its own receptor, and clinical studies indicate that its effects are intertwined with the broader hormonal milieu regulated by gonadotropin signaling. However, a definitive validation of pre-treatment GnRH receptor expression as a standalone predictive tool in clinical practice is not yet established. Further prospective studies that stratify patients based on their GnRH receptor levels and correlate these with clinical outcomes are necessary to ascertain its predictive value. Such research could pave the way for personalized medicine approaches in assisted reproductive technology, optimizing patient selection and dosing strategies for GnRH antagonists like this compound.
References
- 1. Comparative analysis of different puberty inhibiting mechanisms of two GnRH agonists and the GnRH antagonist this compound using a female rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of gonadotropin-releasing hormone (GnRH) Agonists Triptorelin Acetate and this compound Acetate in Assisted Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Analysis of Cetrorelix and Abarelix Side Effect Profiles
A comprehensive guide for researchers and drug development professionals.
Introduction
Cetrorelix and Abarelix are both gonadotropin-releasing hormone (GnRH) antagonists, a class of drugs that competitively block GnRH receptors in the pituitary gland. This action leads to a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, thereby reducing the production of downstream sex steroids. While both drugs share a common mechanism of action, their clinical applications and, consequently, their observed side effect profiles differ significantly. This compound is primarily used in assisted reproductive technologies (ART) to prevent premature LH surges during controlled ovarian stimulation. Abarelix, now withdrawn from the U.S. market, was used for the palliative treatment of advanced prostate cancer. This guide provides a comparative analysis of their side effect profiles, supported by available clinical trial data and an examination of the underlying biological pathways.
Data Presentation: Side Effect Profiles
The following tables summarize the incidence of adverse events reported in clinical trials for this compound and Abarelix. It is important to note that direct head-to-head comparative trials are limited, and the data presented here are compiled from separate clinical studies. The patient populations and treatment durations in these studies differ, which may influence the observed side effect frequencies.
Table 1: Side Effect Profile of this compound
| Adverse Event | Incidence (%) | Severity |
| Local Injection Site Reactions | >10% | Mild and transient (redness, swelling, itching)[1][2] |
| Ovarian Hyperstimulation Syndrome (OHSS) | 3.5% (mild to moderate)[3][4] | Can be severe in rare cases (0.1% to 1%)[4] |
| Nausea | 1.3% | Mild |
| Headache | 1.1% | Mild |
| Hepatic Enzyme Elevation | 1-2% | Mild and transient |
Table 2: Side Effect Profile of Abarelix
| Adverse Event | Incidence (%) | Severity |
| Hot Flashes | 79% | Mild to moderate |
| Sleep Disturbance | 44% | Mild to moderate |
| Pain | 31% | Mild to moderate |
| Breast Enlargement | 30% | Mild to moderate |
| Breast Pain/Nipple Tenderness | 20% | Mild to moderate |
| Back Pain | 17% | Mild to moderate |
| Constipation | 15% | Mild to moderate |
| Peripheral Edema | 15% | Mild to moderate |
| Dizziness | 12% | Mild to moderate |
| Headache | 12% | Mild to moderate |
| Upper Respiratory Tract Infection | 12% | Mild to moderate |
| Diarrhea | 11% | Mild to moderate |
| Immediate-onset Systemic Allergic Reactions | 1.1% - 3.7% | Can be severe, including hypotension and syncope |
| QTc Interval Prolongation | ~20% | Mild to moderate changes on ECG |
Experimental Protocols
Detailed experimental protocols from the pivotal clinical trials are often proprietary. However, based on published literature, the general methodologies for monitoring the key side effects are outlined below.
Monitoring for Ovarian Hyperstimulation Syndrome (OHSS) in this compound Trials
Ovarian Hyperstimulation Syndrome is a critical adverse event monitored in clinical trials of drugs used for controlled ovarian stimulation. The protocol for monitoring OHSS in trials involving this compound typically includes:
-
Patient Screening: Identification of patients at high risk for OHSS (e.g., those with polycystic ovary syndrome, high antral follicle count, or a history of OHSS).
-
Hormonal and Ultrasound Monitoring: Regular monitoring of serum estradiol levels and follicular development via transvaginal ultrasound during ovarian stimulation. A rapid rise in estradiol or the development of an excessive number of follicles are key indicators of increased OHSS risk.
-
Clinical Assessment: Close observation for clinical signs and symptoms of OHSS, which are graded by severity. These include abdominal bloating, pain, nausea, vomiting, diarrhea, weight gain, and in severe cases, ascites, pleural effusion, and thromboembolic events.
-
hCG Dose Adjustment or Withholding: In high-risk patients, the dose of human chorionic gonadotropin (hCG) used to trigger final oocyte maturation may be reduced or withheld to mitigate the risk of OHSS.
-
Post-Trigger Monitoring: Continued monitoring for several days after oocyte retrieval, as OHSS can have an early or late onset.
Monitoring for Hypersensitivity Reactions in Abarelix Trials
Given the known risk of immediate-onset systemic allergic reactions with Abarelix, rigorous monitoring protocols were a key component of its clinical trials and post-marketing surveillance. The general methodology included:
-
Patient History: A thorough evaluation of a patient's history of allergies.
-
Post-Injection Observation: Patients were required to be observed by a healthcare professional for at least 30 minutes following each injection of Abarelix.
-
Emergency Preparedness: The clinical setting was required to have immediate access to medications and equipment necessary to manage a severe allergic reaction (e.g., epinephrine, antihistamines, corticosteroids, and resuscitation equipment).
-
Symptom Monitoring: Close observation for signs and symptoms of a systemic allergic reaction, including urticaria, pruritus, angioedema, hypotension, syncope, and respiratory distress.
-
Reporting and Documentation: A standardized procedure for documenting and reporting all suspected hypersensitivity reactions to the study sponsor and regulatory authorities.
Mandatory Visualization
Signaling Pathway for GnRH Antagonist-Induced Mast Cell Degranulation
Caption: GnRH antagonist-induced mast cell degranulation pathway.
Signaling Pathway for VEGF-Mediated Increased Vascular Permeability in OHSS
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. A phase 3, multicenter, open label, randomized study of abarelix versus leuprolide plus daily antiandrogen in men with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cetrotide confirmatory trial of this compound/0.25 mg in 26 women undergoing ovarian stimulation with recombinant follicle stimulating hormones for IVF, ICSI and embryo transfer (ET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
A Comparative Guide to the Pharmacokinetics of Cetrorelix Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the pharmacokinetic properties of Cetrorelix, a synthetic gonadotropin-releasing hormone (GnRH) antagonist. Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in different animal models and how these parameters relate to humans is a cornerstone of preclinical and clinical drug development. The data and protocols presented herein are intended to support researchers in designing and interpreting studies involving this compound.
Cross-Species Pharmacokinetic Data of this compound
The following table summarizes key pharmacokinetic parameters of this compound in humans, rats, and dogs following intravenous (IV) and subcutaneous (SC) administration. These data highlight the species-specific differences in the disposition of the drug.
| Pharmacokinetic Parameter | Human | Rat | Dog |
| Bioavailability (SC) | ~85%[1][2][3] | 100%[1] | 97%[1] |
| Terminal Half-life (t½) (IV) | ~56.9 hours | 3.0 hours | 9.3 hours |
| Terminal Half-life (t½) (SC) | 20-63 hours | - | - |
| Time to Maximum Concentration (Tmax) (SC) | 1-1.5 hours | - | - |
| Protein Binding | ~86% | - | - |
| Volume of Distribution (Vd) | ~1.2 L/kg | - | - |
| Route of Elimination | Feces and Urine | Feces and Urine | Feces and Urine |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments typically performed in pharmacokinetic studies of this compound.
Animal Models and Husbandry
-
Species: Male and female subjects of the following species are commonly used:
-
Human: Healthy volunteers
-
Rat: Wistar or Sprague-Dawley strains
-
Dog: Beagle dogs
-
-
Housing: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles. Standard laboratory chow and water are provided ad libitum, except when fasting is required for the study.
-
Ethical Considerations: All animal experiments must be conducted in accordance with local and national guidelines for the care and use of laboratory animals and approved by an Institutional Animal Care and Use Committee (IACUC).
Drug Administration
-
Formulation: this compound acetate is typically supplied as a lyophilized powder and reconstituted with sterile water for injection immediately before use.
-
Intravenous (IV) Administration:
-
The appropriate dose of the reconstituted this compound solution is drawn into a sterile syringe.
-
For dogs, the cephalic or saphenous vein is commonly used. The area is clipped and cleaned with an antiseptic solution.
-
The needle is inserted into the vein, and the drug is administered as a bolus injection or a slow infusion.
-
-
Subcutaneous (SC) Administration:
-
The reconstituted this compound solution is drawn into a sterile syringe fitted with an appropriate gauge needle (e.g., 25-27G for rats).
-
For rats, the injection is typically given in the loose skin over the dorsal (back) or flank area.
-
A fold of skin is lifted, and the needle is inserted at the base of the fold. The solution is then injected to form a small bleb under the skin.
-
Blood Sample Collection
-
Schedule: Blood samples are collected at predetermined time points before and after drug administration to characterize the plasma concentration-time profile. A typical schedule might include samples at 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.
-
Procedure:
-
Rats: Blood is often collected from the tail vein or via a surgically implanted cannula.
-
Dogs: Blood is typically drawn from the cephalic, saphenous, or jugular vein.
-
Humans: Blood is collected from a peripheral vein, usually in the arm.
-
-
Sample Processing:
-
Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
The tubes are centrifuged (e.g., at 1500 x g for 10 minutes at 4°C) to separate the plasma.
-
The resulting plasma is transferred to clean tubes and stored frozen (e.g., at -20°C or -80°C) until analysis.
-
Bioanalytical Method for this compound Quantification
The concentration of this compound in plasma samples is typically determined using a validated immunoassay method, such as a Radioimmunoassay (RIA) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Radioimmunoassay (RIA) Principle:
-
A known quantity of radiolabeled this compound (tracer) is mixed with a limited amount of a specific anti-Cetrorelix antibody.
-
The plasma sample containing an unknown amount of unlabeled this compound is added to this mixture.
-
The unlabeled this compound competes with the radiolabeled this compound for binding to the antibody.
-
After an incubation period, the antibody-bound this compound is separated from the free (unbound) this compound.
-
The radioactivity of the bound fraction is measured using a gamma counter.
-
The concentration of this compound in the sample is determined by comparing the measured radioactivity to a standard curve generated with known concentrations of this compound.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for a Pharmacokinetic Study
Caption: A typical experimental workflow for a preclinical pharmacokinetic study.
References
- 1. Population pharmacokinetic/pharmacodynamic modeling of this compound, a novel LH-RH antagonist, and testosterone in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioimmunoassay of ganirelix in plasma or serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. az.research.umich.edu [az.research.umich.edu]
Safety Operating Guide
Proper Disposal of Cetrorelix: A Guide for Laboratory Professionals
The safe and compliant disposal of Cetrorelix, a synthetic decapeptide antagonist of gonadotropin-releasing hormone (GnRH), is crucial for maintaining laboratory safety and environmental integrity. This guide provides detailed, step-by-step procedures for the proper handling and disposal of this compound waste, including unused product, contaminated labware, and packaging, tailored for research, scientific, and drug development professionals.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound acetate. Treat the substance as hazardous, particularly noting its classification for reproductive toxicity (H360)[1][2][3]. Adherence to standard laboratory safety practices is mandatory.
Personal Protective Equipment (PPE) Required:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A buttoned lab coat to protect against skin contact.
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on the form of the waste (liquid, solid, sharps) and must always comply with local, regional, and national environmental regulations[1]. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste pharmaceuticals under the Resource Conservation and Recovery Act (RCRA).
1. Segregation of this compound Waste:
-
Immediately segregate all waste materials contaminated with this compound from the general laboratory waste stream.
-
Use designated, clearly labeled, leak-proof hazardous waste containers. Hazardous pharmaceutical waste is typically collected in black containers.
2. Disposal of Unused or Expired this compound (Lyophilized Powder or Reconstituted Solution):
-
Preferred Method: The recommended disposal method for this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.
-
Do NOT Sewer: Under no circumstances should this compound waste be discharged into drains or sewer systems. This practice is prohibited for hazardous pharmaceutical waste by EPA regulations (Subpart P).
-
Waste Collection:
-
For liquid waste (reconstituted solution), collect in a sealed, compatible hazardous waste container.
-
For solid waste (lyophilized powder), ensure the container is tightly sealed to prevent dust formation.
-
Arrange for collection by a specialized hazardous waste disposal company in accordance with all applicable regulations.
-
3. Disposal of Contaminated Laboratory Waste (Solid Waste):
-
Items: This category includes contaminated items such as pipette tips, gloves, vials, and lab paper.
-
Procedure:
-
Collect all contaminated solid waste in a designated hazardous waste container that is clearly labeled and leak-proof.
-
Store the sealed container in a designated hazardous waste accumulation area until it is collected for disposal via incineration.
-
4. Disposal of Sharps Waste:
-
Items: Needles and syringes used for reconstituting or administering this compound.
-
Procedure:
-
Syringes and needles must be used only once.
-
Immediately after use, dispose of the entire syringe and needle assembly into a designated, puncture-proof sharps container. Do not attempt to recap, bend, or remove the needle.
-
Seal the sharps container when it is full and manage it as hazardous medical waste, typically for disposal via incineration.
-
5. Disposal of Packaging:
-
Empty Containers: Vials and packaging that have held this compound can be triple-rinsed (or equivalent) with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container can be offered for recycling or reconditioning.
-
Puncturing: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if local regulations permit.
-
Combustible Packaging: Clean, combustible packaging materials may be disposed of via controlled incineration.
Data Presentation: this compound Disposal Summary
| Waste Type | Recommended Disposal Method | Key Precautions & Regulatory Notes |
| Unused/Expired this compound | Controlled Incineration | Must be handled as hazardous waste. Do not discharge to sewer systems. Comply with EPA RCRA regulations. |
| Contaminated Solid Waste | Hazardous Waste Incineration | Segregate in labeled, leak-proof containers. |
| Sharps (Needles/Syringes) | Sharps Container → Medical Waste Incineration | Use only once. Do not recap needles. |
| Empty Packaging | Triple-Rinse & Recycle OR Puncture & Landfill | Rinsate is hazardous waste. Check local regulations for landfill eligibility. |
Experimental Protocols: Accidental Spill Cleanup
In the event of a this compound spill, follow these procedures promptly:
-
Ensure Safety: Evacuate non-essential personnel. Ensure proper ventilation. Wear required PPE, including gloves, eye protection, and a lab coat. For powdered spills, avoid dust formation.
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains.
-
Cleanup:
-
For solid spills , gently sweep up the material and place it in a suitable, closed, and labeled container for disposal.
-
For liquid spills , cover with a suitable absorbent material. Collect the absorbed material and place it into a designated hazardous waste container.
-
-
Decontamination: Clean the spill area thoroughly with soap and plenty of water.
-
Disposal: Dispose of all cleanup materials (absorbent, contaminated clothing) as hazardous waste.
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound and associated materials in a laboratory setting.
Caption: Workflow for the segregation and disposal of this compound waste.
References
Personal protective equipment for handling Cetrorelix
Essential Safety and Handling Guide for Cetrorelix
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and proper disposal. This compound is classified with reproductive toxicity (Category 1A/1B), potentially damaging fertility or the unborn child[1][2][3].
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment when handling this compound.
| PPE Category | Item | Specification/Standard |
| Eye/Face Protection | Safety glasses or goggles | Conforming to EN 166 (EU) or NIOSH (US)[2] |
| Hand Protection | Protective gloves | Chemically impermeable and resistant[1] |
| Body Protection | Protective clothing | Fire/flame resistant and impervious clothing |
| Respiratory Protection | Full-face respirator | Use if exposure limits are exceeded or irritation occurs |
Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area or under a chemical fume hood.
-
Ensure safety showers and eye wash stations are readily accessible.
Safe Handling Practices:
-
Obtain and read all safety instructions before use.
-
Avoid contact with skin and eyes.
-
Prevent the formation of dust and aerosols.
-
Wash hands thoroughly before breaks and at the end of work.
Storage:
-
Store in a locked and secure area.
-
Keep refrigerated at 2-8°C (36-46°F) and protect from light.
Spill Management
In the event of a spill, follow these procedures:
| Spill Size | Containment and Cleanup Procedure |
| Small Spill | Sweep up the material, place it in a designated bag for waste disposal, and avoid raising dust. Ventilate the area and wash the spill site after cleanup. |
| Large Spill | Use a shovel to place the material into a suitable container for waste disposal. Clean the contaminated surface with water and dispose of it through the sanitary system. |
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Contaminated Materials: Dispose of contaminated materials, including PPE, as hazardous waste.
-
Unused Product: Any unused medicinal product or waste material should be disposed of according to local requirements.
-
Sharps: Needles and syringes should be discarded in a designated sharps disposal container immediately after use.
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the procedural workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
